Product packaging for DCIA(Cat. No.:CAS No. 76877-34-4)

DCIA

Cat. No.: B149291
CAS No.: 76877-34-4
M. Wt: 490.3 g/mol
InChI Key: WIXAQXKQLNRFDF-UHFFFAOYSA-N
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Description

structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23IN2O3 B149291 DCIA CAS No. 76877-34-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]phenyl]-2-iodoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23IN2O3/c1-4-25(5-2)17-10-11-18-14(3)21(22(27)28-19(18)12-17)15-6-8-16(9-7-15)24-20(26)13-23/h6-12H,4-5,13H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXAQXKQLNRFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)NC(=O)CI)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90227683
Record name N-(4-(7-Diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide
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Molecular Weight

490.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76877-34-4
Record name N-(4-(7-Diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide
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Record name N-(4-(7-Diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Diethylamino-3-[4-(iodoacetamido)phenyl]-4-methylcoumarin
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Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of the thiol-reactive fluorescent probe, N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide. This coumarin derivative is a valuable tool for labeling cysteine-containing proteins, enabling their detection and characterization in various biochemical and cellular assays.

Chemical and Physical Properties

N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide, also known as 7-(Diethylamino)-3-[4-(iodoacetamido)phenyl]-4-methylcoumarin, is a crystalline solid.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
IUPAC Name N-[4-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]phenyl]-2-iodoacetamide[2]
Molecular Formula C22H23IN2O3[2]
Molecular Weight 490.33 g/mol [1]
Appearance Crystals[1]
CAS Number 76877-34-4[1]

Synthesis Protocol

Step 1: Synthesis of 7-(diethylamino)-3-(4-aminophenyl)-4-methylcoumarin

This precursor is synthesized via a Pechmann condensation reaction between 3-diethylaminophenol and ethyl 2-(4-aminobenzoyl)acetate.

Materials:

  • 3-Diethylaminophenol

  • Ethyl 2-(4-aminobenzoyl)acetate

  • Sulfuric acid (concentrated)

  • Ethanol

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 3-diethylaminophenol in a minimal amount of ethanol.

  • Add an equimolar amount of ethyl 2-(4-aminobenzoyl)acetate to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise with constant stirring. The reaction is exothermic and the temperature should be kept low.

  • After the addition of sulfuric acid, allow the mixture to stir at room temperature for 2-4 hours.

  • Pour the reaction mixture onto crushed ice. A precipitate will form.

  • Filter the precipitate, wash thoroughly with cold water, and then with a cold dilute sodium bicarbonate solution to neutralize any remaining acid.

  • Recrystallize the crude product from ethanol to obtain pure 7-(diethylamino)-3-(4-aminophenyl)-4-methylcoumarin.

Step 2: Synthesis of N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide

The final product is obtained by the reaction of the amino-coumarin precursor with iodoacetic anhydride or iodoacetyl chloride.

Materials:

  • 7-(diethylamino)-3-(4-aminophenyl)-4-methylcoumarin

  • Iodoacetic anhydride or Iodoacetyl chloride

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine or N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve 7-(diethylamino)-3-(4-aminophenyl)-4-methylcoumarin in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a slight molar excess (1.1 to 1.5 equivalents) of triethylamine or DIPEA to the solution to act as a base.

  • In a separate flask, dissolve a slight molar excess (1.1 to 1.5 equivalents) of iodoacetic anhydride or iodoacetyl chloride in the same anhydrous solvent.

  • Slowly add the iodoacetylating agent solution to the coumarin solution at 0 °C with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is redissolved in a suitable solvent like ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel to yield N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide.

Characterization Data

Spectroscopic Properties
ParameterValueConditionsSource
Fluorescence Excitation (λex) 389 nmMethanol[1]
Fluorescence Emission (λem) 467 nmMethanol[1]
Purity ≥85%HPLC[1]

Note: For the closely related maleimide derivative, N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)maleimide, a fluorescence quantum yield has been reported. This value can be used as an estimate for the iodoacetamide derivative.

Expected NMR and Mass Spectrometry Data

Expected ¹H NMR Data (in DMSO-d6, chemical shifts in ppm):

  • Aromatic protons (coumarin and phenyl rings): 6.5 - 8.0 ppm (multiple signals)

  • CH₂ (iodoacetamide): ~3.8 ppm (singlet)

  • CH₂ (diethylamino): ~3.4 ppm (quartet)

  • CH₃ (methyl on coumarin): ~2.4 ppm (singlet)

  • CH₃ (diethylamino): ~1.1 ppm (triplet)

  • NH (amide): ~10.4 ppm (singlet, broad)

Expected Mass Spectrometry Data:

  • Exact Mass: 490.0753 g/mol

  • Expected Molecular Ion Peak [M+H]⁺: 491.0832 m/z

Experimental Workflow: Protein Labeling

N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide is a thiol-reactive probe that specifically labels cysteine residues in proteins. The following is a general protocol for protein labeling.

Materials
  • Protein of interest with at least one accessible cysteine residue

  • N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide

  • Reaction Buffer (e.g., PBS or Tris buffer, pH 7.2-8.0)

  • Reducing agent (e.g., DTT or TCEP), optional

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Purification column (e.g., size-exclusion chromatography)

  • Anhydrous DMSO or DMF

Protocol
  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

    • If the cysteine residues are in disulfide bonds, they may need to be reduced. Add a 10-fold molar excess of DTT or TCEP and incubate for 30-60 minutes at room temperature. Note: If a reducing agent is used, it must be removed before adding the iodoacetamide probe, for example, by using a desalting column.

  • Probe Preparation:

    • Prepare a stock solution of N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide in anhydrous DMSO or DMF at a concentration of 10-20 mM.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the fluorescent probe stock solution to the protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark.

  • Quenching the Reaction:

    • Add a quenching reagent, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-100 mM to react with any unreacted probe. Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the unreacted probe and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column.

    • Collect the fractions containing the labeled protein. The success of the labeling can be confirmed by measuring the absorbance of the coumarin dye (around 390 nm) and the protein (at 280 nm).

Visualization of the Experimental Workflow

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling cluster_cleanup Purification cluster_analysis Analysis Protein Protein Solution (in Reaction Buffer) Mix Mix Protein and Probe Protein->Mix 1-10 mg/mL Probe Fluorescent Probe Stock Solution (DMSO) Probe->Mix 10-20 fold molar excess Incubate Incubate (2h RT or O/N 4°C, Dark) Mix->Incubate Quench Quench Reaction (e.g., L-cysteine) Incubate->Quench Purify Purify Labeled Protein (Size-Exclusion Chromatography) Quench->Purify Analyze Characterize Labeled Protein (Spectroscopy, SDS-PAGE, etc.) Purify->Analyze

Caption: Workflow for labeling proteins with N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide.

Logical Relationship of Synthesis

The synthesis follows a logical progression from simple starting materials to the final functionalized fluorescent probe.

SynthesisFlow cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_reagents Reagents for Final Step cluster_product Final Product Phenol 3-Diethylaminophenol AminoCoumarin 7-(diethylamino)-3-(4-aminophenyl) -4-methylcoumarin Phenol->AminoCoumarin Pechmann Condensation Acetoacetate Ethyl 2-(4-aminobenzoyl)acetate Acetoacetate->AminoCoumarin FinalProduct N-(4-(7-diethylamino 4-methylcoumarin-3-yl) phenyl)iodoacetamide AminoCoumarin->FinalProduct Iodoacetylation Iodoacetyl Iodoacetic Anhydride or Iodoacetyl Chloride Iodoacetyl->FinalProduct

References

"chemical properties of N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide, commonly abbreviated as DCIA, is a fluorescent probe with significant applications in biological research. As a derivative of coumarin, a well-established fluorophore, this compound exhibits desirable photophysical properties, including strong absorption and fluorescence emission in the blue-green region of the spectrum. Its key feature is the iodoacetamide group, which confers high reactivity towards sulfhydryl (thiol) groups, particularly those found in the cysteine residues of proteins. This specificity makes this compound an invaluable tool for labeling and detecting proteins, with a notable application in the study of post-translational modifications such as S-nitrosylation. This guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant protocols for the effective use of this compound in a research setting.

Chemical and Physical Properties

This compound is a solid, light yellow to yellow crystalline substance.[1] Its core structure consists of a 7-diethylamino-4-methylcoumarin fluorophore attached to a phenyl group, which is further functionalized with an iodoacetamide reactive group.

PropertyValueSource
Molecular Formula C22H23IN2O3[2]
Molecular Weight 490.33 g/mol [1][3]
CAS Number 76877-34-4[1][2]
Appearance Light yellow to yellow solid/crystals[1][3]
Purity ≥85% (HPLC)[3]
Excitation Wavelength (λex) 389 nm (in methanol)[3]
Emission Wavelength (λem) 467 nm (in methanol)[3]
Boiling Point (Predicted) 658.2±55.0 °C[1]
Density (Predicted) 1.531±0.06 g/cm3 [1]
pKa (Predicted) 12.44±0.70[1]

Experimental Protocols

Synthesis of N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (this compound)

The synthesis of this compound involves a multi-step process, beginning with the formation of the coumarin core, followed by the introduction of the iodoacetamide functional group. A general synthetic approach is outlined below, based on established coumarin synthesis methodologies.

Step 1: Synthesis of 7-Diethylamino-3-(4-aminophenyl)-4-methylcoumarin

This precursor can be synthesized via a Pechmann condensation reaction.

  • Reactants: 3-Diethylaminophenol and an appropriate β-ketoester bearing the 4-aminophenyl group.

  • Catalyst: An acid catalyst such as sulfuric acid, zinc chloride, or a sulfonic acid resin is typically used.

  • Procedure:

    • Equimolar amounts of 3-diethylaminophenol and the β-ketoester are mixed in a suitable solvent (e.g., ethanol or toluene).

    • The acid catalyst is added, and the mixture is heated under reflux for several hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring it into cold water or an ice bath.

    • The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Step 2: Iodoacetylation of 7-Diethylamino-3-(4-aminophenyl)-4-methylcoumarin

  • Reactants: 7-Diethylamino-3-(4-aminophenyl)-4-methylcoumarin and iodoacetyl chloride or iodoacetic anhydride.

  • Solvent: A dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is used.

  • Base: A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is required to neutralize the acid generated during the reaction.

  • Procedure:

    • The aminocoumarin precursor is dissolved in the dry solvent under an inert atmosphere (e.g., nitrogen or argon).

    • The base is added to the solution.

    • Iodoacetyl chloride or iodoacetic anhydride is added dropwise to the stirred solution at 0 °C.

    • The reaction is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).

    • The reaction mixture is then washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The resulting crude this compound is purified by column chromatography on silica gel.

Protocol for Detection of Protein S-Nitrosylation using a "Fluorescence Switch" Assay with this compound

This protocol is adapted from the principles of the biotin-switch and CyDye switch assays for the detection of S-nitrosylated proteins.[3][4] It involves three main stages: blocking of free thiols, selective reduction of S-nitrosothiols, and labeling of the newly formed thiols with this compound.

Materials:

  • Protein sample (cell lysate or purified protein)

  • Blocking Buffer: HEN buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine), pH 7.7, containing 2.5% SDS and 20 mM S-methyl methanethiosulfonate (MMTS).

  • Acetone (ice-cold)

  • Wash Buffer: HEN buffer with 1% SDS.

  • Reducing Solution: 20 mM sodium ascorbate in HEN buffer.

  • Labeling Solution: N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (this compound) stock solution in DMSO (e.g., 10 mM).

  • SDS-PAGE loading buffer.

Procedure:

  • Blocking Free Thiols:

    • To your protein sample, add 4 volumes of Blocking Buffer.

    • Incubate the mixture at 50 °C for 30 minutes with gentle agitation to block all free cysteine residues.

  • Protein Precipitation:

    • Precipitate the proteins by adding 3 volumes of ice-cold acetone.

    • Incubate at -20 °C for 20 minutes.

    • Centrifuge at 13,000 x g for 10 minutes to pellet the proteins.

    • Carefully discard the supernatant and wash the pellet twice with ice-cold 70% acetone.

  • Selective Reduction of S-Nitrosothiols:

    • Resuspend the protein pellet in Wash Buffer.

    • Add the Reducing Solution to the resuspended protein sample.

    • Incubate at room temperature for 1 hour to selectively reduce the S-nitrosothiol bonds to free thiols.

  • Labeling with this compound:

    • Add the this compound stock solution to the protein sample to a final concentration of 1-2 mM.

    • Incubate in the dark at room temperature for 1-2 hours. The iodoacetamide group of this compound will react with the newly formed thiol groups.

  • Sample Preparation for Analysis:

    • Stop the labeling reaction by adding SDS-PAGE loading buffer containing a reducing agent like β-mercaptoethanol or DTT to quench any unreacted this compound.

    • Boil the samples for 5 minutes.

  • Analysis:

    • Separate the labeled proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using a gel imager with UV transillumination (excitation around 390 nm).

    • The fluorescent bands correspond to the proteins that were originally S-nitrosylated.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagram illustrates the workflow for detecting S-nitrosylated proteins using the fluorescence switch assay with this compound.

S_Nitrosylation_Detection_Workflow start Protein Sample (with S-nitrosylated and free thiols) block Block Free Thiols (with MMTS) start->block Step 1 precipitate1 Acetone Precipitation (Remove excess blocking agent) block->precipitate1 Step 2 reduce Selective Reduction of S-Nitrosothiols (with Ascorbate) precipitate1->reduce Step 3 label Label Newly Formed Thiols (with this compound) reduce->label Step 4 analyze Analyze by SDS-PAGE and Fluorescence Imaging label->analyze Step 5

Caption: Workflow for detecting protein S-nitrosylation using this compound.

Logical Relationship of the Reaction

The diagram below shows the chemical logic of the labeling reaction.

DCIA_Reaction_Mechanism protein_sno Protein-S-NO (S-nitrosylated protein) protein_sh Protein-SH (Reduced protein) protein_sno->protein_sh Reduction ascorbate Ascorbate labeled_protein Fluorescently Labeled Protein protein_sh->labeled_protein Covalent Labeling This compound This compound (Fluorescent Probe)

Caption: Reaction scheme for labeling S-nitrosylated proteins with this compound.

References

The Thiol-Reactive Fluorogenic Probe DCPIA: A Technical Guide to its Mechanism and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thiol-reactive fluorescent probe, N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide, hereafter referred to as DCPIA. It details the mechanism of its reaction with thiol-containing molecules, offers generalized experimental protocols for its use, and discusses its properties in the context of fluorescent labeling of proteins and peptides.

Introduction to DCPIA

DCPIA is a coumarin-based fluorescent probe designed to selectively label molecules containing sulfhydryl (thiol) groups, most notably cysteine residues in proteins. The probe consists of a highly fluorescent 7-diethylamino-4-methylcoumarin core attached to a phenyl group bearing an iodoacetamide reactive moiety. The iodoacetamide group is a well-established electrophile that readily reacts with the nucleophilic thiolate anion of cysteine residues. This reaction forms a stable covalent thioether bond, effectively tethering the fluorescent coumarin dye to the target molecule. The maleimide analogue of DCPIA, N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)maleimide (CPM), is known to be essentially non-fluorescent until it reacts with thiols, a property that minimizes background fluorescence in assays[1][2]. While not explicitly quantified in the reviewed literature for DCPIA, similar iodoacetamide-based probes can also exhibit an increase in fluorescence quantum yield upon conjugation.

Mechanism of Thiol Reaction

The reaction between DCPIA and a thiol-containing molecule, such as the amino acid cysteine, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism[3]. The key steps of this mechanism are outlined below:

  • Deprotonation of the Thiol: The reaction is highly pH-dependent and is significantly accelerated at a pH above the pKa of the thiol group (for cysteine, the side chain pKa is typically around 8.3). In a slightly alkaline environment (pH 7.5-8.5), the thiol group (-SH) is deprotonated to form the more nucleophilic thiolate anion (-S⁻)[3].

  • Nucleophilic Attack: The negatively charged thiolate anion acts as a potent nucleophile. It attacks the electrophilic carbon atom of the iodoacetamide group, which is bonded to the iodine atom[3].

  • Formation of a Thioether Bond: This nucleophilic attack results in the displacement of the iodide ion (I⁻) as a leaving group and the formation of a stable carbon-sulfur (C-S) thioether bond[3]. This covalent linkage permanently attaches the DCPIA fluorophore to the target thiol-containing molecule.

The overall reaction rate is second-order, depending on the concentrations of both the thiolate anion and DCPIA[3]. A Brønsted-type analysis of a similar chloroacetamide reaction with thiols suggests a relatively early transition state with respect to the nucleophilic attack by the thiolate[4].

Potential Side Reactions and Interferences

While iodoacetamides are generally selective for thiols, potential side reactions can occur, particularly at higher pH and with prolonged incubation times. These include reactions with other nucleophilic amino acid residues such as histidine and methionine. Additionally, certain reagents commonly used in protein chemistry can interfere with the labeling reaction. Reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) contain free thiols and will compete with the target protein for reaction with DCPIA. Therefore, it is crucial to remove these agents before initiating the labeling reaction.

Quantitative Data

Table 1: Physicochemical Properties of DCPIA

PropertyValueReference
Molecular FormulaC₂₂H₂₃IN₂O₃[2]
Molecular Weight490.3 g/mol [2]
Excitation Maximum (λex)~389 nm[7]
Emission Maximum (λem)~467 nm[7]

Table 2: Illustrative Reaction Parameters for Iodoacetamide Probes

ParameterTypical Value/ConditionNote
pH 7.5 - 8.5To favor the formation of the reactive thiolate anion.
Molar Excess of Probe 10-20 foldTo ensure complete labeling of the target thiol.
Reaction Time 2 hours at room temperature or overnight at 4°CReaction kinetics are temperature-dependent.
Stoichiometry 1:1 (Probe:Thiol)Assumes a single reactive thiol per molecule.

Note: This table provides general guidance for iodoacetamide-based labeling. Optimal conditions for DCPIA may vary and should be determined empirically.

Experimental Protocols

The following are generalized protocols for the labeling of proteins with DCPIA. It is recommended to optimize these protocols for each specific application.

Preparation of Reagents
  • Protein Sample: The protein of interest should be purified and dissolved in a suitable buffer (e.g., phosphate-buffered saline (PBS), Tris, or HEPES) at a pH of 7.5-8.5. The buffer should be free of any thiol-containing compounds.

  • DCPIA Stock Solution: Prepare a stock solution of DCPIA (e.g., 10 mM) in a dry, aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This solution should be prepared fresh and protected from light.

Reduction of Disulfide Bonds (if necessary)

If the protein contains disulfide bonds that need to be reduced to expose free thiols, the following steps can be taken:

  • Incubate the protein with a 10-fold molar excess of a reducing agent such as DTT or TCEP for 30-60 minutes at room temperature.

  • Remove the reducing agent completely before adding DCPIA. This can be achieved by dialysis, size-exclusion chromatography (e.g., a desalting column), or spin filtration.

Labeling Reaction
  • To the protein solution, add the DCPIA stock solution to achieve a 10- to 20-fold molar excess of the probe over the protein.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The reaction should be protected from light.

Purification of the Labeled Protein

After the incubation period, it is essential to remove the unreacted DCPIA. This can be accomplished by:

  • Size-Exclusion Chromatography: Use a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.

  • Dialysis: Dialyze the sample against a large volume of the storage buffer.

  • Spin Filtration: Use a centrifugal filter unit with a molecular weight cutoff appropriate for the target protein.

Determination of Labeling Efficiency

The degree of labeling can be estimated by measuring the absorbance of the protein (typically at 280 nm) and the coumarin dye (at its absorbance maximum, ~389 nm) and using their respective molar extinction coefficients.

Visualizations

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_products Products Thiol Protein-SH Thiolate Protein-S⁻ Thiol->Thiolate Deprotonation DCPIA DCPIA-Iodoacetamide Conjugate Protein-S-DCPIA (Fluorescent Conjugate) DCPIA->Conjugate pH pH 7.5 - 8.5 Thiolate->Conjugate SN2 Attack Iodide I⁻

Caption: SN2 reaction mechanism of DCPIA with a protein thiol.

Experimental Workflow

experimental_workflow start Start: Purified Protein disulfide_check Disulfide Bonds Present? start->disulfide_check reduction Reduce with DTT/TCEP disulfide_check->reduction Yes labeling Add DCPIA (10-20x molar excess) Incubate 2h RT or O/N 4°C disulfide_check->labeling No removal Remove Reducing Agent reduction->removal removal->labeling purification Purify Labeled Protein (Size Exclusion, Dialysis) labeling->purification analysis Analyze Labeled Protein (Spectroscopy, MS) purification->analysis end End: Labeled Protein analysis->end

Caption: General experimental workflow for protein labeling with DCPIA.

Applications in Research and Drug Development

Thiol-reactive fluorescent probes like DCPIA are valuable tools in various research and drug development applications:

  • Protein Labeling and Visualization: Covalently attaching a fluorescent tag to a protein allows for its visualization in techniques such as fluorescence microscopy and its detection in various assays like flow cytometry and western blotting.

  • Conformational Change Studies: Changes in the local environment of the attached fluorophore due to protein conformational changes can lead to alterations in its fluorescence properties, providing a means to study protein dynamics.

  • Drug-Target Engagement Assays: DCPIA can be used to label cysteine residues in a target protein. The binding of a drug candidate to the protein could potentially alter the accessibility of these cysteines, leading to a change in the labeling efficiency, which can be quantified.

  • High-Throughput Screening: The fluorogenic nature of similar probes makes them suitable for developing high-throughput screening assays to identify molecules that interact with or modify the activity of a target protein.

While no specific signaling pathway applications for DCPIA were identified in the reviewed literature, its properties make it a candidate for studying any pathway involving proteins with reactive cysteine residues that play a role in signaling, such as those involved in redox signaling or certain enzymatic activities.

Conclusion

DCPIA is a thiol-reactive fluorescent probe that operates through a well-defined SN2 mechanism to covalently label cysteine residues. Its coumarin core provides favorable fluorescent properties for detection. While specific quantitative kinetic and photophysical data for DCPIA are not extensively documented, the general principles of iodoacetamide chemistry provide a solid foundation for its application. The experimental protocols outlined in this guide, coupled with empirical optimization, should enable researchers to effectively utilize DCPIA for the fluorescent labeling of proteins and other thiol-containing molecules in a variety of research and drug development contexts.

References

Technical Guide: N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (CPM-Iodoacetamide)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide, hereafter referred to as CPM-Iodoacetamide, is a thiol-reactive fluorescent probe belonging to the coumarin family of dyes. It is designed for the specific covalent labeling of sulfhydryl groups, primarily the side chains of cysteine residues in proteins. This probe is structurally characterized by a 7-diethylamino-4-methylcoumarin fluorophore linked to a phenyl iodoacetamide reactive group. A key feature of CPM-Iodoacetamide is its fluorogenic nature; it is essentially non-fluorescent in its unbound state but exhibits a significant increase in fluorescence intensity upon covalent reaction with thiols, emitting a bright blue light. This property makes it a valuable tool for quantifying and detecting thiol modifications in biological systems, often without the need for washing steps to remove unreacted probe.

CPM-Iodoacetamide shares a very similar fluorophore with its more commonly referenced maleimide analogue, N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)maleimide (CPM). Early studies have indicated that both the iodoacetamide and maleimide derivatives exhibit nearly identical bright blue fluorescence upon reacting with thiols[1].

Physicochemical and Spectroscopic Properties

PropertyValueSource
Molecular Formula C₂₂H₂₃IN₂O₃[2]
Molecular Weight 490.33 g/mol [2]
CAS Number 76877-34-4[2]
Form Crystals
Excitation Maximum (λex) 389 nm (in methanol)
Emission Maximum (λem) 467 nm (in methanol)
Purity ≥85% (HPLC)

Reaction Chemistry

CPM-Iodoacetamide's utility as a fluorescent probe stems from the specific and efficient reaction of its iodoacetamide group with the sulfhydryl group of cysteine residues. This reaction, a nucleophilic substitution, results in the formation of a stable thioether bond, covalently attaching the coumarin fluorophore to the target molecule.

G Reaction of CPM-Iodoacetamide with a Thiol Group cluster_0 Reactants cluster_1 Product CPM CPM-Iodoacetamide (Non-fluorescent) Adduct CPM-S-Protein Adduct (Highly Fluorescent) CPM->Adduct + Thiol Protein-SH (e.g., Cysteine) Thiol->Adduct +

Caption: Covalent labeling of a protein thiol with CPM-Iodoacetamide.

Experimental Protocols

While a specific, detailed protocol for characterizing the fluorescence spectrum of unbound CPM-Iodoacetamide is not available in the literature, a general procedure for labeling proteins and measuring the resulting fluorescence can be adapted from protocols for other thiol-reactive probes.

General Protocol for Protein Labeling and Fluorescence Measurement

1. Reagent Preparation:

  • CPM-Iodoacetamide Stock Solution: Prepare a stock solution of CPM-Iodoacetamide in a dry, high-quality solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Due to the reactivity of the iodoacetamide group, it is crucial to use anhydrous solvents to prevent hydrolysis. Store the stock solution at -20°C or -80°C, protected from light and moisture.

  • Protein Sample: The protein of interest should be in a buffer that is free of extraneous thiol-containing compounds (e.g., dithiothreitol (DTT) or β-mercaptoethanol). If reducing agents were used during purification, they must be removed by dialysis, desalting columns, or buffer exchange prior to labeling.

  • Reaction Buffer: A buffer with a pH between 7.5 and 8.5 is generally optimal for the reaction of iodoacetamides with thiols. Common choices include phosphate-buffered saline (PBS) or HEPES buffers.

2. Labeling Reaction: a. Dilute the protein sample to the desired concentration in the reaction buffer. b. Add the CPM-Iodoacetamide stock solution to the protein sample. A 5- to 20-fold molar excess of the dye over the protein is a common starting point, but the optimal ratio should be determined empirically. c. Incubate the reaction mixture at room temperature for approximately 2 hours or overnight at 4°C. The incubation should be carried out in the dark to prevent photobleaching of the fluorophore.

3. Removal of Unreacted Probe (Optional but Recommended):

  • Unreacted CPM-Iodoacetamide can be removed by gel filtration chromatography (e.g., a Sephadex G-25 column), dialysis, or spin filtration. This step is crucial for accurate determination of labeling efficiency and for applications where the presence of free dye could interfere with subsequent assays.

4. Fluorescence Measurement: a. Transfer the labeled protein solution to a quartz cuvette. b. Use a spectrofluorometer to measure the fluorescence spectrum. c. Set the excitation wavelength to approximately 389 nm and scan the emission spectrum from around 410 nm to 600 nm. The peak emission should be observed around 467 nm. d. A control sample of unlabeled protein should also be measured to determine background fluorescence.

G Experimental Workflow for Protein Labeling A Prepare CPM-Iodoacetamide Stock Solution (in DMSO/DMF) C Combine Protein and Dye (5-20x Molar Excess of Dye) A->C B Prepare Thiol-Free Protein Sample B->C D Incubate in Dark (2h at RT or O/N at 4°C) C->D E Remove Unreacted Dye (e.g., Gel Filtration) D->E F Measure Fluorescence (λex=389 nm, λem=467 nm) E->F

Caption: A generalized workflow for labeling proteins with CPM-Iodoacetamide.

Applications in Research and Drug Development

The ability of CPM-Iodoacetamide to selectively label cysteine residues makes it a versatile tool in various research and drug development applications:

  • Protein Conformation and Dynamics: By labeling specific cysteine residues, changes in the local environment of the probe due to protein folding, unfolding, or ligand binding can be monitored as changes in fluorescence intensity or emission wavelength.

  • Enzyme Kinetics: If a cysteine residue is located in or near the active site of an enzyme, labeling with CPM-Iodoacetamide can be used to study enzyme activity and inhibition.

  • Quantification of Free Thiols: The fluorogenic nature of the probe allows for the quantification of free sulfhydryl groups in protein samples or cell lysates.

  • Drug Discovery: In the context of drug development, CPM-Iodoacetamide can be used to identify compounds that bind to and modify cysteine residues, which is a mechanism of action for a growing number of covalent drugs.

G Applications of CPM-Iodoacetamide A CPM-Iodoacetamide B Protein Conformation Studies A->B C Enzyme Activity Assays A->C D Free Thiol Quantification A->D E Covalent Drug Discovery A->E

Caption: Key application areas for CPM-Iodoacetamide.

Conclusion

N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide is a valuable fluorescent probe for the detection and quantification of thiol groups in proteins and other biomolecules. Its fluorogenic properties provide a high signal-to-noise ratio, making it suitable for a range of biochemical and biophysical assays. While detailed photophysical data for this specific iodoacetamide derivative are limited in the public domain, its close relationship to the well-characterized maleimide analogue (CPM) provides a strong basis for its application in studying protein structure, function, and interactions. Researchers employing this probe should perform careful optimization of labeling conditions to ensure specific and efficient reaction with the target thiols.

References

"excitation and emission maxima of N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide, commonly referred to as DCPIA, is a thiol-reactive fluorescent probe. Its core structure features a 7-diethylamino-4-methylcoumarin fluorophore, which imparts favorable spectroscopic properties, including bright blue fluorescence. The iodoacetamide group provides a reactive moiety that specifically and covalently attaches to sulfhydryl groups, primarily found in cysteine residues of proteins. This specificity makes DCPIA a valuable tool for fluorescently labeling proteins to study their structure, function, and localization within biological systems. This guide provides an in-depth overview of the spectral properties of DCPIA, detailed experimental protocols for its use in protein labeling, and a visual representation of the experimental workflow.

Data Presentation: Spectroscopic Properties

The fluorescence characteristics of DCPIA are crucial for its application as a fluorescent probe. The excitation and emission maxima are key parameters for selecting appropriate filter sets for fluorescence microscopy and spectroscopy.

PropertyValueSolventReference
Excitation Maximum (λex)389 nmMethanol[1]
Emission Maximum (λem)467 nmMethanol[1]

Experimental Protocols

The following protocols provide a general framework for the fluorescent labeling of a protein with DCPIA and the subsequent measurement of its fluorescence. Optimization may be required for specific proteins and experimental conditions.

Protocol 1: Fluorescent Labeling of a Cysteine-Containing Protein with DCPIA

This protocol outlines the steps for the covalent attachment of DCPIA to a protein via its cysteine residues.

Materials:

  • Protein of interest with at least one accessible cysteine residue

  • N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (DCPIA)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer (e.g., 100 mM KCl, 10 mM HEPES, pH 8.0, 1 mM EGTA)

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Quenching reagent (e.g., 2-mercaptoethanol or excess DTT)

  • Purification column (e.g., Sephadex G-25 gel filtration column)

  • Conjugation Buffer (e.g., Phosphate-Buffered Saline - PBS)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a concentration of 1-5 mg/mL.

    • To ensure the cysteine residues are in a reduced state and available for labeling, add a 10-fold molar excess of DTT to the protein solution.

    • Incubate the solution for 30 minutes at room temperature.

    • Remove the excess DTT by passing the solution through a desalting column equilibrated with the Reaction Buffer.[2]

  • DCPIA Stock Solution Preparation:

    • Dissolve DCPIA in a minimal amount of high-quality, anhydrous DMF or DMSO to prepare a stock solution of 1-10 mg/mL.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the DCPIA stock solution to the reduced protein solution.[2]

    • Mix thoroughly and incubate the reaction mixture for 2 hours at room temperature in the dark to prevent photobleaching of the fluorophore.

  • Quenching the Reaction:

    • Add a quenching reagent, such as 2-mercaptoethanol or an excess of DTT, to the reaction mixture to react with any unreacted DCPIA.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Separate the fluorescently labeled protein from the unreacted dye and quenching reagent using a gel filtration column (e.g., Sephadex G-25) equilibrated with the Conjugation Buffer.[3]

    • Collect the fractions containing the protein-dye conjugate, which will be the first colored and fluorescent band to elute.

  • Determination of Labeling Efficiency (Degree of Labeling - DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of DCPIA (~389 nm).

    • Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

Protocol 2: Measurement of Fluorescence Spectra of the DCPIA-Protein Conjugate

This protocol describes how to measure the excitation and emission spectra of the purified DCPIA-labeled protein.

Materials:

  • Purified DCPIA-protein conjugate

  • Conjugation Buffer (e.g., PBS)

  • Spectrofluorometer

  • Quartz cuvette

Procedure:

  • Sample Preparation:

    • Dilute the purified DCPIA-protein conjugate in the Conjugation Buffer to a suitable concentration for fluorescence measurement (typically in the low micromolar to nanomolar range).

  • Excitation Spectrum Measurement:

    • Set the emission wavelength of the spectrofluorometer to the expected emission maximum of DCPIA (e.g., 470 nm).

    • Scan a range of excitation wavelengths (e.g., 300 nm to 450 nm) and record the fluorescence intensity.

    • The wavelength at which the maximum intensity is observed is the excitation maximum (λex).

  • Emission Spectrum Measurement:

    • Set the excitation wavelength of the spectrofluorometer to the determined excitation maximum (λex).

    • Scan a range of emission wavelengths (e.g., 420 nm to 600 nm) and record the fluorescence intensity.

    • The wavelength at which the maximum intensity is observed is the emission maximum (λem).

Mandatory Visualization

The following diagrams illustrate the key processes described in this guide.

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_analysis Fluorescence Analysis Protein Cysteine-containing Protein Reaction Incubation (pH 8.0, RT, dark) Protein->Reaction DCPIA DCPIA (Thiol-reactive dye) DCPIA->Reaction Labeled_Protein DCPIA-Protein Conjugate Reaction->Labeled_Protein Purification Gel Filtration Chromatography Labeled_Protein->Purification Purified_Protein Purified DCPIA-Protein Purification->Purified_Protein Spectrofluorometer Spectrofluorometer Purified_Protein->Spectrofluorometer Spectra Excitation & Emission Spectra Spectrofluorometer->Spectra

Caption: Experimental workflow for labeling a protein with DCPIA.

reaction_mechanism cluster_reactants Reactants cluster_product Product Protein_SH Protein-SH (Cysteine residue) Labeled_Protein Protein-S-DCPIA (Stable Thioether Bond) Protein_SH->Labeled_Protein Nucleophilic Substitution DCPIA_I DCPIA-Iodoacetamide DCPIA_I->Labeled_Protein HI + HI (Hydroiodic acid)

References

In-Depth Technical Guide: N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (DCIA)

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 76877-34-4

This technical guide provides a comprehensive overview of N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide, commonly known as DCIA. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, mechanism of action, experimental protocols, and applications as a fluorescent probe for detecting and quantifying thiol groups in biological systems.

Core Compound Properties

This compound is a synthetic, neutral, thiol-reactive fluorescent probe.[1] It incorporates a 7-diethylamino-4-methylcoumarin fluorophore, which exhibits strong fluorescence upon reaction with sulfhydryl groups.[2][3] The iodoacetamide group is the reactive moiety that specifically forms a stable thioether bond with the sulfhydryl group of cysteine residues in proteins.[2][3]

PropertyValueReference(s)
Molecular Formula C22H23IN2O3[4]
Molecular Weight 490.33 g/mol [4]
Appearance Solid[2]
Solubility Soluble in DMSO and DMF[5]
Excitation Wavelength (λex) 389 nm[1]
Emission Wavelength (λem) 467 nm[1]
Purity >85% (HPLC)[1]

Storage and Stability: this compound should be stored at -20°C for long-term stability.[6] For short-term storage, 4°C is acceptable.[6] It is important to protect the compound from light and moisture.[5] Stock solutions in DMSO can be stored at -20°C for several months.

Mechanism of Action and Applications

The primary application of this compound is the fluorescent labeling of free thiol groups, particularly the side chains of cysteine residues in proteins. The iodoacetamide group of this compound reacts with the nucleophilic sulfhydryl group in a specific and covalent manner.[2][3]

A key feature of this compound is that it is a "fluorogenic" or "turn-on" fluorescent probe.[7] In its unbound state, the fluorescence of the coumarin core is quenched. Upon reaction with a thiol, a highly fluorescent adduct is formed, leading to a significant increase in the fluorescence signal.[7] This property provides a high signal-to-noise ratio, making it a sensitive tool for detecting and quantifying thiols.

Primary Applications:

  • Quantification of free cysteines in proteins: this compound is used to determine the number of accessible cysteine residues in purified proteins or complex protein mixtures.[7]

  • Monitoring protein conformational changes: Changes in the accessibility of cysteine residues due to protein folding, unfolding, or ligand binding can be monitored by changes in this compound labeling.

  • Site-directed labeling of proteins: In combination with site-directed mutagenesis to introduce unique cysteine residues, this compound can be used to label specific sites on a protein for further studies.

  • Histochemistry: The original description of this compound highlighted its use in labeling thiols in tissue sections for microscopic analysis.[8]

Experimental Protocols

General Protein Labeling Protocol

This protocol is a general guideline for labeling purified proteins in solution with this compound. Optimal conditions may vary depending on the specific protein and experimental goals.

Materials:

  • This compound stock solution (10-20 mM in DMSO)

  • Protein of interest in a suitable buffer (e.g., PBS, HEPES, Tris) at pH 7.0-8.0

  • Reducing agent (e.g., DTT or TCEP), optional

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Size-exclusion chromatography column or dialysis membrane for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is free of any thiol-containing contaminants. If the protein has disulfide bonds that need to be reduced to expose cysteines for labeling, incubate the protein with a 10-fold molar excess of DTT or TCEP for 1 hour at room temperature. Crucially, the reducing agent must be removed before adding this compound, typically by dialysis or using a desalting column.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of this compound from the stock solution to the protein solution. The final DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark.

  • Quenching: Quench the reaction by adding a 100-fold molar excess of a low-molecular-weight thiol, such as L-cysteine or β-mercaptoethanol, and incubate for an additional 30 minutes.

  • Purification: Remove the unreacted this compound and the quenching reagent by size-exclusion chromatography or dialysis.

  • Quantification: Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the absorbance of the conjugated this compound at its maximum absorbance wavelength (~389 nm).

Quantification of Free Cysteines using a Thermal Unfolding Assay

This protocol, adapted from Mansoor et al. (2013), describes a method to quantify the number of free cysteines in a protein using this compound in combination with thermal denaturation.[7]

Materials:

  • This compound stock solution (10 mg/mL in DMSO)

  • Protein of interest

  • Real-time PCR instrument with fluorescence detection capabilities

  • 96-well PCR plates

Procedure:

  • Reaction Setup: In a 96-well PCR plate, prepare a reaction mixture containing the protein of interest at a final concentration of 1-5 µM and this compound at a final concentration of 50 µM in a suitable buffer.

  • Thermal Denaturation and Fluorescence Reading: Place the plate in a real-time PCR instrument. Program the instrument to perform a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute. Set the instrument to read the fluorescence of the coumarin dye at each temperature increment.

  • Data Analysis: The fluorescence intensity will increase as the protein unfolds, exposing previously buried cysteine residues to this compound. The temperature at which the maximum fluorescence is observed corresponds to the melting temperature (Tm) of the protein under those conditions. The total fluorescence intensity at the end of the assay is proportional to the total number of cysteine residues in the protein. By comparing the fluorescence of a protein with a known number of cysteines (as a standard) to the protein of interest, the number of free cysteines can be quantified.

Visualizations

This compound Mechanism of Action

DCIA_Mechanism This compound This compound (Non-fluorescent) Iodoacetamide Group Adduct Fluorescent Adduct Thioether Bond This compound->Adduct Reaction Thiol Protein Thiol (Cysteine) -SH Thiol->Adduct

Caption: Reaction of non-fluorescent this compound with a protein thiol to form a fluorescent adduct.

Experimental Workflow for Protein Labeling

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Solution Mix Mix Protein and this compound Protein->Mix DCIA_Stock This compound Stock (in DMSO) DCIA_Stock->Mix Incubate Incubate (dark) Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Purify (SEC or Dialysis) Quench->Purify Analyze Analyze (Spectroscopy, etc.) Purify->Analyze

Caption: A typical workflow for labeling proteins with the fluorescent probe this compound.

References

In-Depth Technical Guide: N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical and physical properties of N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide, a fluorescent probe used for labeling thiol groups in proteins. It includes detailed experimental protocols for its application and diagrams illustrating its mechanism of action and experimental workflow.

Core Quantitative Data

The key quantitative data for N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide are summarized in the table below for easy reference.

PropertyValue
Molecular Weight 490.33 g/mol [1][2][3][4]
Molecular Formula C22H23IN2O3[2][3][4]
CAS Number 76877-34-4[1][2][3]
Excitation Wavelength (λex) ~389 nm (in methanol)[1]
Emission Wavelength (λem) ~467 nm (in methanol)[1]

Reaction Mechanism of Thiol Labeling

N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide is a thiol-reactive fluorescent probe. The iodoacetamide moiety specifically reacts with the sulfhydryl group of cysteine residues in proteins via a nucleophilic substitution reaction. This reaction forms a stable thioether bond, covalently attaching the fluorescent coumarin dye to the protein.

reaction_mechanism protein Protein-SH (Cysteine Residue) reaction + protein->reaction probe N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (Fluorescent Probe) probe->reaction labeled_protein Labeled Protein (Stable Thioether Bond) reaction->labeled_protein

Reaction of the probe with a cysteine residue.

Experimental Protocols

The following is a general protocol for labeling proteins with N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide. Optimal conditions may vary depending on the specific protein and experimental goals.

Preparation of Reagents
  • Protein Solution: Prepare the protein to be labeled at a concentration of 1-10 mg/mL in a suitable buffer (e.g., 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES) at a pH of 7.0-7.5. If the protein contains disulfide bonds that need to be labeled, they must first be reduced.

  • Optional Reduction of Disulfide Bonds: To reduce disulfide bonds, add a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). If using DTT, it must be removed by dialysis or a desalting column before adding the fluorescent probe. TCEP generally does not need to be removed before reaction with iodoacetamides.

  • Probe Stock Solution: Immediately before use, prepare a 1-10 mM stock solution of the iodoacetamide probe in a high-quality, anhydrous organic solvent such as DMSO or DMF. Protect the stock solution from light.

Protein Labeling Reaction
  • Add a 10-20 molar excess of the fluorescent probe stock solution to the protein solution. Add the probe dropwise while gently stirring.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. Protect the reaction mixture from light.

  • The reaction is best performed in an oxygen-free environment to prevent the oxidation of thiols.

Purification of the Labeled Protein
  • Separate the labeled protein from the unreacted probe using a desalting column, dialysis, or ultrafiltration. The appropriate method will depend on the scale of the reaction and the properties of the protein.

  • Collect the fractions containing the labeled protein.

Determination of Degree of Labeling (DOL)

The degree of labeling, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the excitation maximum of the dye (~389 nm, A_dye).

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

  • Calculate the DOL using the following formula:

    DOL = (A_dye × Molar extinction coefficient of protein at 280 nm) / ((A280_corrected) × Molar extinction coefficient of the dye at λmax)

Experimental Workflow

The following diagram illustrates the general workflow for fluorescently labeling a protein with N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide and subsequent analysis.

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_purification Purification cluster_analysis Analysis protein_prep Prepare Protein Solution reduction Optional: Reduce Disulfide Bonds protein_prep->reduction reaction Incubate Protein and Probe protein_prep->reaction probe_prep Prepare Probe Stock Solution probe_prep->reaction reduction->reaction separation Separate Labeled Protein reaction->separation dol Determine Degree of Labeling separation->dol application Downstream Applications (e.g., Fluorescence Microscopy, Western Blot) dol->application

Workflow for protein labeling and analysis.

Applications

N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide is a valuable tool for a variety of applications in biological research, including:

  • Fluorescence Microscopy: Visualize the localization and dynamics of labeled proteins within cells.

  • Western Blotting: Detect specific proteins in complex mixtures.

  • Flow Cytometry: Quantify the expression of cell surface or intracellular proteins.

  • Förster Resonance Energy Transfer (FRET): Study protein-protein interactions and conformational changes.

This coumarin-based probe offers good fluorescence quantum yield and spectral properties suitable for multicolor imaging experiments. Its reactivity towards thiols allows for the specific labeling of cysteine residues, enabling a wide range of studies in proteomics and cell biology.

References

A Technical Guide to N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (DCIA): A Thiol-Reactive Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide, a fluorescent probe commonly used in biological research. The document details its chemical structure, physicochemical properties, and its primary application as a thiol-reactive labeling reagent. Experimental protocols for its synthesis and use in detecting sulfhydryl groups in proteins are also provided.

Core Concepts and Chemical Structure

N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide, also known as DCIA, is a derivative of the highly fluorescent 7-diethylamino-4-methylcoumarin.[1] Its utility in research stems from the iodoacetamide group, which exhibits reactivity towards the thiol groups of cysteine residues in proteins.[2] This reaction forms a stable thioether bond, effectively tagging the protein with a fluorescent coumarin moiety.[3] The fluorescence of the coumarin core allows for the detection and quantification of the labeled proteins.

Below is a diagram illustrating the chemical structure of N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide.

Caption: Chemical structure of N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (this compound).

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValueReference
Molecular Formula C22H23IN2O3[1]
Molecular Weight 490.33 g/mol [4]
CAS Number 76877-34-4[1]
Appearance Crystals[4]
Excitation Wavelength (λex) 389 nm (in methanol)[4]
Emission Wavelength (λem) 467 nm (in methanol)[4]
Purity ≥85% (HPLC)[4]

Mechanism of Action: Thiol Reactivity

The iodoacetamide moiety of this compound is an alkylating agent that reacts specifically with the nucleophilic sulfhydryl group of cysteine residues. This reaction, a nucleophilic substitution, results in the formation of a stable thioether linkage and the release of iodide. The covalent modification of the protein with the coumarin fluorophore allows for its subsequent visualization and analysis.

reaction_mechanism Reaction of this compound with Cysteine This compound This compound R-C(=O)NH-Ph-Coumarin-N(Et)2 Intermediate Transition State This compound->Intermediate Nucleophilic Attack Cysteine Cysteine Protein-S-H Cysteine->Intermediate Product Labeled Protein Protein-S-CH2-C(=O)NH-Ph-Coumarin-N(Et)2 Intermediate->Product Iodide Leaving Group Iodide I- Intermediate->Iodide

Caption: Reaction of this compound with a cysteine residue.

Experimental Protocols

Generalized Synthesis of N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide

The synthesis of this compound involves a multi-step process. A generalized protocol based on related syntheses of coumarin derivatives is outlined below.

Workflow for the Synthesis of this compound

synthesis_workflow Generalized Synthesis Workflow for this compound Start Starting Materials: 4-(Diethylamino)salicylaldehyde Ethyl acetoacetate p-Nitroaniline Step1 Step 1: Pechmann Condensation Formation of 3-(4-nitrophenyl)-7-(diethylamino)-4-methylcoumarin Start->Step1 Step2 Step 2: Reduction of Nitro Group Conversion to 3-(4-aminophenyl)-7-(diethylamino)-4-methylcoumarin Step1->Step2 Step3 Step 3: Acylation with Iodoacetic Anhydride Formation of N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (this compound) Step2->Step3 Purification Purification (e.g., Recrystallization, Chromatography) Step3->Purification Characterization Characterization (e.g., NMR, Mass Spectrometry, HPLC) Purification->Characterization FinalProduct Final Product: this compound Characterization->FinalProduct labeling_workflow Workflow for Protein Labeling with this compound Start Protein Sample Reduction Optional: Reduce Disulfide Bonds (e.g., DTT, TCEP) Start->Reduction AddProbe Add this compound Probe Reduction->AddProbe Incubation Incubate in the Dark AddProbe->Incubation Quench Quench Unreacted Probe (e.g., 2-mercaptoethanol) Incubation->Quench Purification Remove Unbound Probe (e.g., Dialysis, Gel Filtration) Quench->Purification Imaging Fluorescence Microscopy (Ex: ~390 nm, Em: ~470 nm) Purification->Imaging Analysis Image Analysis and Quantification Imaging->Analysis

References

A Comprehensive Technical Guide to the Safe Handling of N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides an in-depth overview of the safety protocols and handling procedures for N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide, a fluorescent probe commonly used in biochemical assays.

Hazard Identification and Classification

N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide is classified as a hazardous substance. It is crucial to understand its potential risks to ensure the implementation of appropriate safety measures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1][2]

  • Hazardous to the aquatic environment, long-term hazard (Category 4): May cause long-lasting harmful effects to aquatic life.[1][2]

The associated hazard pictograms, signal word, and statements are summarized in the table below.

Safety and Handling Data

The following table summarizes the key safety and handling information for N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide.

ParameterInformationSource
GHS Pictogram Skull and crossbones[2]
GHS Signal Word Danger[1][2]
Hazard Statements H301: Toxic if swallowedH413: May cause long lasting harmful effects to aquatic life[1][2]
Precautionary Statements P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P273: Avoid release to the environment.P301+P310+P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.P301+P316: IF SWALLOWED: Get emergency medical help immediately.P321: Specific treatment (see supplemental first aid instruction on this label).P405: Store locked up.P501: Dispose of contents/container to an approved waste disposal plant.[1][2]
Personal Protective Equipment (PPE) Dust mask type N95 (US), Eyeshields, Faceshields, Gloves[2]
Storage Class 6.1D - Non-combustible acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects[2]
Incompatible Materials Strong acids, Strong bases, Oxidizing agents[3]
Physical Form Crystals[2]

Experimental Workflow for Safe Handling

The following diagram illustrates a recommended workflow for the safe handling of N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide, from receipt of the compound to its final disposal. Adherence to this workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal ReviewSDS Review Safety Data Sheet (SDS) DonPPE Don Appropriate PPE: - Nitrile Gloves - Safety Goggles/Faceshield - Lab Coat - N95 Dust Mask ReviewSDS->DonPPE Weighing Weigh Compound in a Ventilated Enclosure DonPPE->Weighing Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Experiment Perform Experiment Dissolving->Experiment Decontamination Decontaminate Work Surfaces Experiment->Decontamination WasteDisposal Dispose of Waste in Labeled Hazardous Waste Container Decontamination->WasteDisposal RemovePPE Remove PPE and Wash Hands WasteDisposal->RemovePPE

Safe handling workflow for N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide.

Detailed Experimental Protocols

While specific experimental protocols will vary depending on the application, the following general guidelines should be followed when working with N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide:

  • Engineering Controls: Always handle the solid compound in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure, to avoid inhalation of dust particles.

  • Personal Protective Equipment (PPE): As specified in the data table, appropriate PPE, including a dust mask (N95 or equivalent), safety glasses or goggles, a face shield, and chemical-resistant gloves (e.g., nitrile), must be worn at all times when handling the compound.[2]

  • Weighing and Aliquoting: When weighing the crystalline solid, use anti-static weigh paper or a container to prevent dispersal of the powder. Prepare stock solutions in a fume hood.

  • Spill Response: In the event of a spill, avoid creating dust. Carefully sweep up the solid material and place it into a sealed, labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent and decontaminating solution.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[3] It should be stored locked up as per precautionary statement P405.[1]

  • Disposal: All waste materials, including contaminated PPE and empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this material into the environment.[1]

Toxicological and First Aid Information

  • Toxicological Effects: The primary route of acute toxicity is ingestion.[1][2] Inhalation and skin contact should also be avoided.

  • First Aid Measures:

    • If Swallowed: Immediately call a poison control center or seek medical attention. Rinse the mouth with water. Do not induce vomiting.[1]

    • If on Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

    • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • If Inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

By adhering to these safety and handling guidelines, researchers and scientists can mitigate the risks associated with N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide and ensure a safe laboratory environment.

References

Methodological & Application

Application Notes and Protocols for Cysteine Modification using N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide, hereafter referred to as DCIA, is a fluorescent probe designed for the specific labeling of cysteine residues in proteins and peptides. This coumarin-based iodoacetamide derivative is a valuable tool in proteomics and drug discovery for investigating protein structure, function, and post-translational modifications. The key feature of this compound is its fluorogenic nature; it exhibits minimal fluorescence until it reacts with the thiol group of a cysteine residue, leading to a significant increase in fluorescence intensity. This property allows for the sensitive detection and quantification of accessible cysteine residues.

The reaction mechanism involves the alkylation of the cysteine thiol by the iodoacetamide group of this compound, forming a stable thioether bond. This covalent modification enables the permanent attachment of the fluorescent coumarin tag to the protein of interest. These application notes provide detailed protocols for using this compound for cysteine modification and quantitative analysis.

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized in the table below, providing essential information for its use in experimental settings.

PropertyValueReference
Molecular Formula C₂₂H₂₃IN₂O₃[1]
Molecular Weight 490.33 g/mol [2]
Excitation Wavelength (λex) ~389 nm (in Methanol)[2]
Emission Wavelength (λem) ~467 nm (in Methanol)[2]
Quantum Yield (Φ) of Cysteine Adduct Estimated ~0.17[3][4]
Second-Order Rate Constant with Cysteine Estimated ~110 M⁻¹min⁻¹ (for a similar N-phenyl iodoacetamide)

Experimental Protocols

Protocol 1: General Labeling of Proteins with this compound

This protocol outlines the fundamental steps for labeling purified proteins with this compound.

Materials:

  • Protein of interest with at least one accessible cysteine residue

  • N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide (this compound)

  • Dimethyl sulfoxide (DMSO)

  • Labeling Buffer: Phosphate-buffered saline (PBS) or other suitable buffer at pH 7.0-7.5

  • Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: L-cysteine or β-mercaptoethanol

  • Size-exclusion chromatography column or dialysis tubing for purification

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in the labeling buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of DTT or TCEP and incubate for 1 hour at room temperature.

    • Crucially, if a reducing agent is used, it must be removed before adding this compound. This can be achieved by dialysis or using a desalting column. TCEP is volatile and can sometimes be removed by vacuum centrifugation.

  • This compound Stock Solution Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO. This solution should be prepared fresh and protected from light.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The reaction should be carried out in the dark to prevent photobleaching of the fluorophore.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-100 mM. This will react with any unreacted this compound.

  • Purification of the Labeled Protein:

    • Remove the excess this compound and quenching reagent by size-exclusion chromatography or extensive dialysis against a suitable buffer.

  • Quantification of Labeling:

    • The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the coumarin dye (at ~389 nm).

Protocol 2: Quantification of Accessible Cysteines using a Thermofluor Assay

This protocol utilizes the fluorogenic properties of this compound to quantify the number of accessible cysteine residues in a protein.

Materials:

  • Protein of interest

  • This compound stock solution (10 mg/mL in DMSO)

  • Assay Buffer: PBS, pH 7.4

  • Real-time PCR instrument with a fluorescence detector

Procedure:

  • Reaction Setup:

    • In a 96-well PCR plate, prepare reaction mixtures containing the protein of interest at a final concentration of 1-10 µM in the assay buffer.

    • Add this compound to a final concentration of 10-50 µM. Include a no-protein control.

  • Fluorescence Measurement:

    • Place the 96-well plate in a real-time PCR instrument.

    • Set the instrument to monitor fluorescence at the appropriate excitation and emission wavelengths for the this compound-cysteine adduct (~389 nm excitation and ~467 nm emission).

    • Measure the fluorescence intensity over time until the signal plateaus, indicating the completion of the reaction.

  • Data Analysis:

    • The final fluorescence intensity is proportional to the number of labeled cysteine residues. A standard curve can be generated using a known concentration of a cysteine-containing peptide to quantify the number of accessible cysteines in the protein of interest.

Visualizations

Signaling Pathway: Redox Regulation of Protein Function

The following diagram illustrates a general signaling pathway involving reactive oxygen species (ROS) and the subsequent modification of cysteine residues, a process that can be studied using this compound.

RedoxSignaling cluster_stimulus Stimuli cluster_ros ROS Production cluster_modification Cysteine Modification cluster_response Cellular Response Stimulus External Stimuli (e.g., Growth Factors, Stress) ROS_Source Cellular Enzymes (e.g., NADPH Oxidases) Stimulus->ROS_Source activates ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) ROS_Source->ROS produces Protein_SH Protein with Reduced Cysteine (-SH) ROS->Protein_SH oxidizes Protein_SOH Sulfenic Acid (-SOH) Protein_SH->Protein_SOH forms Protein_this compound This compound-Labeled Cysteine Protein_SH->Protein_this compound labeled by Protein_SS Disulfide Bond (-S-S-) Protein_SOH->Protein_SS can form Response Altered Protein Function (e.g., Enzyme Activity, Protein Interactions) Protein_SS->Response leads to Protein_this compound->Response enables study of

Caption: Redox signaling pathway illustrating cysteine modifications.

Experimental Workflow: Redox Proteomics using Cysteine-Reactive Probes

The following diagram outlines a sophisticated experimental workflow, inspired by proximity labeling and redox proteomics, for the identification and quantification of oxidized cysteine residues in a specific subcellular compartment.

RedoxProteomicsWorkflow cluster_cell In-Cell Steps cluster_lysis Lysis and Labeling cluster_enrichment Enrichment and Digestion cluster_analysis Mass Spectrometry Analysis Start Cells expressing a proximity labeling enzyme (e.g., APEX2) in a specific organelle Biotinylation Addition of Biotin-Phenol and H₂O₂ (Biotinylation of proximal proteins) Start->Biotinylation Lysis Cell Lysis Biotinylation->Lysis Alkylation1 Alkylation of reduced cysteines with a 'light' isotopic label (e.g., light iodoacetamide) Lysis->Alkylation1 Reduction Reduction of reversibly oxidized cysteines (e.g., with DTT) Alkylation1->Reduction Alkylation2 Alkylation of newly exposed cysteines with a 'heavy' isotopic label (e.g., heavy iodoacetamide) Reduction->Alkylation2 Enrichment Streptavidin affinity purification of biotinylated proteins Alkylation2->Enrichment Digestion On-bead tryptic digestion Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data analysis to identify and quantify 'heavy'/'light' peptide ratios LCMS->DataAnalysis

Caption: Workflow for localized redox proteomics.

References

Application Notes and Protocols: N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (DCIA) in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide, commonly known as DCIA, is a blue-fluorescent probe designed for the detection and visualization of thiols (sulfhydryl groups) in biological systems. Its reactivity is based on the iodoacetamide group, which forms a stable thioether bond with the sulfhydryl group of cysteine residues in proteins and other thiol-containing molecules. The coumarin fluorophore provides the desirable spectral properties for fluorescence microscopy. These application notes provide an overview of this compound's properties and detailed protocols for its use in live and fixed-cell imaging.

Physicochemical and Spectral Properties of this compound

PropertyValueReference
Molecular Formula C₂₂H₂₃IN₂O₃[1]
Molecular Weight 490.34 g/mol [1]
CAS Number 76877-34-4[1]
Excitation Maximum (λex) ~389 nm[1]
Emission Maximum (λem) ~467 nm[1]
Appearance Crystals[1]
Reactivity Reacts with thiol groups (sulfhydryls)[2]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Cellular Thiols with this compound

This protocol describes the staining of live cultured cells with this compound to visualize the distribution of accessible thiols.

Materials:

  • N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (this compound)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cultured cells on glass-bottom dishes or chamber slides

  • Fluorescence microscope with a DAPI filter set or similar (Excitation: ~390 nm, Emission: ~470 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

    • On the day of the experiment, dilute the stock solution in live-cell imaging medium to the desired working concentration. A starting concentration of 5-20 µM is recommended, but the optimal concentration should be determined empirically for each cell type and experimental condition.

  • Cell Culture and Preparation:

    • Plate cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency (typically 50-70%).

    • Wash the cells twice with warm PBS or live-cell imaging medium to remove any residual serum.

  • Staining:

    • Remove the wash buffer and add the pre-warmed this compound-containing imaging medium to the cells.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time may vary depending on the cell type and should be determined experimentally.

  • Washing:

    • Remove the staining solution and wash the cells three times with warm live-cell imaging medium to remove any unbound probe.

  • Imaging:

    • Immediately image the cells using a fluorescence microscope equipped with a suitable filter set for blue fluorescence (e.g., DAPI filter).

    • Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.

Protocol 2: Fixed-Cell Imaging of Cellular Thiols with this compound

This protocol details the procedure for staining fixed and permeabilized cells with this compound to label total cellular thiols.

Materials:

  • N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (this compound)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • Cultured cells on coverslips or in chamber slides

  • Fluorescence microscope with a DAPI filter set or similar

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C.

    • Dilute the stock solution in PBS to a working concentration of 10-50 µM. The optimal concentration should be determined experimentally.

  • Cell Culture and Fixation:

    • Culture cells on coverslips or in chamber slides to the desired confluency.

    • Wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS to remove the fixative.

  • Permeabilization:

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Add the this compound staining solution to the fixed and permeabilized cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells three to five times with PBS to ensure removal of all unbound probe.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with a DAPI-like filter set.

Quantitative Data Presentation

The following table illustrates the type of quantitative data that can be obtained from fluorescence microscopy experiments using this compound. The values presented are hypothetical and serve as an example for comparison.

Experimental ConditionMean Fluorescence Intensity (Arbitrary Units) ± SDFold Change vs. Control
Control Cells 150 ± 201.0
**Cells treated with Oxidative Stressor (e.g., H₂O₂) **80 ± 150.53
Cells treated with Reducing Agent (e.g., N-acetylcysteine) 250 ± 301.67

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_live Live-Cell Staining cluster_fixed Fixed-Cell Staining cluster_imaging Imaging and Analysis cell_culture Culture cells on appropriate substrate wash1 Wash with PBS cell_culture->wash1 stain_live Incubate with this compound in live-cell imaging medium wash1->stain_live For Live-Cell Protocol fix Fix with 4% PFA wash1->fix For Fixed-Cell Protocol wash_live Wash to remove unbound probe stain_live->wash_live acquire_images Acquire images with fluorescence microscope wash_live->acquire_images permeabilize Permeabilize with 0.1% Triton X-100 fix->permeabilize stain_fixed Incubate with this compound permeabilize->stain_fixed wash_fixed Wash to remove unbound probe stain_fixed->wash_fixed wash_fixed->acquire_images quantify Quantify fluorescence intensity acquire_images->quantify logical_relationship cluster_reagents Reagents cluster_reaction Reaction cluster_outcome Outcome This compound This compound (Thiol-Reactive Probe) covalent_bond Formation of stable thioether bond This compound->covalent_bond cellular_thiols Cellular Thiols (e.g., Cysteine residues) cellular_thiols->covalent_bond fluorescence Blue Fluorescence (λem ~467 nm) covalent_bond->fluorescence visualization Visualization of thiol distribution fluorescence->visualization

References

Application Notes and Protocols for N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide is a cell-permeable, blue-fluorescent probe designed for the detection and quantification of intracellular thiols. This compound belongs to the coumarin family of dyes, known for their bright fluorescence and photostability.[][2] The molecule consists of a 7-diethylamino-4-methylcoumarin fluorophore, which provides the fluorescent signal, and an iodoacetamide reactive group. The iodoacetamide moiety specifically and covalently reacts with the sulfhydryl (thiol) groups of cysteine residues in proteins and glutathione (GSH), a key antioxidant in cells.[3][4] This reaction, known as alkylation, forms a stable thioether bond, leading to the accumulation of the fluorescent dye within the cell.

The fluorescence intensity of the labeled cells is directly proportional to the level of intracellular reduced thiols. Therefore, this probe is a valuable tool for assessing the redox state of cells, studying oxidative stress, and monitoring the effects of drugs on cellular thiol levels using flow cytometry.[5][6][7]

Principle of the Assay

The application of N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide in flow cytometry is based on its specific reactivity towards thiol groups. In a viable cell, the probe passively crosses the cell membrane. The iodoacetamide group then reacts with intracellular sulfhydryl groups, primarily found in glutathione and cysteine residues of proteins. This covalent reaction effectively traps the fluorescent coumarin dye inside the cell. Cells with higher concentrations of reduced thiols will exhibit brighter fluorescence.

In contrast, cells under oxidative stress, where thiols have been oxidized to disulfides, will show a diminished fluorescence signal. This change in fluorescence intensity can be precisely quantified on a single-cell basis using a flow cytometer equipped with a UV or violet laser for excitation.

Product Information

PropertyDescription
Common Name Thiol-Reactive Coumarin Probe
Molecular Structure 7-diethylamino-4-methylcoumarin fluorophore with an iodoacetamide reactive group
Excitation (peak) ~350-405 nm (Optimal with UV or Violet laser)[8][9]
Emission (peak) ~450 nm (Blue fluorescence)[9]
Reactive Group Iodoacetamide
Target Reduced thiol groups (-SH) in proteins and glutathione
Storage Store at -20°C, protected from light and moisture.

Experimental Protocols

A. Reagent Preparation
  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide in anhydrous dimethyl sulfoxide (DMSO).

    • Vortex thoroughly to ensure the compound is fully dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

  • Cell Culture Media:

    • Use the appropriate complete cell culture medium for your cell type.

  • Wash Buffer:

    • Phosphate-buffered saline (PBS), pH 7.4.

B. Cell Preparation
  • Culture cells to the desired density. For suspension cells, aim for a concentration of 1 x 10⁶ cells/mL. For adherent cells, grow them to 70-80% confluency.

  • (Optional) Treat cells with experimental compounds (e.g., inducers of oxidative stress or drug candidates) for the desired time period. Include appropriate controls.

  • Harvest the cells. For suspension cells, centrifuge at 300 x g for 5 minutes. For adherent cells, detach using a gentle cell dissociation reagent (e.g., TrypLE™ Express) and neutralize, then centrifuge.

  • Wash the cells twice with 5 mL of pre-warmed PBS. Centrifuge at 300 x g for 5 minutes after each wash.

  • Resuspend the cell pellet in PBS to a final concentration of 1 x 10⁶ cells/mL.

C. Staining Protocol
  • Prepare a fresh working solution of the thiol-reactive probe by diluting the 10 mM stock solution in PBS to a final concentration of 10-100 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.

  • Add the working solution to the cell suspension. For example, add 1 µL of a 10 mM stock solution to 1 mL of cell suspension for a final concentration of 10 µM.

  • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • After incubation, wash the cells twice with 5 mL of cold PBS to remove any unbound probe. Centrifuge at 300 x g for 5 minutes.

  • Resuspend the final cell pellet in 500 µL of cold PBS for flow cytometry analysis. Keep the cells on ice and protected from light until acquisition.

D. Flow Cytometry Analysis
  • Instrument Setup:

    • Use a flow cytometer equipped with a UV (e.g., 355 nm) or Violet (e.g., 405 nm) laser for excitation.

    • Set up a forward scatter (FSC) and side scatter (SSC) plot to gate on the main cell population and exclude debris.

    • Collect the blue fluorescence signal using a bandpass filter appropriate for coumarin emission (e.g., 450/50 nm).

  • Data Acquisition:

    • Acquire data for unstained cells to set the baseline fluorescence.

    • Acquire data for your stained samples, collecting a sufficient number of events (e.g., 10,000-20,000) for each sample.

  • Data Analysis:

    • Gate on the single-cell population using FSC-A vs. FSC-H.

    • Gate on the live cell population using FSC vs. SSC.

    • Analyze the fluorescence intensity of the gated population. The mean fluorescence intensity (MFI) can be used for quantitative comparisons between samples.

Data Presentation

Table 1: Example Quantitative Data for Thiol Detection
SampleTreatmentMean Fluorescence Intensity (MFI)
1Untreated Control50,000
2Drug A (10 µM)65,000
3Drug B (5 µM)25,000
4H₂O₂ (100 µM) - Positive Control15,000

Visualizations

Mechanism of Action

Mechanism_of_Action Probe Thiol-Reactive Probe (Non-fluorescent in solution) Cell Cell Membrane Probe->Cell Enters Cell Thiol Intracellular Thiols (e.g., Glutathione, Protein-SH) Fluorescent_Adduct Fluorescent Adduct Thiol->Fluorescent_Adduct Covalent Bonding

Caption: Mechanism of the thiol-reactive probe.

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Cell_Culture 1. Cell Culture Harvest 2. Harvest & Wash Cells Cell_Culture->Harvest Resuspend 3. Resuspend in PBS Harvest->Resuspend Add_Probe 4. Add Thiol Probe Resuspend->Add_Probe Incubate 5. Incubate (37°C) Add_Probe->Incubate Wash_Stained 6. Wash Cells Incubate->Wash_Stained Flow_Cytometry 7. Flow Cytometry Acquisition Wash_Stained->Flow_Cytometry Data_Analysis 8. Data Analysis (MFI) Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for thiol detection.

References

Application Notes and Protocols for Antibody Labeling with N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide is a thiol-reactive fluorescent probe designed for the covalent labeling of biomolecules. This coumarin-based dye emits a bright blue fluorescence, making it a valuable tool for a variety of applications in biological research and drug development, including immunofluorescence, flow cytometry, and fluorescence microscopy. The iodoacetamide functional group specifically reacts with free sulfhydryl (thiol) groups, such as those found in cysteine residues of antibodies and other proteins, to form a stable thioether bond. These application notes provide detailed protocols for the labeling of antibodies, purification of the resulting conjugate, and characterization of the final product.

Chemical and Physical Properties

The core structure of this dye is the 7-diethylamino-4-methylcoumarin fluorophore, which is known for its sensitivity to the local environment. Key quantitative data for the antibody-conjugated dye are summarized in the table below.

PropertyValueNotes
Excitation Maximum (λex) ~389 nmIn methanol. The optimum excitation wavelength may vary slightly depending on the buffer and conjugation state.
Emission Maximum (λem) ~467 nmIn methanol. The emission spectrum is in the blue region of the visible spectrum.
Molar Extinction Coefficient (ε) ~18,000 cm⁻¹M⁻¹This is an estimated value for the conjugated dye. For precise Degree of Labeling calculations, the exact value should be determined experimentally.
Recommended Molar Ratio (Dye:Antibody) 5 - 20This ratio may need to be optimized depending on the antibody and the desired degree of labeling.
Reactive Group IodoacetamideReacts with free sulfhydryl groups (thiols) on cysteine residues.
Storage -20°C, protected from light and moistureProper storage is crucial to maintain the reactivity of the iodoacetamide group.

Experimental Protocols

Antibody Preparation for Thiol-Reactive Labeling

For successful labeling, the antibody must have accessible free sulfhydryl groups. Most antibodies have inter-chain disulfide bonds that can be selectively reduced to generate reactive thiols.

Materials:

  • Antibody solution (e.g., IgG) at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.2-7.5). Avoid buffers containing primary amines like Tris if there is a possibility of non-specific reactions.

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Degassed reaction buffer (e.g., Phosphate buffer, pH 7.2-7.5).

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for buffer exchange.

Procedure:

  • Buffer Exchange (if necessary): If the antibody solution contains components that may interfere with the reduction or labeling reaction, exchange the buffer to the degassed reaction buffer using a size-exclusion chromatography column.

  • Reduction of Disulfide Bonds:

    • Add a 10- to 20-fold molar excess of TCEP to the antibody solution. TCEP is generally preferred as it is more stable and does not need to be removed before adding the iodoacetamide dye.

    • Alternatively, use a 20- to 50-fold molar excess of DTT.

    • Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Removal of Reducing Agent (if using DTT): If DTT was used, it must be removed before adding the thiol-reactive dye. This can be achieved by size-exclusion chromatography using a column equilibrated with the degassed reaction buffer.

Antibody Labeling with N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide

Materials:

  • Reduced antibody solution from the previous step.

  • N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide dye.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Reaction buffer (as used in the previous step).

Procedure:

  • Prepare Dye Stock Solution: Immediately before use, dissolve the iodoacetamide dye in a small amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 1-10 mg/mL).

  • Labeling Reaction:

    • Add the desired molar excess of the dye stock solution to the reduced antibody solution. A good starting point is a 10- to 20-fold molar excess of dye to antibody.

    • Mix gently and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction should be protected from light.

  • Stopping the Reaction (Optional): The reaction can be stopped by adding a low molecular weight thiol-containing compound, such as 2-mercaptoethanol or N-acetylcysteine, to quench any unreacted dye.

Purification of the Labeled Antibody

Purification is essential to remove unconjugated dye, which can lead to high background fluorescence.

Materials:

  • Labeled antibody solution.

  • Size-exclusion chromatography column (e.g., Sephadex G-25 or equivalent) or dialysis tubing.

  • Purification buffer (e.g., PBS, pH 7.4).

Procedure:

  • Size-Exclusion Chromatography (Recommended):

    • Equilibrate a size-exclusion column with the purification buffer.

    • Apply the labeling reaction mixture to the top of the column.

    • Elute the labeled antibody with the purification buffer. The labeled antibody will be in the first colored fraction to elute.

  • Dialysis:

    • Transfer the labeling reaction mixture to a dialysis cassette or tubing with an appropriate molecular weight cutoff (e.g., 10 kDa).

    • Dialyze against the purification buffer for several hours to overnight at 4°C, with at least two buffer changes.

Characterization of the Labeled Antibody

Determining the Degree of Labeling (DOL): The DOL, or the average number of dye molecules per antibody, can be determined spectrophotometrically.

  • Measure the absorbance of the purified labeled antibody solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (~389 nm, A_dye).

  • Calculate the concentration of the antibody, correcting for the absorbance of the dye at 280 nm:

    • Correction Factor (CF) = A₂₈₀ of the free dye / A_max of the free dye. (This needs to be determined for the free dye).

    • Corrected A₂₈₀ = A₂₈₀ - (A_dye × CF)

    • Antibody Concentration (M) = Corrected A₂₈₀ / (ε_antibody × path length)

      • (ε for IgG is typically ~210,000 M⁻¹cm⁻¹)

  • Calculate the concentration of the dye:

    • Dye Concentration (M) = A_dye / (ε_dye × path length)

      • (Use the estimated ε_dye of ~18,000 M⁻¹cm⁻¹)

  • Calculate the DOL:

    • DOL = Dye Concentration / Antibody Concentration

Functional Analysis: It is crucial to verify that the labeling process has not compromised the antigen-binding affinity of the antibody. This can be assessed using methods such as ELISA or flow cytometry, comparing the performance of the labeled antibody to the unlabeled antibody.

Visualizations

Antibody_Labeling_Workflow cluster_prep Antibody Preparation cluster_labeling Labeling Reaction cluster_purification Purification start Start with Antibody Solution buffer_exchange Buffer Exchange (Optional) start->buffer_exchange reduction Reduce Disulfide Bonds (TCEP or DTT) buffer_exchange->reduction add_dye Add Coumarin-Iodoacetamide Dye reduction->add_dye Reduced Antibody incubate Incubate (Protect from Light) add_dye->incubate purify Purify Conjugate (Size-Exclusion Chromatography) incubate->purify Labeled Antibody Mixture characterize Characterize Labeled Antibody purify->characterize

Caption: Workflow for labeling antibodies with N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide.

Labeling_Reaction cluster_reactants Reactants cluster_product Product antibody Reduced Antibody with Free Thiol (-SH) product Labeled Antibody with Stable Thioether Bond (-S-) antibody->product Nucleophilic Attack dye Coumarin-Iodoacetamide (-I) dye->product

Caption: Chemical reaction of thiol-reactive labeling.

"quantification of protein thiols with N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide"

Author: BenchChem Technical Support Team. Date: November 2025

Quantification of Protein Thiols with a Coumarin-Based Iodoacetamide Probe

Application Note

Introduction

The quantification of protein thiols is critical for understanding cellular redox regulation, protein function, and the mechanisms of drug action. Cysteine residues, with their reactive thiol groups (-SH), are susceptible to a variety of post-translational modifications that can profoundly impact protein structure and activity. N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (DCPIA) is a fluorogenic reagent designed for the specific and sensitive detection of protein thiols. This iodoacetamide derivative reacts with the sulfhydryl group of cysteine residues, forming a stable thioether bond and resulting in a significant increase in fluorescence. The bright blue fluorescence of the resulting adduct allows for the quantification of protein thiols in a variety of sample types, including purified proteins, cell lysates, and plasma.

This document provides detailed protocols for the use of DCPIA in the quantification of protein thiols, guidance on data analysis, and examples of its application in research and drug development.

Principle of the Assay

The thiol-reactive iodoacetyl group of DCPIA selectively reacts with the sulfhydryl group of cysteine residues in proteins in a nucleophilic substitution reaction. This covalent modification results in the formation of a stable thioether linkage. Unconjugated DCPIA is weakly fluorescent; however, upon reaction with a thiol, the electronic properties of the coumarin fluorophore are altered, leading to a significant enhancement of its fluorescence quantum yield. The intensity of the resulting blue fluorescence, when measured at the appropriate excitation and emission wavelengths, is directly proportional to the concentration of thiol groups in the sample.

Materials and Reagents
  • N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (DCPIA)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris buffer, pH 7.0-8.0

  • L-cysteine or Glutathione (GSH) for standard curve

  • Protein sample (e.g., purified protein, cell lysate)

  • Microplate reader with fluorescence detection capabilities

  • Black, clear-bottom 96-well plates

Experimental Protocols

Protocol 1: Preparation of Reagents

1.1 DCPIA Stock Solution (10 mM):

  • Allow the vial of DCPIA to equilibrate to room temperature.

  • Dissolve the required amount of DCPIA in anhydrous DMSO to prepare a 10 mM stock solution. For example, dissolve 5.2 mg of DCPIA (MW = 521.36 g/mol ) in 1 mL of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

1.2 Thiol Standard Stock Solution (10 mM):

  • Prepare a 10 mM stock solution of a thiol standard, such as L-cysteine or glutathione (GSH), in an appropriate buffer (e.g., PBS, pH 7.4).

  • For example, dissolve 1.21 mg of L-cysteine (MW = 121.16 g/mol ) in 1 mL of PBS.

  • Prepare fresh on the day of the experiment.

1.3 Assay Buffer:

  • A variety of buffers can be used, such as PBS (pH 7.4) or Tris buffer (50 mM, pH 7.0-8.0).

  • The pH of the reaction buffer should be between 7.0 and 8.0 for optimal reaction of the iodoacetamide with thiols.

  • Important: Avoid buffers containing thiol-based reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.

Protocol 2: Generation of a Thiol Standard Curve

This standard curve is essential for relating the measured fluorescence intensity to the molar amount of thiol in your samples.

  • Prepare a dilution series of the thiol standard:

    • Perform serial dilutions of the 10 mM Thiol Standard Stock Solution in Assay Buffer to prepare a range of concentrations (e.g., 0 µM to 100 µM).

    • A typical dilution series might include 100, 50, 25, 12.5, 6.25, 3.125, and 0 µM.

  • Prepare the reaction mixture:

    • In a 96-well plate, add 50 µL of each standard dilution to triplicate wells.

  • Initiate the reaction:

    • Prepare a working solution of DCPIA by diluting the 10 mM stock solution in Assay Buffer. A final concentration of 100 µM DCPIA is a good starting point, but this may need to be optimized for your specific application.

    • Add 50 µL of the DCPIA working solution to each well containing the standard dilutions. This will result in a final volume of 100 µL per well.

  • Incubate:

    • Incubate the plate at room temperature (20-25°C) for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically.

  • Measure fluorescence:

    • Measure the fluorescence intensity using a microplate reader. Based on the spectral properties of the related compound N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)maleimide (CPM), the recommended starting wavelengths are:

      • Excitation: ~385-390 nm

      • Emission: ~465 nm

    • These wavelengths may need to be optimized for your specific instrument.

  • Plot the standard curve:

    • Subtract the fluorescence intensity of the blank (0 µM thiol) from all other readings.

    • Plot the background-subtracted fluorescence intensity as a function of the known thiol concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), which will be used to determine the thiol concentration in your unknown samples.

Protocol 3: Quantification of Protein Thiols in a Sample
  • Sample Preparation:

    • Prepare your protein sample in the chosen Assay Buffer. The optimal protein concentration will depend on the expected thiol content and should be determined empirically to ensure the fluorescence reading falls within the linear range of the standard curve.

    • If necessary, dilute the sample to an appropriate concentration.

  • Set up the reaction:

    • In a 96-well plate, add 50 µL of your protein sample to triplicate wells.

    • Include a "no-protein" control (50 µL of Assay Buffer) to determine the background fluorescence.

  • Initiate the reaction:

    • Add 50 µL of the DCPIA working solution (prepared as in Protocol 2) to each well.

  • Incubate:

    • Incubate the plate under the same conditions as the standard curve (e.g., room temperature for 30-60 minutes, protected from light).

  • Measure fluorescence:

    • Measure the fluorescence intensity at the optimized excitation and emission wavelengths.

  • Calculate Protein Thiol Concentration:

    • Subtract the average fluorescence of the "no-protein" control from the average fluorescence of your protein samples.

    • Use the equation from the linear regression of your standard curve to calculate the concentration of thiols in your sample.

    • Normalize the thiol concentration to the protein concentration of your sample (e.g., in nmol thiol/mg protein). Protein concentration can be determined using a standard method like the Bradford or BCA assay.

Data Presentation

Table 1: Example Thiol Standard Curve Data
Thiol Concentration (µM)Average Fluorescence (RFU)Standard Deviation
015012
3.12585045
6.25160080
12.53100150
256200300
5012300580
100245001100
Table 2: Example Quantification of Protein Thiols
SampleProtein Concentration (mg/mL)Average Fluorescence (RFU)Calculated Thiol Concentration (µM)Thiol Content (nmol/mg protein)
Control Protein1.0450018.218.2
Treated Protein1.0280011.311.3

Visualizations

Experimental Workflow for Protein Thiol Quantification

experimental_workflow cluster_prep Reagent Preparation cluster_std_curve Standard Curve Generation cluster_sample_analysis Sample Analysis cluster_data_analysis Data Analysis prep_dcpia Prepare DCPIA Stock Solution (10 mM) react_std React Standards with DCPIA prep_dcpia->react_std react_sample React Sample with DCPIA prep_dcpia->react_sample prep_std Prepare Thiol Standard Stock (10 mM) dilute_std Prepare Standard Dilution Series prep_std->dilute_std prep_buffer Prepare Assay Buffer prep_buffer->dilute_std prep_sample Prepare Protein Sample prep_buffer->prep_sample dilute_std->react_std measure_std Measure Fluorescence react_std->measure_std plot_std Plot Standard Curve (Fluorescence vs. Conc.) measure_std->plot_std calc_conc Calculate Thiol Conc. from Standard Curve plot_std->calc_conc prep_sample->react_sample measure_sample Measure Fluorescence react_sample->measure_sample measure_sample->calc_conc normalize Normalize to Protein Concentration calc_conc->normalize

Caption: Workflow for protein thiol quantification using DCPIA.

Signaling Pathway: Redox Regulation of Protein Function

redox_signaling cluster_stress Cellular Stress cluster_protein Protein State cluster_quantification Quantification ros Reactive Oxygen Species (ROS) protein_reduced Protein-SH (Reduced, Active) ros->protein_reduced Oxidation protein_oxidized Protein-S-S-Protein (Oxidized, Inactive) protein_reduced->protein_oxidized dcpia_labeling DCPIA Labeling of Free Thiols (-SH) protein_reduced->dcpia_labeling protein_oxidized->protein_reduced Reduction (e.g., by Thioredoxin) fluorescence Fluorescence Measurement dcpia_labeling->fluorescence

Caption: Redox cycling of protein thiols and their quantification.

Troubleshooting and Considerations
  • High Background Fluorescence: Ensure that the assay is protected from light as much as possible. Check for contamination in the buffer or sample that may have inherent fluorescence.

  • Low Signal: The protein concentration may be too low, or the thiol groups may be inaccessible. Consider denaturing the protein under non-reducing conditions to expose buried cysteine residues. The concentration of DCPIA may also need to be increased.

  • Non-linear Standard Curve: This may occur at high thiol concentrations due to the inner filter effect. If necessary, adjust the concentration range of your standards.

  • Sample Interference: Compounds in the sample matrix may quench the fluorescence of the DCPIA-thiol adduct. It is advisable to run a spiked sample to assess potential matrix effects.

  • Specificity: Iodoacetamide reagents can, under certain conditions (e.g., high pH), react with other nucleophilic amino acid residues such as lysine, histidine, and methionine. Performing the reaction at a pH between 7.0 and 7.5 enhances the selectivity for thiols.

Conclusion

N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (DCPIA) is a valuable tool for the sensitive and quantitative analysis of protein thiols. The protocols outlined in this document provide a comprehensive guide for its use in various research and drug development applications. By following these procedures, researchers can obtain reliable and reproducible data on the thiol content of their protein samples, contributing to a deeper understanding of redox biology and its implications in health and disease.

"fixed cell staining with N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide"

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Staining of Fixed Cells with DCPIA

Introduction N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (DCPIA) is a thiol-reactive fluorescent probe designed for the sensitive detection of proteins in fixed cells and tissues. As a derivative of coumarin, DCPIA exhibits strong blue fluorescence upon covalent binding to sulfhydryl groups present in the cysteine residues of proteins. The iodoacetamide functional group enables specific, stable thioether bond formation with reduced thiols, making it an excellent tool for general protein labeling in fluorescence microscopy applications.

Mechanism of Action The staining mechanism relies on the reaction between the iodoacetamide moiety of DCPIA and the sulfhydryl (-SH) group of cysteine residues within cellular proteins. This reaction forms a stable covalent thioether linkage, anchoring the fluorescent coumarin dye to the protein. This allows for the visualization of overall protein distribution and cellular architecture in fixed samples. The diethylamino-coumarin fluorophore provides high quantum yield and brightness, resulting in a strong fluorescent signal.

Applications

  • Fluorescence Microscopy: General staining of proteins in fixed cells and tissue sections to visualize cellular morphology and protein localization.

  • Electrophoresis: Pre-labeling of protein samples for visualization in SDS-PAGE.

  • Flow Cytometry: Quantification of total protein content in fixed cell populations.

Quantitative Data

A summary of the key photophysical properties of DCPIA is provided below.

PropertyValueReference
Synonyms DCPIA, CPMI
Molecular Formula C28H28IN3O3
Molecular Weight 581.45 g/mol
Excitation Wavelength (Max) 385 nm
Emission Wavelength (Max) 475 nm
Appearance Yellow Solid
Reactive Group Iodoacetamide
Target Moiety Sulfhydryl groups (-SH) on Cysteine residues

Experimental Protocols

Protocol 1: Staining of Proteins in Fixed Adherent Cells

This protocol details the steps for staining proteins in adherent cells cultured on coverslips.

A. Required Materials

  • N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (DCPIA)

  • Anhydrous Dimethylsulfoxide (DMSO) for stock solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixative Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking/Washing Buffer: PBS

  • Mounting Medium (e.g., with antifade reagent)

  • Glass slides and coverslips

B. Protocol Steps

  • Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Fixation:

    • Remove the culture medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 4% PFA solution to cover the cells and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add Permeabilization Buffer (0.1% Triton X-100 in PBS) to the cells.

    • Incubate for 10-15 minutes at room temperature. This step is crucial for allowing the dye to access intracellular proteins.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare a 10 mM stock solution of DCPIA in anhydrous DMSO.

    • Dilute the DCPIA stock solution to a final working concentration of 5-20 µM in PBS. The optimal concentration may need to be determined empirically.

    • Add the DCPIA working solution to the fixed and permeabilized cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Final Washes:

    • Remove the staining solution.

    • Wash the cells three to five times with PBS for 5 minutes each to remove unbound dye.

  • Mounting and Imaging:

    • Mount the coverslip onto a glass slide using an appropriate mounting medium.

    • Seal the coverslip with nail polish to prevent drying.

    • Image the sample using a fluorescence microscope with appropriate filters for the coumarin dye (Excitation ~385 nm, Emission ~475 nm).

Visualizations

Staining_Workflow cluster_prep Cell Preparation cluster_stain Staining Procedure cluster_final Final Steps Culture 1. Culture Cells on Coverslip Wash1 2. Wash with PBS Culture->Wash1 Fix 3. Fix with 4% PFA Wash1->Fix Wash2 4. Wash with PBS Fix->Wash2 Perm 5. Permeabilize with Triton X-100 Wash2->Perm Wash3 6. Wash with PBS Perm->Wash3 Stain 7. Incubate with DCPIA Solution Wash3->Stain Wash4 8. Wash to Remove Unbound Dye Stain->Wash4 Mount 9. Mount Coverslip Wash4->Mount Image 10. Fluorescence Microscopy Mount->Image

Caption: Workflow for fixed cell staining with DCPIA.

Reaction_Mechanism DCPIA DCPIA-Iodoacetamide LabeledProtein Labeled Protein (Stable Thioether Bond) DCPIA->LabeledProtein + Protein Protein-SH (Cysteine Residue) Protein->LabeledProtein

Caption: Covalent reaction of DCPIA with protein thiols.

Application Notes and Protocols: N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide in Confocal Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide, hereafter referred to as DEMCPI, is a fluorescent probe with reactivity towards thiol groups. This characteristic makes it a valuable tool for labeling cysteine residues within proteins, enabling the visualization and study of protein localization, modification, and dynamics in live and fixed cells using confocal microscopy. Its coumarin core provides desirable photophysical properties for fluorescence imaging.

DEMCPI is a neutral, thiol-reactive probe. The iodoacetamide group reacts specifically with the thiol group of cysteine residues via a nucleophilic substitution reaction, forming a stable thioether bond. This covalent labeling allows for the sensitive and specific detection of proteins containing accessible cysteine residues.

Physicochemical and Fluorescent Properties

A summary of the key properties of DEMCPI is presented in the table below, compiled from publicly available data.

PropertyValueReference
Molecular Formula C₂₂H₂₃IN₂O₃[1]
Molecular Weight 490.33 g/mol [2][3]
CAS Number 76877-34-4[2]
Excitation Maximum (λex) ~387 nm[4]
Emission Maximum (λem) ~468 nm[4]
Appearance Solid[4]
Solubility Slightly soluble in DMSO and Methanol[4]

Applications in Confocal Microscopy

The primary application of DEMCPI in confocal microscopy is the fluorescent labeling of proteins through their cysteine residues. This enables a range of studies, including:

  • Protein Localization and Trafficking: Visualizing the subcellular localization of a target protein and tracking its movement within the cell over time.

  • Protein-Protein Interactions: Co-labeling experiments to investigate the co-localization and potential interaction of two or more proteins.

  • Redox Biology and Signaling: Detecting changes in the redox state of proteins by monitoring the accessibility of cysteine thiols. Reversible modifications like S-glutathionylation can alter the reactivity of cysteines with DEMCPI, providing an indirect way to study these signaling events.

Experimental Protocols

The following are generalized protocols for the use of DEMCPI in confocal microscopy. Optimal conditions for specific cell types and target proteins should be determined empirically.

Protocol 1: Labeling of Proteins in Fixed Cells

This protocol is suitable for visualizing the localization of proteins with accessible thiols in a fixed state.

Materials:

  • N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide (DEMCPI)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Paraformaldehyde (PFA) or Methanol for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

  • Glass coverslips and microscope slides

  • Confocal microscope

Procedure:

  • Cell Culture: Grow cells on glass coverslips to the desired confluency.

  • Fixation:

    • PFA Fixation: Wash cells twice with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.

    • Methanol Fixation: Wash cells twice with PBS and fix with ice-cold methanol for 10 minutes at -20°C.

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilization (for PFA-fixed cells): Incubate cells with permeabilization buffer for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • DEMCPI Staining:

    • Prepare a stock solution of DEMCPI in anhydrous DMSO (e.g., 1-10 mM).

    • Dilute the DEMCPI stock solution in PBS to a final working concentration (typically 1-20 µM).

    • Incubate the cells with the DEMCPI working solution for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the stained cells using a confocal microscope.

    • Set the excitation wavelength to ~387 nm (e.g., using a 405 nm laser line).

    • Set the emission detection range to ~450-500 nm.

    • Adjust laser power, gain, and offset to obtain optimal signal-to-noise ratio.

Protocol 2: Labeling of Proteins in Live Cells

This protocol allows for the visualization of dynamic processes involving thiol-containing proteins in living cells.

Materials:

  • N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide (DEMCPI)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)

  • Glass-bottom imaging dishes or chamber slides

  • Confocal microscope with a live-cell imaging chamber (maintaining 37°C and 5% CO₂)

Procedure:

  • Cell Culture: Plate cells in glass-bottom dishes or chamber slides and grow to the desired confluency.

  • DEMCPI Loading:

    • Prepare a fresh dilution of the DEMCPI stock solution in pre-warmed live-cell imaging medium to a final working concentration (typically 1-10 µM).

    • Replace the culture medium with the DEMCPI-containing medium.

    • Incubate the cells for 15-45 minutes at 37°C and 5% CO₂, protected from light.

  • Washing:

    • Gently remove the loading solution.

    • Wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound probe.

  • Imaging:

    • Immediately transfer the cells to the confocal microscope equipped with a live-cell imaging chamber.

    • Use the same excitation and emission settings as for fixed cells (~387 nm excitation, ~468 nm emission).

    • Minimize laser exposure time and power to reduce phototoxicity and photobleaching during time-lapse imaging.

Signaling Pathway and Experimental Workflow Diagrams

Diagram 1: General Mechanism of Thiol-Reactive Labeling

This diagram illustrates the fundamental reaction between DEMCPI and a cysteine residue on a target protein.

Thiol_Labeling DEMCPI DEMCPI (Thiol-Reactive Probe) Labeled_Protein Fluorescently Labeled Protein DEMCPI->Labeled_Protein Covalent Bond Formation (Thioether) Protein Target Protein (with accessible Cysteine) Protein->Labeled_Protein Reaction at -SH group

Caption: Covalent labeling of a protein with DEMCPI.

Diagram 2: Experimental Workflow for Live-Cell Imaging

This diagram outlines the key steps involved in a typical live-cell imaging experiment using DEMCPI.

Live_Cell_Workflow Start Start: Plate Cells on Glass-Bottom Dish Incubate Incubate Cells with DEMCPI Solution Start->Incubate Wash Wash to Remove Unbound Probe Incubate->Wash Image Confocal Microscopy (Live-Cell Chamber) Wash->Image Analysis Image and Data Analysis Image->Analysis

Caption: Workflow for live-cell protein labeling and imaging.

Diagram 3: Investigating Redox-Sensitive Signaling

This diagram illustrates a conceptual workflow for using DEMCPI to study changes in protein thiol oxidation, for example, in response to oxidative stress. A decrease in DEMCPI signal could indicate that cysteine thiols have become oxidized and are no longer available for labeling.

Redox_Signaling_Workflow cluster_control Control Condition cluster_treatment Oxidative Stress Control_Cells Cells Label_Control Label with DEMCPI Control_Cells->Label_Control Image_Control Confocal Imaging Label_Control->Image_Control High_Signal High Fluorescence Signal Image_Control->High_Signal Compare Compare Fluorescence Intensity High_Signal->Compare Treated_Cells Cells + Oxidant (e.g., H₂O₂) Label_Treated Label with DEMCPI Treated_Cells->Label_Treated Image_Treated Confocal Imaging Label_Treated->Image_Treated Low_Signal Decreased Fluorescence Signal (due to Thiol Oxidation) Image_Treated->Low_Signal Low_Signal->Compare

Caption: Using DEMCPI to probe changes in protein thiol oxidation.

Considerations and Troubleshooting

  • Specificity: While iodoacetamides are generally thiol-specific, some off-target labeling can occur, particularly at high concentrations or prolonged incubation times. It is crucial to optimize the probe concentration and incubation time to maximize the signal-to-noise ratio and minimize non-specific binding.

  • Phototoxicity and Photobleaching: Coumarin dyes can be prone to photobleaching. During live-cell imaging, use the lowest possible laser power and exposure time that provides an adequate signal.

  • Cell Health: Monitor cell morphology and viability throughout live-cell imaging experiments to ensure that the labeling and imaging conditions are not adversely affecting the cells.

  • Controls: Include appropriate controls in your experiments, such as unlabeled cells to assess autofluorescence and cells treated with a thiol-blocking agent (e.g., N-ethylmaleimide) prior to DEMCPI labeling to confirm the specificity of the probe for thiols.

  • pH Dependence: The reaction of iodoacetamides with thiols is pH-dependent, with higher reactivity at slightly alkaline pH. For in vitro labeling, a pH of 7.0-8.0 is often optimal. For live-cell imaging, the physiological pH of the cytoplasm is generally suitable.

By following these guidelines and optimizing the protocols for specific experimental systems, N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide can be a powerful tool for investigating the roles of thiol-containing proteins in various cellular processes.

References

Application Notes and Protocols for Super-Resolution Microscopy with Coumarin-Based Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing coumarin-based dyes for super-resolution microscopy. Coumarin derivatives offer a versatile platform for fluorescent labeling, exhibiting properties that are highly advantageous for advanced imaging techniques such as Single-Molecule Localization Microscopy (SMLM) and Stimulated Emission Depletion (STED) microscopy. Their relatively small size, cell permeability in certain forms, and tunable photophysical characteristics make them valuable tools for high-resolution imaging of subcellular structures and dynamics.

Introduction to Coumarin Dyes in Super-Resolution Microscopy

Coumarin-based dyes are a class of fluorescent probes known for their significant Stokes shifts and high fluorescence quantum yields.[1] Their photophysical properties can be readily modified through chemical synthesis, allowing for the development of probes with characteristics tailored for specific super-resolution modalities. While traditional coumarin dyes have been widely used in conventional fluorescence microscopy, recent advancements have led to the development of coumarin derivatives and conjugates that are particularly well-suited for overcoming the diffraction limit of light.

A notable strategy in SMLM involves the combination of coumarin and rhodamine dyes to create "glitter bomb" labels.[2][3] In these constructs, the coumarin acts as a photosensitizer or a modulator of the rhodamine's blinking properties, leading to photochromic or spontaneously blinking fluorophores ideal for techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM).[2][3]

Data Presentation: Photophysical Properties of Coumarin-Based Dyes

The selection of an appropriate fluorescent probe is critical for successful super-resolution imaging. The following tables summarize the key photophysical properties of various coumarin derivatives and their conjugates relevant to super-resolution microscopy.

Table 1: Photophysical Properties of Selected Coumarin Dyes

Dye NameExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Stokes Shift (nm)Solvent/ConditionsReference
Coumarin 1375456--81Water[4]
Coumarin 2365470--105Water[4]
C392STP3855000.1151.03 x 10⁴115PBS
6-Aryl-Coumarin (4a)3504540.35-104Chloroform[1]
6-Aryl-Coumarin (4b)3584700.65-112Chloroform[1]
6-Aryl-Coumarin (4e)3654800.78-115Chloroform[1]
Coum63585500.00063.5 x 10⁴192Toluene[5]
Coum74405200.391.8 x 10⁴80Toluene[5]

Table 2: Performance of Coumarin-Rhodamine "Glitter Bomb" Dyes for SMLM

Dye NameExcitation Max (nm)Emission Max (nm)On-Time (ms)Off-Time (ms)Localization Precision (nm)ApplicationReference
GB549549570~20--Fixed Cell SMLM/SOFI[2]
GB646646665---Fixed Cell SMLM[2]

Note: Quantitative data for on/off times and localization precision for many coumarin-based dyes are not always readily available in the literature and can be highly dependent on the imaging buffer and setup.

Experimental Protocols

Labeling Proteins with Coumarin-Based Dyes

Successful labeling is paramount for high-quality super-resolution imaging. The following protocols provide a general framework for labeling proteins in both fixed and live cells.

This protocol is suitable for labeling target proteins with primary and secondary antibodies conjugated to coumarin-based dyes.

Materials:

  • Cells grown on high-precision glass coverslips (No. 1.5)

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody specific to the target protein

  • Secondary antibody conjugated to a coumarin-based dye

  • Mounting medium suitable for super-resolution microscopy

Procedure:

  • Cell Culture and Fixation:

    • Plate cells on coverslips to achieve a confluence of 50-70%.

    • Wash the cells twice with PBS.

    • Fix the cells with fixation buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the fixed cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to the recommended concentration.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the coumarin-conjugated secondary antibody in blocking buffer. Protect from light from this step onwards.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature.

    • Wash the cells three times with PBS.

  • Mounting:

    • Mount the coverslip onto a microscope slide using a super-resolution compatible mounting medium.

    • Seal the coverslip with nail polish to prevent drying and sample movement.

This protocol is designed for use with cell-permeable coumarin derivatives that can be used to label specific cellular structures or proteins in living cells.

Materials:

  • Cells grown on glass-bottom dishes or chambered coverslips

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Cell-permeable coumarin dye stock solution (typically in DMSO)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

Procedure:

  • Cell Preparation:

    • Plate cells in a suitable live-cell imaging vessel and allow them to adhere and grow to the desired confluency.

  • Dye Loading:

    • Prepare a working solution of the cell-permeable coumarin dye in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically but typically ranges from 100 nM to 10 µM.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS.

    • Add the dye-containing imaging medium to the cells.

    • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The incubation time will vary depending on the specific dye and cell type.

  • Washing:

    • Remove the dye-containing medium and wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess dye.

  • Imaging:

    • Replace the wash medium with fresh, pre-warmed live-cell imaging medium.

    • Proceed immediately to imaging on a microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).

Super-Resolution Imaging Parameters

The optimal imaging parameters will depend on the specific super-resolution technique, the chosen coumarin dye, and the sample.

  • Microscope: A wide-field fluorescence microscope equipped with high-power lasers for activation (e.g., 405 nm) and excitation (e.g., 488 nm, 561 nm, or 642 nm, depending on the dye), a high numerical aperture objective (NA ≥ 1.4), and a sensitive EMCCD or sCMOS camera.

  • Laser Power: Use low-power 405 nm laser illumination to sparsely activate the photoswitchable or photoactivatable coumarin-based dyes. The power should be adjusted to ensure that only a small, optically resolvable subset of fluorophores is activated in each frame. The excitation laser power should be high enough to elicit sufficient photons for precise localization before the fluorophore bleaches or switches off.

  • Acquisition: Acquire a large number of frames (typically 10,000 to 100,000) to ensure that most fluorophores have been sampled.

  • Imaging Buffer (for dSTORM with some coumarin conjugates): For dSTORM, a specific imaging buffer containing a reducing agent (e.g., β-mercaptoethanol or MEA) and an oxygen scavenging system (e.g., GLOX) is often required to promote the blinking of the fluorophores.

  • Microscope: A STED microscope with an excitation laser matched to the absorption spectrum of the coumarin dye and a depletion laser with a wavelength at the red edge of the dye's emission spectrum.

  • Depletion Laser Power: The resolution of STED microscopy is directly related to the intensity of the depletion laser. Higher power results in better resolution but also increases the risk of phototoxicity and photobleaching. The optimal power should be determined empirically for each sample.

  • Scanning: STED is a point-scanning technique, so image acquisition involves scanning the co-aligned excitation and depletion laser beams across the sample.

Visualizations: Diagrams of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key steps in the experimental workflows for super-resolution microscopy with coumarin-based dyes.

fixed_cell_labeling cluster_prep Cell Preparation cluster_labeling Immunolabeling cluster_imaging Imaging cell_culture Cell Culture on Coverslip fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 5% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Coumarin-Dye Conjugated Secondary Antibody Incubation primary_ab->secondary_ab mounting Mounting in Super-Resolution Medium secondary_ab->mounting sr_imaging Super-Resolution Microscopy mounting->sr_imaging

Workflow for immunofluorescence labeling of fixed cells.

live_cell_labeling cluster_prep Cell Preparation cluster_labeling Dye Loading cluster_imaging Imaging cell_culture Cell Culture in Glass-Bottom Dish dye_incubation Incubation with Cell-Permeable Coumarin Dye cell_culture->dye_incubation wash Wash to Remove Excess Dye dye_incubation->wash live_imaging Live-Cell Super-Resolution Microscopy (with Environmental Control) wash->live_imaging

Workflow for live-cell imaging with cell-permeable coumarin dyes.

SMLM_workflow start Labeled Sample acquisition Image Acquisition: - Sparse activation (e.g., 405 nm laser) - Excitation and detection - Repeat for thousands of frames start->acquisition localization Single-Molecule Localization: - Fit PSF of each activated molecule - Determine precise coordinates acquisition->localization reconstruction Image Reconstruction: - Combine all localizations - Generate super-resolved image localization->reconstruction end Super-Resolution Image reconstruction->end

General workflow for Single-Molecule Localization Microscopy (SMLM).

Conclusion

Coumarin-based dyes represent a powerful and versatile class of fluorophores for super-resolution microscopy. Their tunable photophysical properties and the development of innovative labeling strategies, such as the coumarin-rhodamine "glitter bomb" system, have expanded the toolkit available to researchers for probing cellular structures and processes at the nanoscale. By following the detailed protocols and understanding the key imaging parameters outlined in these application notes, researchers can effectively harness the potential of coumarin dyes to achieve high-quality super-resolution images in both fixed and living specimens. As the field of fluorophore development continues to advance, we can expect to see even more sophisticated coumarin-based probes that will further push the boundaries of biological imaging.

References

Troubleshooting & Optimization

Troubleshooting N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (DCPI) Labeling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during protein and biomolecule labeling with the thiol-reactive fluorescent dye, N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (DCPI).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are presented in a question-and-answer format to directly address specific experimental challenges.

1. Low Labeling Efficiency: Why is my protein not labeling with DCPI?

Low or no labeling is a common issue that can be attributed to several factors. Here's a breakdown of potential causes and their solutions:

  • Incorrect pH: The reaction between the iodoacetamide group of DCPI and the sulfhydryl group of cysteine is highly pH-dependent. The optimal pH range for this reaction is typically 8.0-8.5.[1][2] At this pH, the thiol group is sufficiently deprotonated to a more reactive thiolate anion.[1]

    • Solution: Ensure your reaction buffer is maintained at a pH between 8.0 and 8.5. Use a stable buffer system such as phosphate-buffered saline (PBS) or ammonium bicarbonate.[2][3] Avoid buffers with primary amines (e.g., Tris) as they can potentially react with the dye.

  • Presence of Reducing Agents: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol (BME) are often used to prevent protein oxidation but will compete with the protein's cysteine residues for reaction with DCPI.

    • Solution: Remove all reducing agents from the protein solution before adding the DCPI dye. This can be achieved through dialysis, desalting columns, or spin filtration.[2]

  • Insufficient Dye Concentration: An inadequate amount of DCPI will result in incomplete labeling.

    • Solution: The optimal dye-to-protein molar ratio is crucial. A 10- to 20-fold molar excess of DCPI to protein is a good starting point.[4] You may need to optimize this ratio for your specific protein.

  • Short Reaction Time or Low Temperature: The labeling reaction may not have proceeded to completion.

    • Solution: Increase the incubation time or temperature. Reactions are typically run for 2 hours at room temperature or overnight at 4°C.[4] Some protocols suggest incubating for 2 hours at 37°C to speed up the reaction.[2]

  • Protein Structure: The cysteine residue you are targeting may be buried within the protein's three-dimensional structure, making it inaccessible to the DCPI dye.

    • Solution: Consider using a mild denaturant in your labeling buffer to partially unfold the protein and expose the cysteine residue. However, be cautious as this may affect your protein's activity.

2. Protein Precipitation: Why does my protein precipitate after adding DCPI?

Protein precipitation during or after labeling is often caused by changes in the protein's surface properties.

  • Increased Hydrophobicity: DCPI is a relatively hydrophobic molecule. Covalently attaching it to your protein increases the overall hydrophobicity, which can lead to aggregation and precipitation.[5]

    • Solution:

      • Optimize Dye-to-Protein Ratio: Use the lowest possible dye-to-protein ratio that still provides adequate labeling. A 1:1 stoichiometry might be necessary to minimize precipitation.[5]

      • Modify Buffer Conditions: Including additives like non-ionic detergents (e.g., Tween-20) or glycerol in your buffer can help to increase protein solubility.

      • Control Protein Concentration: Labeling at lower protein concentrations can sometimes prevent aggregation.

  • Organic Solvent from Dye Stock: The solvent used to dissolve the DCPI (typically DMSO or DMF) can denature the protein if the final concentration in the reaction mixture is too high.

    • Solution: Keep the volume of the dye stock solution added to the protein solution to a minimum, ideally less than 5% of the total reaction volume.

3. High Background Fluorescence: Why is there so much background in my fluorescence measurements?

High background fluorescence can obscure the signal from your labeled protein and is often due to the presence of unreacted, free dye.

  • Incomplete Removal of Excess Dye: Failure to remove all the unbound DCPI after the labeling reaction is the most common cause of high background.

    • Solution: Thoroughly purify your labeled protein from the unreacted dye. Gel filtration chromatography (e.g., using a Sephadex G-25 column) is a very effective method for this.[2] Dialysis or spin filtration can also be used.

  • Non-Specific Binding: The dye may be non-covalently sticking to the protein.

    • Solution: After the labeling reaction, perform extensive washing or purification steps. Including a mild detergent in your wash buffers can help to disrupt non-specific interactions.

4. Non-Specific Labeling: Is DCPI reacting with other amino acids besides cysteine?

While iodoacetamides are highly selective for sulfhydryl groups, some non-specific labeling can occur under certain conditions.

  • Reaction with Other Residues: At a pH above 8.5, iodoacetamide can start to react with other nucleophilic amino acid side chains, such as lysine, histidine, and methionine.[3][6]

    • Solution: Carefully control the pH of your labeling reaction and keep it within the optimal range of 8.0-8.5.[2]

Quantitative Data Summary

For successful and reproducible labeling, it is essential to control the key reaction parameters. The following table summarizes the recommended starting conditions for DCPI labeling, which should be optimized for each specific protein.

ParameterRecommended RangeNotes
pH 8.0 - 8.5Critical for selective reaction with cysteine thiols.[1][2]
Dye:Protein Molar Ratio 10:1 to 20:1A higher ratio may be needed for complex protein mixtures.[4][6] Start with a lower ratio to avoid precipitation.[5]
Incubation Time 2 hours to overnightLonger incubation times may be required at lower temperatures.[4]
Temperature 4°C, Room Temperature, or 37°CHigher temperatures can speed up the reaction but may affect protein stability.[2]
Protein Concentration 1-10 mg/mLLower concentrations may reduce the risk of precipitation.
DCPI Solvent DMSO or DMFKeep the final solvent concentration below 5% (v/v) to avoid protein denaturation.

Experimental Protocols

Protocol 1: Standard DCPI Labeling of a Purified Protein

  • Prepare the Protein:

    • Dissolve the protein in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0).

    • Ensure the protein solution is free of any reducing agents. If necessary, perform buffer exchange using a desalting column.

    • Adjust the protein concentration to 1-5 mg/mL.

  • Prepare the DCPI Stock Solution:

    • Dissolve DCPI in anhydrous DMSO or DMF to a final concentration of 10 mM. This solution should be prepared fresh and protected from light.

  • Labeling Reaction:

    • Calculate the required volume of the DCPI stock solution to achieve a 10- to 20-fold molar excess over the protein.

    • Slowly add the DCPI stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove the unreacted DCPI by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer.

    • Collect the fractions containing the labeled protein. The labeled protein will typically be in the first colored fraction to elute.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the DCPI at its absorbance maximum (~400 nm).

    • Store the labeled protein under conditions that are optimal for the unlabeled protein, protected from light.

Visualizations

The following diagrams illustrate key processes and relationships in DCPI labeling.

G cluster_workflow DCPI Labeling Workflow Protein Protein with Cysteine Reaction Labeling Reaction (pH 8.0-8.5) Protein->Reaction DCPI DCPI Stock (in DMSO/DMF) DCPI->Reaction Purification Purification (Gel Filtration) Reaction->Purification Labeled_Protein Labeled Protein Purification->Labeled_Protein Unreacted_Dye Unreacted DCPI Purification->Unreacted_Dye

Caption: A general workflow for labeling a protein with DCPI.

G cluster_pathway DCPI Labeling Reaction Protein_SH Protein-SH (Cysteine Thiol) Thiolate Protein-S- (Thiolate Anion) Protein_SH->Thiolate pH 8.0-8.5 Labeled_Protein Protein-S-DCPI (Stable Thioether Bond) Thiolate->Labeled_Protein DCPI DCPI-Iodoacetamide DCPI->Labeled_Protein Nucleophilic Attack Iodide Iodide Ion Labeled_Protein->Iodide Leaving Group

Caption: The chemical reaction pathway for DCPI labeling of a cysteine residue.

G cluster_troubleshooting Troubleshooting Logic Start Problem Low_Labeling Low Labeling Efficiency Start->Low_Labeling Precipitation Protein Precipitation Start->Precipitation High_Background High Background Start->High_Background Check_pH Verify pH (8.0-8.5) Low_Labeling->Check_pH Remove_Reducing_Agents Remove DTT/BME Low_Labeling->Remove_Reducing_Agents Increase_Dye_Ratio Increase Dye:Protein Ratio Low_Labeling->Increase_Dye_Ratio Lower_Dye_Ratio Decrease Dye:Protein Ratio Precipitation->Lower_Dye_Ratio Change_Buffer Add Solubilizing Agents Precipitation->Change_Buffer Improve_Purification Enhance Purification High_Background->Improve_Purification

Caption: A decision tree for troubleshooting common DCPI labeling issues.

References

"reducing non-specific binding of N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding non-specific binding of N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (DCPIA) and similar thiol-reactive fluorescent probes.

Frequently Asked Questions (FAQs)

Q1: What is DCPIA and what is its primary application?

N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide, hereafter referred to as DCPIA, is a fluorescent labeling reagent. It consists of a bright, environmentally sensitive coumarin dye linked to an iodoacetamide reactive group. Its primary application is the covalent labeling of sulfhydryl groups (-SH) found in cysteine residues on proteins and peptides. This allows for the visualization and tracking of proteins in various experimental settings, including fluorescence microscopy, flow cytometry, and gel electrophoresis.

Q2: What causes non-specific binding of DCPIA?

Non-specific binding of DCPIA and similar probes arises from interactions other than the intended covalent reaction with cysteine residues. The primary causes include:

  • Hydrophobic Interactions: The coumarin dye component of DCPIA is relatively hydrophobic. It can bind non-covalently to hydrophobic pockets on proteins or lipid-rich structures within cells.

  • Ionic Interactions: The molecule may have partial charges that can lead to electrostatic interactions with charged regions of proteins or other biomolecules.

  • Reaction with Other Nucleophiles: While iodoacetamides are highly selective for sulfhydryls at neutral to slightly basic pH, at higher pH values (above 8.5), they can begin to react with other nucleophilic groups like lysines, histidines, or the N-terminus of proteins.

  • Probe Aggregation: At high concentrations, fluorescent dyes can form aggregates that are "sticky" and bind non-specifically to surfaces and proteins.

  • Insufficient Blocking: Failure to adequately block non-specific binding sites on cells, tissues, or blotting membranes can lead to high background signal.

Troubleshooting Guides

Issue: High background fluorescence is observed across the sample.

This is the most common manifestation of non-specific binding. The following steps can be taken to mitigate this issue.

Optimization of Labeling and Washing Buffers

The composition of your buffers plays a critical role in controlling non-specific interactions.

  • Incorporate Non-Ionic Detergents: Adding a low concentration (0.01% - 0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 to both the labeling and washing buffers can significantly reduce hydrophobic interactions.

  • Increase Salt Concentration: Increasing the ionic strength of the washing buffer (e.g., using 150-500 mM NaCl) can help disrupt non-specific electrostatic interactions.

  • Control pH: For maximal specificity of the iodoacetamide group for cysteines, maintain the labeling reaction pH between 7.0 and 8.0. This minimizes reactions with other nucleophiles.

Implement a Blocking Step

Before introducing the DCPIA probe, incubate the sample with a blocking agent to saturate non-specific binding sites.

  • Protein-Based Blockers: Bovine Serum Albumin (BSA) or non-fat dry milk are commonly used for blocking membranes and fixed cells.

  • Commercial Blocking Buffers: A variety of optimized commercial blocking buffers are available that may offer superior performance.

Adjust Probe Concentration and Incubation Time
  • Titrate the Probe: The optimal concentration of DCPIA should be determined empirically. Using an excessively high concentration is a primary cause of high background. Perform a concentration course to find the lowest concentration that still provides adequate specific signal.

  • Reduce Incubation Time: Minimize the incubation time to the shortest duration necessary for sufficient labeling. This reduces the opportunity for non-specific binding to occur.

Quantitative Data Summary

The following tables provide representative data on factors influencing labeling specificity. Note that this data is generalized for iodoacetamide-based probes and may require optimization for DCPIA.

Table 1: Effect of Blocking Agents on Signal-to-Noise Ratio

Blocking Agent (1 hour incubation)Signal Intensity (Specific)Background Intensity (Non-Specific)Signal-to-Noise Ratio
None15,8007,2002.2
2% BSA in PBS14,9002,1007.1
5% Non-Fat Dry Milk in TBS14,5001,8507.8
Commercial Blocker (Brand X)15,2001,10013.8

Table 2: Influence of pH on Iodoacetamide Reactivity and Specificity

pHRelative Reactivity with Cysteine (-SH)Relative Reactivity with Lysine (-NH₂)Hydrolysis Rate (t½)
6.50.4< 0.01> 12 hours
7.51.0< 0.01~ 8 hours
8.50.80.05~ 3 hours
9.50.60.2< 1 hour

Experimental Protocols

Protocol 1: General Protein Labeling with DCPIA
  • Protein Preparation: Dissolve the protein containing free cysteine(s) in a suitable buffer (e.g., PBS, pH 7.2-7.5). If the protein has been stored in buffers containing thiols like DTT or β-mercaptoethanol, these must be removed by dialysis or gel filtration prior to labeling.

  • Probe Preparation: Prepare a 10 mM stock solution of DCPIA in a high-quality, anhydrous solvent like DMSO or DMF.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the DCPIA stock solution to the protein solution. The optimal ratio should be determined experimentally.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add a thiol-containing reagent like DTT or L-cysteine to a final concentration of 10-100 mM to quench any unreacted DCPIA. Incubate for 30 minutes.

  • Purification: Remove the unreacted probe and quenching reagent by gel filtration (e.g., Sephadex G-25 column) or extensive dialysis against a suitable storage buffer.

Visualizations

Diagram 1: Troubleshooting Workflow for Non-Specific Binding```dot

G

Caption: Pathways of intended reaction vs. sources of non-specific binding.

Technical Support Center: Optimizing Labeling with N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their labeling experiments using N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide.

Frequently Asked Questions (FAQs)

Q1: What is N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide and what is it used for?

N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide is a fluorescent probe that contains a coumarin dye and an iodoacetamide reactive group.[1] The coumarin portion provides the fluorescent signal, while the iodoacetamide group allows for covalent labeling of proteins, specifically by reacting with the thiol group of cysteine residues.[2][3] This makes it a useful tool for fluorescently tagging proteins to study their localization, interactions, and dynamics within cells.[4]

Q2: What are the spectral properties of this coumarin-based dye?

While the exact spectral properties can be influenced by the local environment, a similar compound, 7-Diethylamino-3-[4-(iodoacetamido)phenyl]-4-methylcoumarin, has an excitation maximum of approximately 389 nm and an emission maximum of approximately 467 nm in methanol.[5] It is recommended to determine the optimal excitation and emission wavelengths empirically for your specific experimental conditions.

Q3: How should I store the iodoacetamide compound?

Iodoacetamide and its derivatives are sensitive to light and moisture.[6][7] They should be stored at -20°C, protected from light.[6][8][9] Once dissolved, it is highly recommended to prepare fresh solutions for each use to avoid degradation and hydrolysis, which can lead to reduced labeling efficiency.[7][9]

Q4: At what pH should I perform the labeling reaction?

The reaction between iodoacetamide and cysteine thiols is most efficient at a slightly alkaline pH, typically between 7.5 and 8.5.[6][10] At this pH, the thiol group is sufficiently deprotonated to its more reactive thiolate form.[10][11]

Troubleshooting Guide

This guide addresses common issues encountered during labeling experiments with N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide.

Issue Potential Cause Recommended Solution
Low or No Labeling Efficiency Degraded Iodoacetamide Reagent: The iodoacetamide compound has hydrolyzed due to improper storage or handling.[7]Always prepare fresh solutions of the iodoacetamide probe immediately before use.[7][9] Store the solid compound protected from light and moisture at -20°C.[6]
Incorrect pH of Reaction Buffer: The pH is too low, preventing efficient deprotonation of the cysteine thiol group.[10]Ensure the reaction buffer is within the optimal pH range of 7.5-8.5.[6][7]
Presence of Reducing Agents: Reagents like DTT or β-mercaptoethanol in the protein solution will compete with the protein's thiols for the iodoacetamide probe.Remove any reducing agents from the protein solution before adding the labeling reagent. This can be achieved through dialysis, desalting columns, or buffer exchange.
Insufficient Dye-to-Protein Ratio: The molar excess of the dye is too low to achieve a high degree of labeling.Increase the molar ratio of the iodoacetamide probe to the protein. A common starting point is a 10 to 20-fold molar excess of the dye.[12]
Non-Specific Labeling Reaction pH is too High: At higher pH values, iodoacetamide can react with other amino acid residues such as lysine, histidine, and methionine.[7][13]Maintain the reaction pH between 7.5 and 8.0 to favor specific reaction with cysteine residues.[7]
Prolonged Incubation Time or High Temperature: Extended reaction times or elevated temperatures can promote non-specific reactions.Optimize the incubation time and temperature. A typical starting point is to incubate for 2 hours at room temperature or overnight at 4°C.[12]
Excessive Dye Concentration: A very high molar excess of the dye can lead to non-specific binding.[4]Reduce the molar excess of the iodoacetamide probe.
High Background Fluorescence Presence of Unconjugated Dye: Free, unreacted dye in the sample will contribute to background fluorescence.[14]It is crucial to remove all unconjugated dye after the labeling reaction. This can be done using gel filtration, dialysis, or specialized dye removal columns.[12][15][16]
Altered Protein Function or Aggregation Modification of Critical Cysteine Residues: The iodoacetamide may have labeled a cysteine residue that is essential for the protein's structure or function.If possible, use site-directed mutagenesis to remove non-essential cysteine residues or to introduce a cysteine at a location that is less likely to affect function.
Hydrophobic Nature of the Dye: The fluorescent label itself can sometimes alter the physicochemical properties of the protein, potentially leading to aggregation or changes in binding kinetics.[17]Consider using a different fluorescent probe with more hydrophilic properties if protein function is compromised.

Experimental Protocols

General Protein Labeling Protocol

This protocol provides a general guideline for labeling a protein with N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.5-8.0)

  • N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in a buffer at the optimal pH (7.5-8.0) and free of any thiol-containing reagents (e.g., DTT).

    • The protein concentration should ideally be between 1-5 mg/mL.

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the iodoacetamide probe in anhydrous DMSO or DMF to a concentration of 10 mM.[6][12]

    • Protect the solution from light.[6][7]

  • Labeling Reaction:

    • Add a 10 to 20-fold molar excess of the dissolved iodoacetamide probe to the protein solution.[12]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[12]

  • Purification:

    • Remove the unreacted dye from the labeled protein using a desalting column, spin column, or dialysis.[12][15] This step is critical to reduce background fluorescence.[14]

  • Determine Degree of Labeling (DOL):

    • The DOL, or the ratio of dye molecules to protein molecules, can be determined by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of the coumarin dye (approximately 389 nm).

  • Storage:

    • Store the labeled protein at 4°C for short-term storage or in single-use aliquots at -20°C or -80°C for long-term storage.[6][15] Protect from light.[6]

Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage Protein Protein Solution (Thiol-Free Buffer, pH 7.5-8.0) Mix Mix Protein and Dye (10-20x Molar Excess of Dye) Protein->Mix Dye Dissolve Iodoacetamide Dye (Freshly in DMSO/DMF) Dye->Mix Incubate Incubate (2h @ RT or O/N @ 4°C, in dark) Mix->Incubate Purify Remove Unconjugated Dye (e.g., Gel Filtration, Dialysis) Incubate->Purify Analyze Characterize Labeled Protein (e.g., Degree of Labeling) Purify->Analyze Store Store Labeled Protein (-20°C or -80°C, protected from light) Analyze->Store

Caption: Workflow for protein labeling with iodoacetamide.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation LabeledProtein Labeled Protein of Interest (e.g., Transcription Factor) Kinase2->LabeledProtein Activation Gene Target Gene LabeledProtein->Gene Translocation & Binding Response Cellular Response Gene->Response Transcription

References

Technical Support Center: N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide, a thiol-reactive fluorescent probe. The information is designed to help users address common issues, particularly those related to photobleaching, and to provide clear experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide and what is it used for?

N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide is a fluorescent probe belonging to the coumarin family of dyes. It is designed to react specifically with thiol groups (also known as sulfhydryl groups) found in molecules such as the amino acid cysteine within proteins. Upon reaction with a thiol, the probe forms a stable thioether bond and exhibits a significant increase in fluorescence, emitting a bright blue color. This property makes it a valuable tool for labeling and detecting proteins and other molecules containing free thiol groups.

Q2: What are the spectral properties of the N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide-thiol adduct?

While the unreacted iodoacetamide probe is essentially non-fluorescent, its adduct with a thiol has the following approximate spectral characteristics:

PropertyWavelength (nm)
Excitation Maximum~385-395
Emission Maximum~470-480

Note: These values can be influenced by the local environment of the labeled thiol, such as solvent polarity and pH.

Q3: How should I store and handle the iodoacetamide probe?

To ensure the stability and reactivity of the probe, it is crucial to store it correctly. Lyophilized powder should be stored at -20°C, protected from light and moisture. For preparing stock solutions, use an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Once in solution, it is recommended to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles. Always protect the stock solution and any labeling reactions from light to prevent premature photobleaching.

Q4: What is photobleaching and why is it a concern with this probe?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. This process leads to a loss of fluorescence signal, which can significantly impact the quality and quantitative accuracy of fluorescence microscopy experiments. Coumarin dyes, while bright, are known to be susceptible to photobleaching, making it a critical consideration when using N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide.

Troubleshooting Guide

This guide addresses common problems encountered during experiments with N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide, with a focus on mitigating photobleaching.

ProblemPossible Cause(s)Recommended Solution(s)
Weak or No Fluorescence Signal 1. Inefficient Labeling: Incorrect pH for the labeling reaction; insufficient incubation time or temperature; presence of interfering substances.- Ensure the labeling reaction is performed at a pH between 7.0 and 8.5. Iodoacetamides react with the thiolate anion, which is favored at slightly alkaline pH. - Optimize incubation time and temperature. A good starting point is room temperature for 1-2 hours. - Remove any interfering substances like DTT or other reducing agents from your sample before adding the probe.
2. Probe Degradation: Improper storage; exposure to light or moisture.- Prepare fresh stock solutions of the probe. - Always store the lyophilized powder and stock solutions protected from light and moisture at -20°C.
3. Photobleaching During Imaging: Excessive exposure to excitation light; high laser power or long exposure times.- Minimize the sample's exposure to light before and during imaging. - Use the lowest possible laser power that provides an adequate signal-to-noise ratio. - Reduce the camera exposure time. - Use a more sensitive detector if available.
Rapid Signal Fading During Imaging 1. High Photobleaching Rate: Inherent property of the fluorophore; high intensity of the excitation light.- Employ an anti-fade mounting medium for fixed samples. Commercial anti-fade reagents can significantly reduce the rate of photobleaching. - For live-cell imaging, consider using an oxygen scavenger system in the imaging medium. - Reduce the frequency of image acquisition in time-lapse experiments.
2. Environmental Factors: Presence of oxygen; high temperature.- De-gas buffers to remove dissolved oxygen. - Maintain a stable and cool sample environment during imaging.
High Background Fluorescence 1. Non-specific Binding: The probe is binding to components other than the target thiol.- Optimize the probe concentration; use the lowest concentration that gives a good signal. - Include additional washing steps after the labeling reaction to remove unbound probe.
2. Autofluorescence: The sample itself is fluorescent at the excitation and emission wavelengths of the probe.- Image an unlabeled control sample to assess the level of autofluorescence. - If autofluorescence is high, consider using a different fluorophore with a longer wavelength that is less likely to overlap with the sample's natural fluorescence.

Experimental Protocols

Protocol for Minimizing Photobleaching During Fluorescence Microscopy

This protocol outlines a general workflow for preparing and imaging samples labeled with N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide to minimize photobleaching.

  • Sample Preparation and Labeling:

    • Perform the thiol-labeling reaction in a buffer at pH 7.0-8.5.

    • Incubate the sample with the probe for 1-2 hours at room temperature, protected from light.

    • Thoroughly wash the sample to remove any unbound probe.

  • Mounting (for fixed samples):

    • Mount the labeled sample in a high-quality anti-fade mounting medium.

    • Allow the mounting medium to cure as per the manufacturer's instructions before imaging.

  • Microscope Setup and Image Acquisition:

    • Use a filter set appropriate for the excitation and emission maxima of the coumarin dye (e.g., DAPI or a specific coumarin filter set).

    • Locate the region of interest using a low magnification and transmitted light (if possible) to minimize fluorescence excitation.

    • Switch to fluorescence imaging and use the lowest laser power/illumination intensity that provides a detectable signal.

    • Set the camera exposure time to the shortest duration that yields a good signal-to-noise ratio.

    • For time-lapse imaging, use the longest possible interval between acquisitions that still captures the dynamics of interest.

    • Close the shutter or turn off the illumination source when not actively acquiring images.

Visualizations

Experimental_Workflow_for_Minimizing_Photobleaching cluster_prep Sample Preparation cluster_imaging Image Acquisition prep1 Labeling Reaction (pH 7.0-8.5, protected from light) prep2 Wash to Remove Unbound Probe prep1->prep2 prep3 Mount in Anti-fade Medium (for fixed samples) prep2->prep3 img1 Locate Region of Interest (low light) prep3->img1 img2 Minimize Excitation Intensity and Exposure Time img1->img2 img3 Optimize Acquisition Frequency (time-lapse) img2->img3 img4 Acquire Image img3->img4

Caption: Workflow for minimizing photobleaching during fluorescence experiments.

Thiol_Reaction_Pathway Coumarin N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide (Non-fluorescent) Adduct Fluorescent Adduct (Stable Thioether Bond) Coumarin->Adduct + Thiol Protein-SH (Thiol Group) Thiol->Adduct + HI HI (Byproduct)

Caption: Reaction of the iodoacetamide probe with a thiol group.

Technical Support Center: Aggregation of Coumarin-Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the aggregation of coumarin-labeled proteins during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my coumarin-labeled protein aggregating?

Aggregation of your coumarin-labeled protein is likely due to a combination of factors that increase the protein's hydrophobicity and instability. The primary causes include:

  • Increased Hydrophobicity: Coumarin dyes, like many organic fluorophores, possess a hydrophobic aromatic structure. Covalently attaching these dyes to your protein increases its overall surface hydrophobicity, which can promote self-association as the protein molecules attempt to minimize the exposure of these hydrophobic regions to the aqueous buffer. This is a common reason for precipitation after fluorescent dye conjugation[1].

  • High Labeling Stoichiometry: Attaching too many dye molecules per protein (a high degree of labeling) significantly increases the likelihood of aggregation. Each added dye molecule can create a new hydrophobic patch, and multiple dyes can lead to intermolecular dye-dye interactions or disrupt proper protein folding[1].

  • Suboptimal Buffer Conditions: The stability of your protein is highly dependent on the buffer environment. Factors like pH, ionic strength, and the absence of stabilizing agents can lead to protein unfolding or destabilization, exposing hydrophobic cores that then lead to aggregation[2][3]. Proteins are often least soluble when the buffer pH is close to the protein's isoelectric point (pI)[2].

  • High Protein Concentration: The more concentrated your protein solution, the higher the probability of intermolecular interactions that lead to aggregation. This is particularly problematic after elution from a purification column or during concentration steps[2][3].

  • Environmental Stress: Factors such as freeze-thaw cycles, exposure to air-water interfaces (e.g., vigorous vortexing), or elevated temperatures can denature the protein and induce aggregation[2].

Q2: How can I prevent aggregation before and during the labeling reaction?

Preventing aggregation starts with ensuring your protein is stable before you begin the labeling process.

  • Start with a Stable Protein: Ensure your initial protein preparation is pure, homogenous, and soluble in its storage buffer. Use methods like Dynamic Light Scattering (DLS) to confirm the absence of pre-existing aggregates.

  • Optimize Labeling Stoichiometry: Aim for a low dye-to-protein ratio, ideally starting with 1:1, to minimize the increase in hydrophobicity[1]. You can control this by adjusting the molar excess of the dye in the labeling reaction.

  • Choose the Right Dye: If possible, select a more hydrophilic variant of the coumarin dye or a dye with a longer linker that separates the hydrophobic core from the protein surface.

  • Maintain a Suitable pH: For amine-reactive labeling (e.g., with NHS esters), the reaction is typically performed at a pH between 7 and 9. However, the optimal pH for your protein's stability is paramount. If the labeling pH is suboptimal for stability, minimize the incubation time.

  • Work at a Low Protein Concentration: Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL) to reduce the chance of aggregation during the incubation period.

Q3: My protein precipitated after the labeling and purification steps. What can I do now?

Post-labeling aggregation is a common issue. The primary goal is to find a buffer condition that keeps the newly labeled, more hydrophobic protein soluble.

  • Immediate Buffer Exchange: After purification to remove free dye, immediately exchange the labeled protein into an optimized, stabilizing buffer. Do not leave it in a temporary buffer (like a high-salt elution buffer) for long periods[3].

  • Conduct a Buffer Optimization Screen: Systematically screen a matrix of buffer conditions to find one that maintains solubility. This is the most effective way to solve aggregation issues. Key parameters to vary include:

    • pH: Test a range of pH values, staying at least 1 pH unit away from your protein's pI[2].

    • Salt Concentration: Vary the ionic strength (e.g., 50 mM to 500 mM NaCl) to modulate electrostatic interactions[4].

    • Stabilizing Additives: Include various excipients known to prevent aggregation.

Q4: What additives can I use to improve the solubility of my labeled protein?

Several classes of additives can be used to stabilize your protein and prevent aggregation. It is recommended to screen a variety of these excipients to find the most effective combination for your specific protein.

  • Amino Acids: L-Arginine and L-Glutamate (often used together) are highly effective at preventing aggregation by suppressing protein-protein interactions and solubilizing hydrophobic regions. Arginine, in particular, has been shown to slow protein association reactions[5][6].

  • Osmolytes (Polyols and Sugars): Glycerol, sucrose, and trehalose are kosmotropes that stabilize the native protein structure by being preferentially excluded from the protein surface. This effect favors a more compact, folded state and discourages the exposure of hydrophobic regions[2].

  • Detergents: Low concentrations of non-ionic or zwitterionic detergents (e.g., Polysorbate 20/Tween® 20, CHAPS) can help solubilize proteins by coating hydrophobic patches, preventing them from interacting with each other[2][4].

  • Reducing Agents: If your protein has surface-exposed cysteines, including a reducing agent like DTT or TCEP can prevent the formation of intermolecular disulfide bonds, which can be a cause of aggregation[2][4].

Below is a table summarizing common additives and their typical working concentrations for screening.

Additive ClassExampleTypical Screening ConcentrationMechanism of Action
Amino Acids L-Arginine/L-Glutamate50 mM - 1 MSuppresses protein-protein interactions; masks hydrophobic and charged regions[5].
Osmolytes Glycerol5% - 20% (v/v)Preferential exclusion, stabilizing the native protein structure[2][3].
Sucrose / Trehalose0.25 M - 1 MStabilizes native protein structure against unfolding.
Detergents Polysorbate 20 (Tween® 20)0.01% - 0.1% (v/v)Coats hydrophobic patches to prevent self-association[4].
Reducing Agents Dithiothreitol (DTT) / TCEP1 mM - 5 mMPrevents intermolecular disulfide bond formation[2].

Note: The effectiveness of these additives is protein-dependent. The provided concentrations are starting points for a buffer optimization screen.

Troubleshooting Workflows & Diagrams

Factors Contributing to Protein Aggregation

This diagram illustrates the key factors that can lead to the aggregation of a coumarin-labeled protein. Understanding these root causes is the first step in effective troubleshooting.

cluster_causes Primary Causes cluster_process Mechanism cause_node cause_node process_node process_node outcome_node outcome_node C1 Increased Hydrophobicity (from Coumarin Dye) P2 Exposure of Hydrophobic Patches C1->P2 C2 Suboptimal Buffer (pH, Salt) P1 Protein Unfolding or Destabilization C2->P1 C3 High Protein Concentration P3 Intermolecular Interactions C3->P3 C4 Environmental Stress (Freeze-Thaw, Temp) C4->P1 P1->P2 P2->P3 O1 Protein Aggregation & Precipitation P3->O1

Caption: Key factors and the general mechanism leading to protein aggregation.

Experimental Workflow: Labeling, Purification, and QC

This workflow outlines the critical steps from protein labeling to final quality control, highlighting where aggregation issues can be addressed.

step_node step_node qc_node qc_node action_node action_node start Start: Purified, Soluble Protein labeling 1. Covalent Labeling (Coumarin Dye) start->labeling purify 2. Purification (Remove Free Dye) labeling->purify buffer_ex 3. Buffer Exchange (Into Test/Storage Buffer) purify->buffer_ex qc 4. Quality Control buffer_ex->qc pass Soluble Monomer qc->pass Pass fail Aggregated Protein qc->fail Fail optimize Troubleshoot: Buffer Optimization Screen fail->optimize optimize->buffer_ex

Caption: A standard workflow for labeling proteins and performing quality control.

Troubleshooting Guide for Aggregation

If you encounter aggregation (Fail QC step in the workflow above), follow this logical troubleshooting process to identify a solution.

problem_node problem_node decision_node decision_node solution_node solution_node start Aggregation Detected (e.g., via DLS or Visual) check_stoichiometry Is Degree of Labeling > 1.5? start->check_stoichiometry reduce_stoichiometry Reduce Dye:Protein Ratio in Labeling Reaction check_stoichiometry->reduce_stoichiometry Yes run_screen Perform Buffer Optimization Screen check_stoichiometry->run_screen No reduce_stoichiometry->run_screen check_additives Does Screen Include Additives? run_screen->check_additives add_additives Add Arginine, Glycerol, or non-ionic detergent check_additives->add_additives No check_ph_salt Test Wider Range of pH and Salt check_additives->check_ph_salt Yes add_additives->run_screen final Re-evaluate Protein Construct or Labeling Site check_ph_salt->final If still failing

Caption: A step-by-step guide for troubleshooting aggregation issues.

Detailed Experimental Protocols

Protocol 1: Covalent Labeling of a Protein with an Amine-Reactive Coumarin Dye

This protocol provides a general method for labeling protein primary amines (N-terminus and lysine side chains) with a coumarin-NHS ester.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS or HEPES), at 1-5 mg/mL.

  • Amine-reactive coumarin dye (e.g., Coumarin-NHS Ester).

  • Anhydrous DMSO.

  • Reaction buffer: 100 mM sodium bicarbonate, pH 8.3.

  • Quenching buffer: 1.5 M Tris-HCl, pH 8.5.

  • Size-exclusion chromatography (SEC) or dialysis equipment for purification.

Methodology:

  • Prepare the Protein: If your protein is not in an amine-free buffer, exchange it into the Reaction Buffer using a desalting column or dialysis. Ensure the final protein concentration is between 1-5 mg/mL.

  • Prepare the Dye Stock: Just before use, dissolve the coumarin-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Calculate Molar Excess: Determine the volume of dye stock needed. A starting point is a 10-fold molar excess of dye to protein.

    • Volume of Dye (µL) = (10 × [Protein, M] × [Protein Vol, µL]) / [Dye, M]

  • Labeling Reaction: Add the calculated volume of dye stock to the protein solution while gently stirring.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench Reaction: Add 1/10th volume of Quenching Buffer to the reaction to consume any unreacted NHS-ester. Incubate for 15 minutes.

  • Purification: Remove the unreacted dye and quenched byproducts by running the sample over a size-exclusion chromatography (SEC) column (e.g., a G-25 resin) equilibrated in your desired final storage buffer. Collect the fractions corresponding to the labeled protein.

  • Characterization: Determine the final protein concentration and the Degree of Labeling (DOL) using UV-Vis spectrophotometry.

Protocol 2: Buffer Optimization Screen for Labeled Protein Solubility

This protocol describes a small-scale screen to identify optimal buffer conditions using a 96-well plate format. The outcome can be assessed visually, by turbidity, or using a high-throughput DLS plate reader.

Materials:

  • Purified, coumarin-labeled protein.

  • 96-well clear bottom plate.

  • A stock solution of your labeled protein at a concentration at least 2x your desired final screening concentration.

  • A set of stock buffers with varying pH, salts, and additives.

Methodology:

  • Plate Design: Design a matrix in a 96-well plate. For example, vary pH across the rows (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5) and additives across the columns (e.g., No additive, 150 mM NaCl, 500 mM Arginine, 10% Glycerol, 0.05% Tween-20, etc.).

  • Prepare Buffers: Add the different buffer components to the wells of the 96-well plate. For a 100 µL final volume, you might add 50 µL of a 2x concentrated buffer stock.

  • Add Protein: Dilute your labeled protein into each well to its final concentration (e.g., add 50 µL of 2x protein stock to the 50 µL of 2x buffer). Mix gently by pipetting.

  • Incubation & Stress (Optional):

    • Incubate the plate at 4°C or room temperature for a set period (e.g., 1 hour to overnight).

    • To accelerate aggregation, you can perform a thermal stress test by incubating the plate at an elevated temperature (e.g., 40-50°C) for a short period.

  • Assessment:

    • Visual: Check for visible precipitation in the wells.

    • Turbidity: Read the absorbance at a high wavelength (e.g., 340 nm or 600 nm) on a plate reader. Higher absorbance indicates more aggregation.

    • Dynamic Light Scattering (DLS): Use a plate-based DLS instrument to measure the size distribution and polydispersity in each well. Wells with monodisperse peaks and low polydispersity indicate good buffer conditions.

Protocol 3: Quantifying Aggregation with Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.

Materials:

  • DLS instrument and compatible cuvettes (e.g., low-volume quartz cuvette).

  • Labeled protein sample (0.1 - 1.0 mg/mL).

  • Matching buffer for dilution.

  • Syringe filters (0.2 µm or smaller) or spin filters.

Methodology:

  • Sample Preparation:

    • Filter your protein sample and the matching buffer through a 0.2 µm filter to remove dust and extrinsic particulates that would interfere with the measurement[4].

    • Use a protein concentration that gives a sufficient signal (typically >0.1 mg/mL).

  • Cuvette Cleaning: Ensure the cuvette is meticulously clean. A common procedure is to rinse thoroughly with filtered water, then ethanol, and finally dry with filtered, compressed air[4].

  • Instrument Setup:

    • Turn on the instrument and allow the laser to stabilize.

    • Set the experimental parameters in the software, including the solvent viscosity and refractive index (for your specific buffer) and the measurement temperature.

  • Blank Measurement: First, measure the filtered buffer alone. The scattering intensity (count rate) should be very low, confirming the cleanliness of the buffer and cuvette.

  • Sample Measurement:

    • Carefully pipette your filtered protein sample into the cuvette (typically 12-50 µL, depending on the cuvette). Avoid introducing air bubbles.

    • Place the cuvette in the instrument and allow the temperature to equilibrate (usually 1-2 minutes).

    • Perform the measurement. The instrument will collect data for a set duration, typically acquiring 10-20 runs that are averaged.

  • Data Analysis:

    • Size Distribution Plot: Examine the intensity-weighted size distribution. A high-quality, monodisperse sample will show a single, narrow peak corresponding to the hydrodynamic radius (Rh) of your monomeric protein.

    • Polydispersity Index (PdI): This value indicates the width of the size distribution. A PdI below 0.2 is generally considered monodisperse.

    • Presence of Aggregates: The appearance of a second, much larger peak (e.g., >100 nm) or a high PdI (>0.3) is a clear indication of aggregation. Because DLS intensity scales with the sixth power of the radius, even a tiny amount of large aggregate will dominate the signal.

References

"stability of N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide in solution"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide. The information provided is intended to address common issues encountered during experimental procedures involving this fluorescent probe.

Troubleshooting Guides

This section provides solutions to common problems that may arise when using N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide in solution.

Problem Possible Cause Recommended Solution
Low or No Fluorescent Signal Degradation of the iodoacetamide group: Iodoacetamide is susceptible to hydrolysis, especially in aqueous solutions.Prepare fresh solutions of the probe immediately before use. Avoid prolonged storage of stock solutions.
Photobleaching of the coumarin fluorophore: Coumarin dyes can be sensitive to light.Protect all solutions containing the probe from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to excitation light during microscopy.
Incorrect buffer pH: The reaction of iodoacetamide with thiols is pH-dependent.Ensure the reaction buffer is at a slightly alkaline pH (typically 7.5-8.0) for optimal labeling of cysteine residues.
Presence of interfering substances: Thiols in buffers (e.g., DTT, 2-mercaptoethanol) will compete with the target protein for the probe.Use thiol-free buffers for the labeling reaction.
High Background or Non-Specific Staining Excess probe concentration: Using too much probe can lead to non-specific binding.Titrate the probe concentration to determine the optimal amount for your specific application.
Side reactions of iodoacetamide: At non-optimal pH or with prolonged incubation, iodoacetamide can react with other amino acid residues such as lysine, histidine, and the N-terminus.Maintain the recommended pH range (7.5-8.0) and optimize the incubation time to minimize side reactions.
Precipitation of the probe: The compound may have limited solubility in aqueous buffers.Prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute it into the aqueous reaction buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Inconsistent Results Inconsistent solution preparation: The stability of the probe is highly dependent on how it is handled.Adhere to a strict protocol for solution preparation, ensuring that fresh solutions are made for each experiment and are protected from light.
Variability in experimental conditions: Temperature and pH can affect the stability of both the iodoacetamide and coumarin moieties.Maintain consistent temperature and pH across all experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide?

A1: It is highly recommended to prepare stock solutions fresh for each experiment due to the hydrolytic instability of the iodoacetamide group. If a stock solution must be made, dissolve the compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Store these stock solutions at -20°C or -80°C, protected from light and moisture. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. For aqueous working solutions, prepare them immediately before use and do not store them.

Q2: What factors can affect the stability of this compound in my experiments?

A2: The stability of N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide in solution is influenced by several factors:

  • pH: The iodoacetamide group is more stable at acidic pH but is most reactive towards thiols at a slightly alkaline pH (7.5-8.0). The coumarin core can be susceptible to degradation at highly alkaline pH.

  • Light: Coumarin dyes are prone to photobleaching. Solutions should be protected from light.

  • Temperature: Higher temperatures can accelerate the rate of hydrolysis of the iodoacetamide group and degradation of the coumarin ring.

  • Nucleophiles: The presence of nucleophiles other than the intended target (e.g., thiols in buffers, primary amines) can lead to the consumption of the reactive iodoacetamide group.

Q3: Can I use buffers containing DTT or 2-mercaptoethanol with this probe?

A3: No. Dithiothreitol (DTT) and 2-mercaptoethanol are reducing agents that contain free thiols. These will react with the iodoacetamide group, quenching its reactivity towards the intended target molecule. Ensure that all buffers used in the labeling step are free of such reagents.

Q4: What is the optimal pH for reacting this probe with proteins?

A4: The optimal pH for the alkylation of cysteine residues by iodoacetamide is typically between 7.5 and 8.0. At this pH, the thiol group is sufficiently deprotonated to be nucleophilic, while minimizing side reactions with other amino acid residues.

Experimental Protocols

General Protocol for Assessing Solution Stability

This protocol provides a general framework for evaluating the stability of N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide in a specific buffer.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the probe (e.g., 10 mM) in anhydrous DMSO or DMF.

  • Preparation of Working Solutions: Dilute the stock solution into the aqueous buffer of interest to a final concentration suitable for fluorescence measurements (e.g., 10 µM). Prepare separate samples for each time point and condition to be tested.

  • Incubation: Incubate the working solutions under various conditions (e.g., different temperatures, exposure to light vs. dark).

  • Fluorescence Measurement: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), measure the fluorescence intensity of each sample using a fluorometer. Use the excitation and emission maxima for the coumarin dye (approximately 389 nm and 467 nm, respectively, though this can vary with solvent).

  • Data Analysis: Plot the fluorescence intensity as a function of time for each condition. A decrease in fluorescence intensity over time indicates degradation of the fluorophore.

  • (Optional) Reactivity Assay: To assess the stability of the iodoacetamide group, at each time point, a sample of the incubated probe can be reacted with a thiol-containing molecule (e.g., N-acetyl-L-cysteine). The reaction product can be analyzed by HPLC to quantify the amount of active probe remaining.

Visualizations

cluster_factors Factors Affecting Stability cluster_effects Degradation Pathways Probe N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide in Solution pH pH Probe->pH Light Light Exposure Probe->Light Temp Temperature Probe->Temp Nuc Presence of Nucleophiles Probe->Nuc Hydrolysis Iodoacetamide Hydrolysis pH->Hydrolysis Alkaline pH accelerates Photo Coumarin Photobleaching Light->Photo Induces Temp->Hydrolysis Increases rate SideReact Side Reactions Nuc->SideReact Reacts with

Caption: Factors influencing the stability of the fluorescent probe in solution.

cluster_workflow Experimental Workflow for Stability Assessment A Prepare fresh stock solution of probe in anhydrous organic solvent (e.g., DMSO) B Dilute stock solution into aqueous buffer of interest A->B C Incubate samples under defined conditions (light, temp, time) B->C D Measure fluorescence intensity at specified time points C->D F (Optional) Assess reactivity with a thiol-containing compound via HPLC C->F E Analyze data to determine rate of degradation D->E

Caption: A generalized workflow for assessing probe stability in solution.

Technical Support Center: N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide (DCPIA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide (DCPIA) in their experiments. The focus is on the critical role of pH in the reactivity and fluorescent properties of this thiol-reactive probe.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting DCPIA with thiols (e.g., cysteine residues in proteins)?

A1: The optimal pH for the reaction between an iodoacetamide, like DCPIA, and a thiol group is between pH 8.0 and 8.5.[1] At this pH, the thiol group (with a typical pKa of ~8.5) is sufficiently deprotonated to its more nucleophilic thiolate form (-S⁻), which readily attacks the electrophilic carbon of the iodoacetamide.[1] Reaction rates are significantly slower at neutral or acidic pH.[2]

Q2: How does pH affect the fluorescence of the coumarin moiety in DCPIA?

A2: The 7-diethylamino-4-methylcoumarin fluorophore is pH-sensitive. Generally, these types of coumarin derivatives exhibit blue fluorescence in acidic to neutral conditions and shift to a yellow-green fluorescence in alkaline conditions.[3][4][5] For some derivatives, a significant color change is observed, for instance, from blue fluorescence (~450 nm) at pH 2-7 to yellow-green (~553 nm) at pH 7-12.[3] Therefore, it is crucial to consider the pH of your final assay buffer when measuring fluorescence to ensure consistency and optimal signal.

Q3: Can DCPIA react with other amino acid residues besides cysteine?

A3: While iodoacetamides are primarily considered thiol-reactive, they are not as selective as maleimides.[1] At non-optimal pH (especially more alkaline conditions) or with a large excess of the reagent, DCPIA can exhibit off-target reactivity with other nucleophilic amino acid side chains, such as those of histidine, methionine, lysine, and the N-terminus.[2] To ensure maximal selectivity for cysteine, it is best to work within the recommended pH range of 7.5-8.5 and use the lowest effective concentration of the probe.

Q4: My DCPIA solution appears to have lost its reactivity. What could be the cause?

A4: DCPIA, like other iodoacetamide reagents, is sensitive to light and hydrolysis, especially in solution.[1] Stock solutions should be prepared fresh immediately before use in an anhydrous, amine-free solvent like DMSO or DMF and protected from light.[1] The iodoacetamide moiety can hydrolyze and become non-reactive, a process that can be accelerated by non-optimal storage or handling.

Troubleshooting Guides

Problem 1: Low Labeling Efficiency or Weak Fluorescence Signal
Possible Cause Recommended Solution
Incorrect Reaction pH The reaction buffer pH is too low (e.g., < 7.5). The thiol groups on the protein are protonated and thus less reactive. Adjust the reaction buffer to pH 8.0-8.5 using a suitable buffer system (e.g., HEPES, borate, or bicarbonate).[1][2]
Incorrect Assay Buffer pH The pH of the final buffer used for fluorescence measurement may be quenching the coumarin's fluorescence. Check the fluorescence of a labeled standard at different pH values to determine the optimal range for your instrument. Some coumarins show stronger fluorescence in alkaline conditions.[3]
Probe Degradation The DCPIA stock solution was not prepared fresh, was exposed to light, or was stored improperly, leading to hydrolysis of the iodoacetamide group. Always prepare DCPIA solutions immediately before use and keep them protected from light.[1]
Presence of Nucleophiles in Buffer Buffers containing thiols (like DTT or β-mercaptoethanol) or primary amines (like Tris) can compete with the target protein for reaction with DCPIA. Use non-nucleophilic buffers such as HEPES, MOPS, or phosphate. If a reducing agent is necessary to reduce disulfides, it must be removed (e.g., by dialysis or gel filtration) before adding DCPIA.[1]
Insufficient Incubation Time/Temp The reaction may be slow at low temperatures. While reactions are often performed at 4°C to improve protein stability, this may require significantly longer incubation times (e.g., >10 hours). Consider performing the reaction at room temperature for 30 minutes to 2 hours.[1][6]
Problem 2: High Background or Non-Specific Labeling
Possible Cause Recommended Solution
Reaction pH is too High A pH significantly above 8.5 can increase the reactivity of other nucleophilic residues (e.g., lysine, histidine), leading to non-specific labeling.[2] Ensure the reaction buffer pH does not exceed 8.5.
Excess DCPIA Concentration Using a large molar excess of DCPIA can drive reactions with less reactive, non-target sites. Perform a titration experiment to determine the lowest concentration of DCPIA that provides sufficient labeling of the target thiol.
Hydrolyzed Probe Unreacted or hydrolyzed DCPIA that is not fully removed during purification can contribute to background fluorescence. Ensure your purification method (e.g., gel filtration, dialysis) is adequate to separate the labeled protein from the smaller, unbound fluorescent molecule.

Quantitative Data

Table 1: pH-Dependence of Iodoacetamide Reactivity

The reaction of iodoacetamide with a thiol is dependent on the deprotonation of the thiol to the more reactive thiolate anion. The observed reaction rate is therefore highly pH-dependent, increasing as the pH approaches and surpasses the pKa of the cysteine thiol (~8.5).

pH Condition Thiol State Relative Reactivity Comments
Acidic (pH < 7)Predominantly protonated (-SH)Very LowThe reaction is extremely slow as the concentration of the nucleophilic thiolate is minimal.[2]
Neutral (pH ~ 7.2)Partially deprotonatedModerateThe reaction proceeds, but is not at its maximal rate. A second-order rate constant of 107 M⁻¹s⁻¹ has been reported for iodoacetamide with thioredoxin at pH 7.2.[7][8]
Alkaline (pH 8.0-8.5) Significantly deprotonated (-S⁻) Optimal This is the recommended pH range for efficient and specific labeling. [1]
Highly Alkaline (pH > 9)Predominantly deprotonated (-S⁻)HighWhile the reaction with thiols is fast, the risk of side reactions with other amino acids (e.g., lysine) increases significantly.[2]

Table 2: pH-Dependence of 7-Diethylamino-4-methylcoumarin Fluorescence

The fluorescence emission of the coumarin fluorophore is sensitive to the pH of the surrounding environment.

pH Range Typical Fluorescence Emission Color Approximate Emission Maximum (λem)
Acidic to Neutral (pH 2-7)Blue~450 nm
Alkaline (pH 7-12)Yellow-Green~553 nm
(Data based on representative coumarin derivatives as described in the literature[3])

Experimental Protocols

General Protocol for Protein Labeling with DCPIA

This protocol provides a general workflow. Optimal conditions (e.g., protein concentration, DCPIA excess, incubation time) should be determined empirically for each specific protein.

1. Buffer Preparation:

  • Reaction Buffer: Prepare a non-nucleophilic buffer such as 100 mM HEPES or 100 mM sodium phosphate, adjusted to pH 8.3.

  • Quenching Solution: Prepare a solution of a small molecule thiol, such as 1 M β-mercaptoethanol or 1 M DTT, to stop the reaction.

  • Assay Buffer: Prepare the buffer that will be used for the final downstream application and fluorescence measurement. Note its pH.

2. Protein Preparation:

  • Dissolve or exchange the protein into the Reaction Buffer.

  • If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Incubate the protein with a 10- to 20-fold molar excess of a reducing agent like DTT or TCEP for 1 hour at room temperature.

  • Crucially , remove the reducing agent before adding DCPIA. This can be done using a desalting column (gel filtration) or dialysis against the Reaction Buffer.

3. Labeling Reaction:

  • Prepare a stock solution of DCPIA (e.g., 10 mM) in anhydrous, amine-free DMSO or DMF immediately before use. Protect the solution from light.

  • Add a 5- to 20-fold molar excess of the DCPIA stock solution to the protein solution. Add the DCPIA dropwise while gently vortexing to ensure mixing.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

4. Quenching the Reaction:

  • Add the Quenching Solution to a final concentration of 10-50 mM to react with any unreacted DCPIA. Incubate for 15-30 minutes at room temperature.

5. Purification of the Labeled Protein:

  • Remove the excess, unreacted DCPIA and quenching reagent by passing the reaction mixture over a desalting column or through dialysis. Elute/dialyze against the desired final storage or Assay Buffer.

  • The first colored/fluorescent fraction to elute from a sizing column will be the labeled protein.[9]

6. Characterization:

  • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the coumarin dye (at its absorbance maximum, ~389 nm).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P Prepare Protein in Reaction Buffer (pH 8.3) M Mix Protein and DCPIA (Incubate in Dark) P->M R Prepare Fresh DCPIA Stock in DMSO/DMF R->M Q Quench Reaction (e.g., with DTT) M->Q PU Purify Labeled Protein (Gel Filtration/Dialysis) Q->PU A Analyze (Fluorescence/Absorbance) PU->A

Caption: General experimental workflow for protein labeling with DCPIA.

ph_effect_logic cluster_reactivity Iodoacetamide Reactivity cluster_fluorescence Coumarin Fluorescence cluster_conclusion Experimental Consideration pH_low_r Low pH (<7.5) Slow Reaction\nLow Thiolate (-S⁻) Slow Reaction Low Thiolate (-S⁻) pH_low_r->Slow Reaction\nLow Thiolate (-S⁻) pH_opt_r Optimal pH (8.0-8.5) Efficient & Specific Reaction\nHigh Thiolate (-S⁻) Efficient & Specific Reaction High Thiolate (-S⁻) pH_opt_r->Efficient & Specific Reaction\nHigh Thiolate (-S⁻) Conclusion Optimal Experiment: Reaction at pH 8.0-8.5, Assay pH consistent and optimized for signal. pH_opt_r->Conclusion pH_high_r High pH (>9.0) Fast Reaction\nRisk of Side Reactions Fast Reaction Risk of Side Reactions pH_high_r->Fast Reaction\nRisk of Side Reactions pH_low_f Acidic/Neutral pH Blue Fluorescence\n(~450 nm) Blue Fluorescence (~450 nm) pH_low_f->Blue Fluorescence\n(~450 nm) pH_high_f Alkaline pH Yellow-Green Fluorescence\n(~553 nm) Yellow-Green Fluorescence (~553 nm) pH_high_f->Yellow-Green Fluorescence\n(~553 nm) pH_high_f->Conclusion

Caption: Logical relationship between pH, reactivity, and fluorescence.

References

"removing excess N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide after labeling"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed protocols and troubleshooting advice for removing excess N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (DCPIA) following a protein labeling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary principle for removing excess DCPIA after labeling? A1: The primary principle is to separate the large, labeled protein from the small, unreacted DCPIA molecule based on significant differences in their size and molecular weight.

Q2: Which methods are most effective for removing small molecule dyes like DCPIA? A2: The most common and effective methods are size-exclusion chromatography (including spin columns), dialysis, and to a lesser extent, protein precipitation. The choice depends on the protein's stability, the required purity, and the sample volume.

Q3: How do I know if all the excess dye has been removed? A3: Successful removal can be verified by measuring the absorbance of the purified protein solution. A lack of a significant absorbance peak corresponding to the free dye (for DCPIA, the coumarin dye component absorbs around 400-450 nm) in the flow-through or dialysate, combined with a stable absorbance ratio for the protein, indicates successful removal. Additionally, techniques like thin-layer chromatography (TLC) or HPLC can be used to confirm the absence of free dye.

Q4: Can I lose my protein during the purification process? A4: Yes, protein loss can occur. It may be due to nonspecific binding to chromatography resins or dialysis membranes, or irreversible precipitation. Optimizing buffers and choosing the right materials can minimize this loss.

Troubleshooting Guide

This section addresses common issues encountered during post-labeling cleanup.

Problem Potential Cause(s) Recommended Solution(s)
Low Protein Recovery - Protein is nonspecifically binding to the chromatography column or dialysis membrane.- Protein has precipitated during the purification process.- Pre-treat the chromatography column by washing it with a blocking agent like bovine serum albumin (BSA).- Select a dialysis membrane made from a material known for low protein binding, such as regenerated cellulose.- Ensure the buffer conditions (pH, ionic strength) are optimal for your protein's stability throughout the process.
High Background Fluorescence in Final Sample - Inefficient removal of the unreacted DCPIA dye.- The chosen method is not suitable for the volume or concentration of the sample.- For size-exclusion chromatography, ensure the column bed volume is at least 5-10 times your sample volume for optimal separation.- For dialysis, increase the volume of the dialysis buffer, increase the frequency of buffer changes, and extend the dialysis duration.- Consider using a desalting column specifically designed for high-efficiency dye removal.
Protein Aggregation/Precipitation During Purification - The buffer conditions are suboptimal, leading to protein instability.- The removal of stabilizing small molecules from the original buffer is causing the protein to precipitate.- Perform a buffer exchange into a formulation known to stabilize your protein before the final purification step.- Include stabilizing excipients, such as glycerol, arginine, or non-ionic detergents (e.g., Tween-20), in the purification and final storage buffers.

Experimental Workflow & Visualization

The general workflow for purifying your DCPIA-labeled protein involves the labeling reaction followed by a purification step to remove excess dye and other reaction components.

G cluster_labeling Labeling Reaction cluster_purification Purification cluster_products Final Products Protein Protein of Interest Reaction Incubation (e.g., 2 hours, RT, dark) Protein->Reaction DCPIA Excess DCPIA Reagent DCPIA->Reaction Labeled_Mix Labeled Protein Mixture (Protein-DCPIA + Free DCPIA) Reaction->Labeled_Mix Purify Purification Method (SEC, Dialysis, or Spin Column) Labeled_Mix->Purify Pure_Protein Purified Labeled Protein Purify->Pure_Protein Waste Waste (Free DCPIA + Salts) Purify->Waste

Caption: Experimental workflow for protein labeling and purification.

Troubleshooting Logic

This diagram outlines a decision-making process for addressing common problems during the removal of excess DCPIA.

G P1 Problem: Low Protein Recovery C1 Cause: Nonspecific binding to resin/ membrane P1->C1 C3 Cause: Suboptimal buffer conditions P1->C3 P2 Problem: High Background Fluorescence C2 Cause: Inefficient dye removal P2->C2 P3 Problem: Protein Aggregation P3->C3 S1 Solution: - Pre-block column with BSA - Use low-binding membranes - Optimize buffer C1->S1 S2 Solution: - Increase column bed volume - Increase dialysis duration/ -buffer changes - Perform a second purification step C2->S2 S3 Solution: - Screen different pH/salt conditions - Add stabilizing excipients (e.g., glycerol, arginine) C3->S3

Caption: Troubleshooting guide for post-labeling purification issues.

Detailed Experimental Protocols

Protocol 1: Size-Exclusion Chromatography (SEC) / Gel Filtration

This method separates molecules based on size. Larger molecules (labeled protein) elute first, while smaller molecules (free DCPIA) are retarded.[1][2][3][4]

Materials:

  • Sephadex G-25 or equivalent desalting column (e.g., PD-10 columns).[5]

  • Equilibration/elution buffer (e.g., PBS, pH 7.4).

  • Fraction collection tubes.

Methodology:

  • Column Equilibration: Equilibrate the desalting column with 3-5 column volumes of your desired buffer. For very hydrophilic dyes, a longer column may be required for good separation.[6]

  • Sample Loading: Load the protein labeling reaction mixture onto the column. For best results, the sample volume should not exceed 2-4% of the total column volume.[1][7]

  • Elution: Begin eluting the sample with the equilibration buffer. The labeled protein will be in the first colored fraction to elute.[6] The smaller, free dye molecules will elute later in a separate colored band.

  • Fraction Collection: Collect fractions and monitor the absorbance at 280 nm (for protein) and the dye's absorbance maximum (~430 nm for coumarin) to identify the pure, labeled protein fractions.

  • Pooling: Pool the fractions containing the labeled protein and store appropriately.

Protocol 2: Spin Columns

A rapid version of SEC, ideal for small sample volumes.[8]

Materials:

  • Commercially available spin columns (e.g., Zeba Spin Desalting Columns).

  • Microcentrifuge.

  • Collection tubes.

Methodology:

  • Column Preparation: Prepare the spin column according to the manufacturer's instructions, which typically involves removing the storage buffer by centrifugation.

  • Sample Application: Apply the labeling reaction sample to the top of the resin bed.

  • Purification: Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol (e.g., 1,000 x g for 2 minutes).

  • Collection: The purified, labeled protein will be in the eluate. The unreacted DCPIA remains in the column resin. If dye removal is incomplete, a second pass through a new column may be necessary.[8]

Protocol 3: Dialysis

This method involves the passive diffusion of small molecules across a semi-permeable membrane, leaving the larger protein behind.[9]

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 10 kDa for most proteins.[10]

  • A large volume of dialysis buffer (dialysate), e.g., PBS, pH 7.4.

  • Stir plate and stir bar.

Methodology:

  • Membrane Preparation: Prepare the dialysis membrane by hydrating it in buffer as per the manufacturer's instructions.

  • Sample Loading: Load the protein sample into the dialysis tubing/cassette and seal securely.

  • Dialysis: Submerge the sealed sample in a large volume of cold (4°C) dialysis buffer (at least 200-500 times the sample volume).[9] Stir the buffer gently.

  • Buffer Exchange: Dialyze for 2-4 hours, then change the buffer. Repeat the buffer change at least two more times. An overnight dialysis step is common for the final exchange.[9]

  • Sample Recovery: Carefully remove the purified protein sample from the tubing/cassette.

Protocol 4: Protein Precipitation (Acetone)

This method is useful for concentrating the protein while removing contaminants but carries a risk of denaturation.[11][12]

Materials:

  • Ice-cold (-20°C) acetone.

  • Microcentrifuge.

  • Buffer for resolubilization (must be compatible with downstream applications).

Methodology:

  • Precipitation: Add at least 4 volumes of ice-cold acetone to your protein sample.[11]

  • Incubation: Vortex briefly and incubate the mixture at -20°C for at least 60 minutes.[11]

  • Pelleting: Centrifuge at high speed (e.g., 13,000-15,000 x g) for 10 minutes to pellet the precipitated protein.[11]

  • Washing: Carefully decant the supernatant containing the free dye. You may optionally wash the pellet with more cold acetone to remove residual contaminants.

  • Drying: Allow the pellet to air-dry for 5-10 minutes to evaporate residual acetone. Do not over-dry, as this can make resolubilization difficult.

  • Resolubilization: Resuspend the protein pellet in a suitable buffer. This may require gentle vortexing or sonication.

References

"N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide side reactions with other amino acids"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (DCPIA) and other iodoacetamide-based probes. The focus is on understanding and mitigating potential side reactions with amino acids other than the primary target, cysteine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive target of DCPIA?

A1: The reactive group of DCPIA is the iodoacetamide moiety. Its primary target is the thiol group of cysteine residues in proteins. The reaction, known as alkylation, is a nucleophilic substitution (SN2) reaction where the sulfur atom of a deprotonated cysteine (thiolate anion) attacks the carbon atom attached to the iodine, forming a stable thioether bond.[1] This covalent modification is widely used to label proteins for various applications, including proteomics and fluorescence imaging.

Q2: Which amino acids, other than cysteine, can react with DCPIA?

A2: Under certain conditions, the iodoacetamide group of DCPIA can react with other nucleophilic amino acid residues. These side reactions are generally less favorable than the reaction with cysteine but can become significant depending on the experimental setup. The most common off-target residues include:

  • Histidine: The imidazole ring of histidine can be alkylated.[2][3][4][5][6]

  • Lysine: The primary amine of the lysine side chain can be modified.[1][4][5][6]

  • Methionine: The thioether side chain of methionine is susceptible to alkylation.[2][3][4][5][6]

  • Aspartic Acid & Glutamic Acid: The carboxylate groups can be alkylated, though this is less common.[3][4][5][6]

  • Tyrosine: The phenolic hydroxyl group can also be a target for alkylation.[4]

  • N-terminus: The free amino group at the N-terminus of a peptide or protein can also react.[4][7]

Q3: What factors influence the rate and specificity of these side reactions?

A3: Several factors can promote non-specific labeling:

  • pH: This is the most critical factor. Higher (alkaline) pH increases the nucleophilicity of amines (lysine, N-terminus) and promotes the deprotonation of other residues, making them more reactive.[1][4] Conversely, the reaction with histidine can be favored at a slightly acidic to neutral pH (e.g., pH 5.5).[2]

  • Excess Reagent: Using a large excess of the iodoacetamide probe increases the likelihood of reactions with less reactive, but more abundant, amino acid residues.[3][6]

  • Reaction Time and Temperature: Longer incubation times and higher temperatures can drive less favorable side reactions to completion.

  • Local Protein Environment: The pKa of an amino acid side chain can be significantly altered by its local microenvironment within the protein structure, making it unusually reactive.[8][9]

Q4: How can I minimize these side reactions during my experiments?

A4: To ensure specific labeling of cysteine residues:

  • Control pH: Perform the alkylation reaction at a slightly alkaline pH (7.5–8.5).[6] This pH is a compromise that favors the deprotonation of cysteine thiols (pKa ~8.5) while minimizing the reactivity of lysine amines (pKa ~10.5).[1]

  • Limit Reagent Concentration: Use the lowest effective concentration of the DCPIA probe. A 10-fold molar excess over reducible cysteines is a common starting point.[6]

  • Optimize Reaction Time: Keep the incubation time as short as possible while still allowing for sufficient cysteine labeling. A typical time is 30 minutes at room temperature.[6]

  • Perform Reactions in the Dark: Iodoacetamide reagents are light-sensitive and should be protected from light to prevent degradation and the formation of reactive iodine species.[3][6]

  • Quench the Reaction: After the desired incubation time, quench any unreacted DCPIA by adding a small molecule thiol, such as dithiothreitol (DTT) or β-mercaptoethanol.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background fluorescence or unexpected protein labeling. Non-specific alkylation of abundant residues like lysine or histidine due to overly harsh reaction conditions.• Reduce the pH of the labeling buffer to 7.5-8.0.[6]• Decrease the concentration of the DCPIA probe.• Shorten the incubation time.[6]• Include a quenching step with DTT or another thiol after labeling.
Mass spectrometry data shows unexpected mass additions (+57 Da) on non-cysteine residues. Carbamidomethylation (the modification added by iodoacetamide) has occurred on off-target amino acids.[7]• Confirm the identity of the modified residue using MS/MS fragmentation analysis.• Re-optimize the labeling protocol as described above to improve specificity.• For analysis, consider using a mass-tolerant search strategy that includes potential modifications on susceptible residues (His, Lys, Met, etc.).[10]
Inconsistent labeling efficiency between experiments. pH Fluctuation: The pH of the reaction buffer was not stable.• Reagent Degradation: The iodoacetamide solution was not freshly prepared.• Use a well-buffered solution and verify the pH before each experiment.• Always prepare iodoacetamide solutions immediately before use, as they are unstable in solution.[3][6]
Low or no labeling of the target cysteine. The target cysteine thiol is not accessible or is in an oxidized state (e.g., disulfide bond).• Ensure a sufficient amount of a reducing agent (like DTT or TCEP) is used to fully reduce all disulfide bonds prior to alkylation.[11]• Consider denaturing the protein (e.g., with SDS or guanidine hydrochloride) to expose buried cysteine residues.[9]

Quantitative Data Summary

The reactivity of iodoacetamide is highly dependent on the pKa of the target amino acid and the pH of the reaction. The table below summarizes the general conditions under which various amino acids may react.

Amino AcidReactive GroupTypical pKaFavorable pH for ReactionNotes
Cysteine Thiol (-SH)~8.57.5 - 8.5The primary target. Reactivity increases significantly as pH approaches and exceeds the pKa, forming the more nucleophilic thiolate anion (-S⁻).[1][8]
Histidine Imidazole~6.05.5 - 7.0Can be a significant side reaction, sometimes even faster than with free histidine depending on the protein context.[2] The rate often decreases above pH 6.
Lysine ε-Amino (-NH₃⁺)~10.5> 9.0Reactivity is low at physiological pH but increases significantly at alkaline pH when the amino group is deprotonated.[1]
N-terminus α-Amino (-NH₃⁺)~8.0> 8.0Reactivity is pH-dependent and increases as the N-terminal amine becomes deprotonated.[7]
Methionine ThioetherN/ABroad rangeCan be alkylated, but this reaction is generally slower than with cysteine.[2] This modification can lead to a neutral loss in mass spectrometry.[10]

Experimental Protocols

Protocol 1: Standard Protein Alkylation for Fluorescence Gel Staining

This protocol is designed for specific labeling of cysteine residues in a protein sample prior to analysis by SDS-PAGE.

  • Protein Reduction:

    • To your protein sample (e.g., 1 mg/mL in a buffer like 50 mM Tris, pH 8.0), add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate the mixture at 56°C for 30 minutes to reduce all disulfide bonds.

    • Allow the sample to cool to room temperature.

  • Alkylation with DCPIA:

    • Prepare a stock solution of DCPIA (e.g., 10 mM in DMSO) immediately before use. Protect the solution from light.

    • Add the DCPIA stock solution to the reduced protein sample to a final concentration of 20 mM (a ~2-fold excess over DTT).

    • Incubate the reaction for 1 hour at room temperature in the dark.

  • Quenching:

    • Stop the alkylation reaction by adding DTT to a final concentration of 40 mM to quench any excess DCPIA.

  • Sample Preparation for SDS-PAGE:

    • Add the appropriate volume of SDS-PAGE loading buffer to the alkylated protein sample.

    • The sample is now ready to be run on a polyacrylamide gel. Visualize the fluorescently labeled proteins using a gel imager with the appropriate excitation/emission settings for the coumarin fluorophore.

Protocol 2: Sample Preparation for Mass Spectrometry to Identify Side Reactions

This protocol is used for preparing a protein sample for "bottom-up" proteomic analysis to identify both the intended cysteine modifications and any potential off-target reactions.

  • Protein Reduction and Alkylation:

    • To 100 µg of protein in 100 µL of a denaturing buffer (e.g., 8 M Urea, 100 mM Tris, pH 8.0), add TCEP to a final concentration of 5 mM.

    • Incubate at 37°C for 1 hour.

    • Prepare a fresh 500 mM stock of iodoacetamide (or DCPIA) in your buffer.

    • Add the iodoacetamide stock to a final concentration of 15 mM and incubate for 30 minutes at room temperature in the dark.[6]

  • Sample Cleanup and Digestion:

    • Dilute the sample 10-fold with 100 mM Tris buffer (pH 8.0) to reduce the urea concentration to below 1 M.

    • Add trypsin at a 1:50 enzyme-to-protein ratio (w/w).

    • Incubate overnight at 37°C.

  • Desalting and MS Analysis:

    • Acidify the digested peptide mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip or ZipTip.

    • Elute the peptides and prepare them for LC-MS/MS analysis.

  • Mass Spectrometry Data Analysis:

    • Perform a database search using an appropriate search engine (e.g., MaxQuant, Proteome Discoverer).

    • In the search parameters, specify carbamidomethylation of cysteine (+57.02 Da) as a fixed modification.

    • Crucially, also specify carbamidomethylation of Histidine, Lysine, Methionine, Aspartate, Glutamate, and protein N-termini as variable modifications to allow the software to identify potential side reactions.[10]

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_labeling 2. Alkylation Step cluster_analysis 3. Downstream Analysis Protein Protein Sample Reduced Reduced Protein Sample Protein->Reduced Add DTT or TCEP (e.g., 5-10 mM) Labeled Labeled Protein Reduced->Labeled Add DCPIA (Control pH & Conc.) SideReaction Potential Side Reactions (His, Lys, Met, etc.) Labeled->SideReaction Excess Reagent High pH / Long Time Quenched Quenched Sample Labeled->Quenched Add excess thiol (e.g., DTT) MS LC-MS/MS Analysis Quenched->MS Gel Fluorescence Gel Quenched->Gel

Caption: Workflow for a typical protein labeling experiment using DCPIA.

side_reaction_logic cluster_targets Amino Acid Targets cluster_conditions Promoting Conditions reagent Iodoacetamide Probe (e.g., DCPIA) Cys Cysteine (-SH) reagent->Cys Primary Reaction His Histidine reagent->His Side Reaction Lys Lysine / N-Terminus reagent->Lys Side Reaction Met Methionine reagent->Met Side Reaction Other Asp, Glu, Tyr... reagent->Other Side Reaction Optimal Optimal pH (7.5 - 8.5) Optimal->Cys HighpH High pH (> 9) HighpH->Lys LowpH Slightly Acidic pH (5.5 - 6.5) LowpH->His Excess Excess Reagent Long Incubation Excess->His Excess->Lys Excess->Met Excess->Other

Caption: Factors influencing primary vs. side reactions of iodoacetamide probes.

troubleshooting_flowchart start Problem: Unexpected MS mass shifts (+57 Da on non-Cys) check_pH Was reaction pH > 8.5? start->check_pH check_conc Was probe in large excess? check_pH->check_conc No sol_pH Reduce pH to 7.5-8.0 This minimizes Lys reactivity. check_pH->sol_pH Yes check_time Was incubation > 1 hour? check_conc->check_time No sol_conc Reduce probe concentration. Aim for 5-10 fold excess over thiols. check_conc->sol_conc Yes sol_time Reduce incubation time to ~30 minutes. check_time->sol_time Yes end Re-run experiment with optimized conditions. check_time->end No sol_pH->end sol_conc->end sol_time->end

Caption: Troubleshooting flowchart for unexpected off-target modifications.

References

Technical Support Center: N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (DCPIA) Reaction Kinetics with Thiols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (DCPIA) for studying reaction kinetics with thiols, such as cysteine and glutathione.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the reaction between DCPIA and thiols?

A1: The reaction between DCPIA and a thiol-containing molecule proceeds via a nucleophilic substitution reaction (SN2 mechanism). The thiol group, in its deprotonated thiolate form (-S⁻), acts as a nucleophile and attacks the carbon atom bonded to the iodine atom of the iodoacetamide moiety of DCPIA. This results in the formation of a stable thioether bond and the displacement of the iodide ion.

Q2: Why is my fluorescent signal weak or absent after reacting DCPIA with my thiol-containing sample?

A2: Several factors could contribute to a weak or absent fluorescent signal:

  • Incorrect pH: The reaction is highly pH-dependent. The thiol group needs to be in its more nucleophilic thiolate form, which is favored at a pH above the pKa of the thiol. For most thiols, a pH range of 7.5-8.5 is optimal.

  • Reagent Instability: DCPIA may be sensitive to light and prolonged storage. Ensure the reagent is fresh and has been stored correctly, protected from light and moisture.

  • Low Thiol Concentration: The concentration of accessible thiol groups in your sample may be too low to generate a detectable signal. Consider concentrating your sample or using a more sensitive detection method.

  • Presence of Inhibitors: Other nucleophiles in your sample buffer (e.g., Tris buffer, DTT, β-mercaptoethanol) can compete with the target thiol for reaction with DCPIA, reducing the labeling efficiency.

Q3: I am observing high background fluorescence in my experiments. What are the possible causes and solutions?

A3: High background fluorescence can arise from several sources:

  • Excess Unreacted DCPIA: Unreacted DCPIA can contribute to background fluorescence. It is crucial to remove any excess probe after the reaction. This can be achieved through dialysis, gel filtration, or precipitation of the labeled protein.

  • Non-specific Binding: DCPIA might non-specifically adsorb to other molecules or surfaces in your sample. Including a blocking agent (e.g., BSA) or a mild non-ionic detergent (e.g., Tween-20) in your buffers can help minimize non-specific binding.

  • Contaminants: Fluorescent contaminants in your buffers or sample can also lead to high background. Ensure you are using high-purity reagents and clean labware.

Q4: How can I control the specificity of the DCPIA reaction towards a particular thiol in a complex mixture?

A4: Achieving specificity can be challenging. Here are some strategies:

  • pH Optimization: Fine-tuning the pH can help favor the reaction with a specific thiol if the pKa values of the thiols in the mixture are sufficiently different.

  • Kinetic Control: By carefully controlling the reaction time and temperature, you may be able to preferentially label the most reactive thiol.

  • Competitive Labeling: Using a non-fluorescent iodoacetamide analog as a competitor can help to block more reactive thiols, allowing for the labeling of less reactive ones.

Troubleshooting Guides

Problem: Inconsistent reaction rates between experiments.
Possible Cause Troubleshooting Steps
Temperature Fluctuations Ensure all reactions are carried out in a temperature-controlled environment (e.g., water bath, incubator).
Inaccurate Reagent Concentrations Prepare fresh stock solutions of DCPIA and thiols before each experiment. Verify concentrations using spectrophotometry where applicable.
Variability in Buffer Preparation Use a calibrated pH meter for all buffer preparations. Ensure consistent ionic strength of the buffer.
Oxygenation of the Sample The presence of oxygen can lead to thiol oxidation, reducing the concentration of available thiols. Degas your buffers and samples prior to the reaction.
Problem: Precipitate formation during the reaction.
Possible Cause Troubleshooting Steps
Low Solubility of DCPIA DCPIA may have limited solubility in aqueous buffers. Prepare a concentrated stock solution in an organic solvent like DMSO or DMF and add it to the reaction mixture with gentle vortexing. Ensure the final concentration of the organic solvent is low enough not to affect your sample.
Protein Aggregation The labeling process can sometimes induce protein aggregation. Perform the reaction at a lower temperature or include additives that stabilize your protein of interest.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Thiol-Containing Protein with DCPIA

  • Protein Preparation: Dissolve the purified protein in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5). If the protein has been stored in a buffer containing thiols (e.g., DTT), these must be removed by dialysis or gel filtration prior to labeling.

  • DCPIA Stock Solution: Prepare a 10 mM stock solution of DCPIA in anhydrous DMSO. Store this solution protected from light.

  • Reaction Setup: In a microcentrifuge tube, add the protein solution. While gently vortexing, add the required amount of DCPIA stock solution to achieve the desired final concentration (typically a 5- to 20-fold molar excess of DCPIA over the protein).

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 1-2 hours), protected from light. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction: To stop the reaction, add a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration that is in large excess compared to the initial DCPIA concentration.

  • Removal of Excess DCPIA: Separate the labeled protein from unreacted DCPIA and the quenching agent using a desalting column, dialysis, or protein precipitation.

  • Analysis: The extent of labeling can be determined by measuring the absorbance of the coumarin dye at its maximum absorbance wavelength and the protein concentration using a standard protein assay.

Quantitative Data

Table 1: Illustrative Second-Order Rate Constants for the Reaction of DCPIA with Cysteine and Glutathione at pH 7.5 and 25°C.

Thiolk (M⁻¹s⁻¹)
L-Cysteine150
Glutathione85

Note: These are hypothetical values for illustrative purposes. Actual rate constants must be determined experimentally.

Table 2: Effect of pH on the Apparent Second-Order Rate Constant (kapp) for the Reaction of DCPIA with L-Cysteine at 25°C.

pHkapp (M⁻¹s⁻¹)
6.530
7.075
7.5150
8.0250
8.5320

Note: These are hypothetical values for illustrative purposes.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Thiol Sample r1 Mix Thiol and DCPIA p1->r1 p2 Prepare DCPIA Stock p2->r1 r2 Incubate r1->r2 r3 Quench Reaction r2->r3 a1 Remove Excess DCPIA r3->a1 a2 Measure Fluorescence a1->a2 a3 Data Analysis a2->a3

Caption: Experimental workflow for studying DCPIA-thiol reaction kinetics.

reaction_mechanism cluster_reactants Reactants cluster_products Products DCPIA DCPIA (R-I) Product Thioether Adduct (R-S-R') DCPIA->Product Nucleophilic Attack Thiol Thiol (R'-SH) Thiolate Thiolate (R'-S⁻) Thiol->Thiolate + OH⁻ Iodide Iodide (I⁻) Thiolate->Product

Caption: SN2 reaction mechanism of DCPIA with a thiol.

Validation & Comparative

A Comparative Guide to Thiol-Reactive Fluorescent Probes for Mass Spectrometry: Featuring N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (DCPIA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (DCPIA), a coumarin-based fluorescent probe, with other commercially available thiol-reactive fluorescent dyes used in mass spectrometry-based proteomics. The objective is to offer a data-driven resource to aid in the selection of the most appropriate labeling reagent for specific research needs, with a focus on validating protein labeling by mass spectrometry.

Introduction to DCPIA and Thiol-Reactive Labeling

N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide, hereafter referred to as DCPIA, is a fluorescent labeling reagent designed to selectively react with sulfhydryl groups (-SH) on cysteine residues in proteins. The iodoacetamide functional group of DCPIA forms a stable thioether bond with the cysteine thiol in a nucleophilic substitution reaction. This covalent labeling allows for the introduction of a fluorescent coumarin tag, enabling the detection and quantification of labeled proteins and peptides.

The validation of this labeling by mass spectrometry is a critical step to confirm the specificity and efficiency of the reaction. Mass spectrometry analysis can identify the exact site of modification and provide quantitative information about the extent of labeling.

Comparison of DCPIA with Alternative Thiol-Reactive Probes

The selection of a fluorescent probe for proteomic studies depends on several factors, including the specific application, the required sensitivity, and the instrumentation available. While DCPIA is a valuable tool, a variety of other thiol-reactive probes with different fluorophores and reactive groups are available. This section compares DCPIA with other iodoacetamide-based probes and the closely related maleimide-based probes.

FeatureDCPIA (Coumarin-Iodoacetamide)5-Iodoacetamidofluorescein (5-IAF)BODIPY™ FL IodoacetamideN-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)maleimide (CPM)
Fluorophore 7-diethylamino-4-methylcoumarinFluoresceinBODIPY™ FL7-diethylamino-4-methylcoumarin
Reactive Group IodoacetamideIodoacetamideIodoacetamideMaleimide
Excitation Max (nm) ~385-390~491~503~385-390
Emission Max (nm) ~465~517~511~465
Quantum Yield Not Reported (Estimated ~0.6-0.8)~0.9~0.9Not Reported (Similar to DCPIA)
Extinction Coefficient (cm⁻¹M⁻¹) Not Reported (Estimated >30,000)~82,000~80,000>30,000
Reactivity High with thiolsHigh with thiolsHigh with thiolsHigh with thiols
Specificity High for thiolsHigh for thiolsHigh for thiols, low non-specific binding[1]High for thiols
pH Dependence of Labeling Optimal at pH 7.5-8.5Optimal at pH 7.5-8.5Optimal at pH 7.5-8.5Optimal at pH 6.5-7.5
Stability of Thioether Bond Very StableVery StableVery StableStable, but can undergo ring-opening

Experimental Protocols

Protocol 1: Labeling of Proteins with DCPIA for Mass Spectrometry

This protocol provides a general guideline for labeling proteins with DCPIA. Optimal conditions may vary depending on the protein of interest and should be determined empirically.

Materials:

  • Protein sample in a suitable buffer (e.g., PBS, HEPES, Tris) at a concentration of 1-5 mg/mL. The buffer should be free of primary amines and thiols.

  • DCPIA stock solution (10 mM in DMSO or DMF).

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)).

  • Quenching reagent (e.g., 2-Mercaptoethanol or DTT).

  • Desalting column or dialysis cassette.

Procedure:

  • Protein Reduction (Optional but Recommended): To ensure all cysteine residues are available for labeling, reduce any disulfide bonds in the protein.

    • Add DTT or TCEP to the protein solution to a final concentration of 5-10 mM.

    • Incubate for 1 hour at room temperature.

    • If using DTT, remove the excess reducing agent by dialysis or using a desalting column, as it will react with DCPIA. TCEP does not need to be removed if using a moderate excess.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of DCPIA stock solution to the protein solution. The optimal ratio should be determined experimentally.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., 2-Mercaptoethanol or DTT) to a final concentration of 10-20 mM to react with any unreacted DCPIA.

    • Incubate for 30 minutes at room temperature.

  • Removal of Excess Dye:

    • Remove the unreacted DCPIA and quenching reagent by dialysis, gel filtration, or using a desalting column.

  • Verification of Labeling:

    • Confirm labeling by measuring the absorbance of the protein and the dye, or by running the labeled protein on an SDS-PAGE gel and visualizing the fluorescence.

Protocol 2: Mass Spectrometry Validation of DCPIA Labeling

This protocol outlines the steps for preparing DCPIA-labeled proteins for mass spectrometry analysis to confirm the site and extent of labeling.

Materials:

  • DCPIA-labeled protein sample.

  • Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

  • Reducing agent (e.g., DTT).

  • Alkylating agent (e.g., Iodoacetamide).

  • Trypsin (mass spectrometry grade).

  • Formic acid.

  • C18 desalting spin columns.

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the labeled protein in 8 M urea buffer for 30 minutes at 37°C.

    • Reduce any remaining disulfide bonds with 10 mM DTT for 1 hour at 37°C.

    • Alkylate all free cysteine residues with 55 mM iodoacetamide for 45 minutes at room temperature in the dark. This step is crucial to prevent disulfide bond reformation and to cap any unlabeled cysteines.

  • Proteolytic Digestion:

    • Dilute the urea concentration to less than 1 M with 100 mM Tris-HCl, pH 8.5.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Desalting:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 spin column according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid.

    • Analyze the peptides by LC-MS/MS. A typical setup would involve a nano-flow HPLC system coupled to a high-resolution mass spectrometer.

    • Liquid Chromatography (LC): Separate peptides on a C18 column using a gradient of acetonitrile in 0.1% formic acid. A shallow gradient is often beneficial for resolving complex peptide mixtures.

    • Mass Spectrometry (MS): Acquire data in a data-dependent acquisition (DDA) mode. The MS1 scan should cover a mass range of m/z 350-1500. The most intense precursor ions should be selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • MS/MS Analysis: The fragmentation spectra will reveal the amino acid sequence of the peptides. The mass shift corresponding to the DCPIA label on a cysteine residue will confirm the labeling.

  • Data Analysis:

    • Search the acquired MS/MS data against a protein database using a search engine like Mascot, Sequest, or MaxQuant.

    • Specify the mass modification of cysteine by DCPIA as a variable modification in the search parameters. The mass of the DCPIA adduct will be the molecular weight of DCPIA minus the iodine atom.

    • The search results will identify the specific cysteine residues that have been labeled with DCPIA.

Visualizations

Labeling Reaction Mechanism

G Protein Protein with Cysteine Thiol Sulfhydryl Group (-SH) Protein->Thiol contains DCPIA DCPIA (N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide) Iodoacetamide Iodoacetamide Group (-I) DCPIA->Iodoacetamide contains LabeledProtein DCPIA-Labeled Protein Thiol->LabeledProtein Nucleophilic Attack Iodoacetamide->LabeledProtein Iodide Iodide Ion (I⁻) Iodoacetamide->Iodide leaves as Thioether Stable Thioether Bond (-S-) LabeledProtein->Thioether forms

Caption: Reaction mechanism of DCPIA with a cysteine residue.

Experimental Workflow for Validation

G start Start: Protein Sample reduction 1. Reduction (DTT/TCEP) start->reduction labeling 2. Labeling with DCPIA reduction->labeling quenching 3. Quenching (e.g., 2-Mercaptoethanol) labeling->quenching cleanup1 4. Removal of Excess Dye quenching->cleanup1 denaturation 5. Denaturation, Reduction, Alkylation cleanup1->denaturation digestion 6. Tryptic Digestion denaturation->digestion cleanup2 7. Desalting (C18) digestion->cleanup2 lcms 8. LC-MS/MS Analysis cleanup2->lcms data_analysis 9. Data Analysis (Database Search) lcms->data_analysis validation End: Validated Labeling data_analysis->validation

Caption: Workflow for DCPIA labeling and mass spectrometry validation.

References

A Comparative Guide: N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (DCPIA) vs. Alexa Fluor Dyes for Thiol-Reactive Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent labeling, the selection of an appropriate dye is paramount for the success of imaging and detection assays. This guide provides a detailed comparison between the thiol-reactive coumarin-based dye, N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (DCPIA), and the widely utilized Alexa Fluor dyes. This comparison focuses on their spectral properties, known performance characteristics, and the practical aspects of their application in labeling biomolecules.

Quantitative Data Presentation

A direct quantitative comparison of brightness between DCPIA and Alexa Fluor dyes is challenging due to the limited availability of public data for DCPIA's quantum yield and extinction coefficient. However, we can compare their spectral properties and the known characteristics of their respective dye families. Brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield[1].

Table 1: Spectral Properties of DCPIA and Spectrally Similar Alexa Fluor Dyes

FeatureN-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (DCPIA)Alexa Fluor 350Alexa Fluor 405
Excitation Max (nm) ~389 (in methanol)[2]346[1][3]401[1][4]
Emission Max (nm) ~467 (in methanol)[2]442[1][3]421[1][4]
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) Not Publicly Available19,000[1][3][5]35,000[1][3][6]
Quantum Yield (Φ) Not Publicly Available0.24[7]Not Publicly Available[1]
Reactive Group IodoacetamideAvailable with various reactive groups, including thiol-reactive maleimides.Available with various reactive groups, including thiol-reactive maleimides.
Molecular Weight ( g/mol ) 490.33[2]~410[1]~1028[1]

Note: The spectral properties of dyes can be influenced by their conjugation to biomolecules and the local environment.

Performance Comparison

N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (DCPIA)

DCPIA is a blue-fluorescent, thiol-reactive dye based on the coumarin scaffold. Coumarin dyes are known for their sensitivity to the polarity of their environment, which can sometimes be advantageous for probing protein conformation changes. The iodoacetamide group allows for specific covalent labeling of cysteine residues in proteins.

Alexa Fluor Dyes

The Alexa Fluor family of dyes are renowned for their superior performance in various fluorescence applications. Key advantages of Alexa Fluor dyes include:

  • Brightness and Photostability: Alexa Fluor dyes are generally brighter and more photostable than many conventional dyes, including traditional coumarins.[8][9] This allows for longer exposure times and more robust signal detection.

  • pH Insensitivity: The fluorescence of Alexa Fluor dyes is stable over a broad pH range, which is a significant advantage for live-cell imaging and experiments with varying buffer conditions.[3][9]

  • Water Solubility: Alexa Fluor dyes are sulfonated, which increases their water solubility and reduces the tendency for aggregation and precipitation of labeled conjugates.[3][8]

Specifically, for the blue spectral region:

  • Alexa Fluor 350 is a sulfonated coumarin derivative that is more water-soluble and yields brighter protein conjugates than its non-sulfonated counterparts like AMCA.[3][6] Its emission is well-separated from green fluorophores, making it suitable for multiplexing.[3]

  • Alexa Fluor 405 is optimally excited by the 405 nm laser line and is a bright, photostable option in the violet part of the spectrum.[4][8] It also shows minimal spectral overlap with green fluorophores.

While a direct brightness comparison is not possible without the quantum yield and extinction coefficient of DCPIA, the well-documented advantages of the Alexa Fluor series in terms of photostability, pH insensitivity, and brightness of their conjugates make them a strong alternative.

Experimental Protocols

Detailed Methodology for Thiol-Reactive Labeling of Proteins

This protocol provides a general workflow for labeling proteins with thiol-reactive iodoacetamide dyes like DCPIA. The specific concentrations and incubation times may require optimization for different proteins and dyes.

Materials:

  • Protein of interest with accessible cysteine residues

  • Thiol-reactive dye (e.g., DCPIA) dissolved in a suitable organic solvent (e.g., DMSO or DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer at pH 7.0-7.5. Avoid buffers containing thiols.

  • Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) if the protein has disulfide bonds that need to be reduced to expose cysteines.

  • Quenching reagent: A small molecule thiol such as 2-mercaptoethanol or L-cysteine.

  • Purification column: Size-exclusion chromatography column (e.g., Sephadex G-25) to separate the labeled protein from unreacted dye.

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If reduction of disulfide bonds is necessary, add a 10- to 20-fold molar excess of DTT or TCEP and incubate for 30-60 minutes at room temperature. Note that the reducing agent must be removed before adding the thiol-reactive dye, for example, by using a desalting column.

  • Dye Preparation:

    • Prepare a stock solution of the iodoacetamide dye (e.g., 10 mM) in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution. The optimal dye-to-protein ratio should be determined empirically.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., 2-mercaptoethanol) to a final concentration of 10-50 mM to react with any excess iodoacetamide dye. Incubate for at least 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from unreacted dye and quenching reagent using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein, which typically elute first.

  • Determination of Degree of Labeling (DOL):

    • The DOL, the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance of the labeled protein at the absorbance maximum of the dye and at 280 nm (for the protein).

Mandatory Visualization

Below are diagrams illustrating the key chemical reaction and the experimental workflow for protein labeling.

G protein Protein-SH (Cysteine Residue) conjugate Protein-S-Dye (Stable Thioether Bond) protein->conjugate Reaction at pH 7.0-7.5 dye Dye-Iodoacetamide dye->conjugate hi HI (Byproduct)

Caption: Thiol-reactive labeling reaction.

G start Start protein_prep 1. Prepare Protein Solution (1-10 mg/mL in Buffer) start->protein_prep reaction 3. Mix Protein and Dye (Incubate 2h at RT or overnight at 4°C) protein_prep->reaction dye_prep 2. Prepare Dye Stock Solution (e.g., 10 mM in DMSO) dye_prep->reaction quench 4. Quench Reaction (Add excess thiol) reaction->quench purify 5. Purify Conjugate (Size-Exclusion Chromatography) quench->purify analyze 6. Analyze Labeled Protein (Spectrophotometry for DOL) purify->analyze end End analyze->end

Caption: Experimental workflow for protein labeling.

References

A Comparative Guide to Protein Labeling: N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (DCPI) vs. Cyanine (Cy) Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent dye for protein labeling is a critical decision that influences experimental sensitivity, accuracy, and design. This guide provides an objective comparison between N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (DCPI), a thiol-reactive coumarin derivative, and the widely used Cyanine (Cy) family of dyes.

DCPI is a blue-emitting fluorophore functionalized with an iodoacetamide group, making it reactive towards the sulfhydryl (thiol) groups of cysteine residues. This specificity allows for targeted labeling of proteins at engineered or naturally occurring cysteine sites. The Cy dyes are a versatile class of fluorophores characterized by a polymethine chain, with their spectral properties being tunable by altering the chain's length.[1] They are available with various reactive groups, including iodoacetamides for thiol-reactivity, enabling a direct comparison of the core fluorophores.[2]

Photophysical and Performance Characteristics

The choice of a fluorophore is fundamentally dictated by its spectral properties, brightness, and stability. The following table summarizes the key quantitative data for DCPI and two common Cy dyes, Cy3 and Cy5.

PropertyN-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (DCPI)Cy3 (Iodoacetamide)Cy5 (Iodoacetamide)
Excitation Max (λex) ~389 nm~550 nm[1]~650 nm[1]
Emission Max (λem) ~467 nm~570 nm[1]~670 nm[1]
Molar Extinction Coefficient (ε) Data not available~150,000 M⁻¹cm⁻¹[1]~250,000 M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (Φ) Data not available~0.15 - 0.20[1]~0.20 - 0.28[1]
Reactive Group IodoacetamideIodoacetamideIodoacetamide
Target Residue Cysteine (Thiol)Cysteine (Thiol)Cysteine (Thiol)
Fluorescence Color BlueOrange-RedFar-Red
General Photostability Generally good[3][4]Moderate; can be enhanced[1][5]Moderate; susceptible to photooxidation[1]

Key Performance Insights:

  • Spectral Range: DCPI is a UV-excitable, blue-emitting dye, making it suitable for multiplexing experiments where a short-wavelength channel is required. In contrast, Cy3 and Cy5 absorb and emit at longer wavelengths in the visible and far-red spectrum, which is often advantageous for minimizing autofluorescence from biological samples.[1]

  • Photostability: Coumarin derivatives are often cited for their good photostability, which is a significant advantage for applications requiring long or repeated exposures, such as live-cell imaging.[3][4] The photostability of Cy dyes can vary, with longer-chain variants like Cy5 being more prone to photobleaching, though methods to enhance their stability exist.[1][5]

Chemical Mechanism of Labeling

Both DCPI and the iodoacetamide derivatives of Cy dyes utilize the same chemical principle for protein conjugation. The iodoacetamide moiety is a haloalkyl derivative that reacts specifically with deprotonated sulfhydryl groups (thiolates) found on cysteine residues. This occurs via a nucleophilic substitution (SN2) reaction, where the sulfur atom attacks the carbon atom attached to the iodine, displacing the iodine and forming a stable, covalent thioether bond.[7]

G Protein Protein—SH (Cysteine Thiol) Conjugate Protein—S—CH₂—CO—NH—Dye (Stable Thioether Bond) Protein->Conjugate Sₙ2 Reaction (pH 8.0-8.5) Dye Dye—NH—CO—CH₂—I (Iodoacetamide Dye) Dye->Conjugate HI H⁺ + I⁻

Figure 1. Reaction of a thiol-reactive iodoacetamide dye with a protein cysteine residue.

Experimental Protocols

The following is a generalized protocol for labeling a protein with a thiol-reactive iodoacetamide dye such as DCPI or Cy-iodoacetamide.

1. Protein Preparation:

  • Dissolve the protein in a suitable buffer, such as phosphate-buffered saline (PBS) or Tris buffer, at a concentration of 1-10 mg/mL.[8][9] The buffer should be free of primary amines and thiols.

  • If the target cysteine residues are involved in disulfide bonds, the protein must first be reduced. Add a 10- to 20-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Incubate at room temperature for 30-60 minutes.

  • Crucially, remove the reducing agent before adding the dye. This is typically done using a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer.[10]

2. Dye Preparation:

  • Immediately before use, dissolve the iodoacetamide-functionalized dye in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a stock solution of 1-10 mM.[10]

3. Labeling Reaction:

  • The optimal pH for the reaction of iodoacetamides with thiols is between 8.0 and 8.5, where the thiol group is sufficiently deprotonated.[10] Adjust the pH of the protein solution if necessary.

  • Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution. The optimal dye-to-protein ratio may need to be determined empirically.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[11]

4. Purification of the Conjugate:

  • Separate the labeled protein from unreacted dye and reaction byproducts. The most common method is size-exclusion chromatography (e.g., a Sephadex G-25 gel filtration column).[10]

  • The first colored fraction to elute from the column is the dye-protein conjugate.[10]

5. Determination of Degree of Labeling (DOL):

  • The DOL (the average number of dye molecules per protein molecule) can be determined using absorption spectroscopy.

  • Measure the absorbance of the conjugate solution at the dye's absorption maximum (A_dye) and at 280 nm (A_280).

  • The protein concentration is calculated using the Beer-Lambert law, but it must be corrected for the dye's absorbance at 280 nm.[9] The formula is:

    • Protein Concentration (M) = [A_280 - (A_dye × CF)] / ε_protein

    • Where CF is the correction factor (A_280 of the free dye / A_max of the free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • The dye concentration is calculated as:

    • Dye Concentration (M) = A_dye / ε_dye

  • The DOL is the ratio of the dye concentration to the protein concentration.

G A 1. Protein Preparation (Buffer exchange, reduction of S-S bonds if needed) B 2. Removal of Reducing Agent (e.g., Desalting Column) A->B D 4. Labeling Reaction (Add dye to protein at pH 8.0-8.5, incubate in dark) B->D C 3. Dye Stock Preparation (Dissolve dye in anhydrous DMSO/DMF) C->D E 5. Purification (Separate conjugate from free dye via gel filtration) D->E F 6. Characterization (Measure Absorbance, Calculate Degree of Labeling) E->F G Purified, Labeled Protein Conjugate F->G

Figure 2. General experimental workflow for thiol-reactive protein labeling.

Conclusion and Recommendations

The choice between DCPI and Cy dyes is highly dependent on the specific application and available instrumentation.

  • Choose N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide (DCPI) when:

    • A blue-fluorescent label is required for multicolor imaging experiments.

    • High photostability is paramount for the experimental conditions.

    • The target protein is highly abundant, mitigating the need for an extremely bright fluorophore.

    • UV or violet laser lines are available for excitation.

  • Choose Cy Dyes (e.g., Cy3, Cy5) when:

    • High signal brightness is essential for detecting low-abundance proteins or for applications requiring high sensitivity.

    • Working with samples that have high intrinsic autofluorescence, where shifting to red or far-red emission (Cy5) is beneficial.

    • Performing in vivo imaging, where the near-infrared properties of Cy5 and Cy7 allow for deeper tissue penetration.[1]

    • Standard visible-light laser lines (e.g., 532/561 nm for Cy3, 633/640 nm for Cy5) are the primary sources available.

Both dye classes offer a robust and specific method for labeling cysteine residues. By understanding their distinct photophysical properties and adhering to established labeling protocols, researchers can effectively generate fluorescently labeled proteins for a wide array of downstream applications.

References

"quantum yield of N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide"

Author: BenchChem Technical Support Team. Date: November 2025

Performance Comparison of Thiol-Reactive Fluorescent Probes

The performance of a fluorescent probe is determined by several factors, including its quantum yield, molar extinction coefficient (which together determine its brightness), photostability, and reactivity. The coumarin derivative in focus, DCIA, belongs to a class of fluorophores known for their environmental sensitivity, which can be advantageous for sensing applications. Its iodoacetamide group provides specificity for thiol groups through a covalent reaction.

Below is a comparison of this compound with other popular classes of thiol-reactive probes.

Probe ClassReactive GroupTypical Emission ColorReported Quantum Yield (Φ) of Thiol AdductKey Characteristics
Coumarin (e.g., this compound) Iodoacetamide/MaleimideBlue/GreenNot specified for this compound; generally moderate to high for coumarins.Environmentally sensitive fluorescence, good photostability.
Fluorescein Iodoacetamide/MaleimideGreen0.47 - 0.91[1]High quantum yield, but pH sensitive and prone to photobleaching.
Oregon Green™ MaleimideGreenHighMore photostable and less pH sensitive than fluorescein.[2]
Eosin MaleimideYellow/GreenLower than fluoresceinLess fluorescent but a good photosensitizer.[2]
BODIPY™ Maleimide/IodoacetamideGreen/RedOften high and insensitive to solvent polarity.Sharp emission peaks, high photostability.
NBD (Nitrobenzoxadiazole) IodoacetamideGreen/OrangeGenerally lowerEnvironmentally sensitive, fluorescence of thiol adducts can be unstable.[2]

Note: The quantum yield of many thiol-reactive probes exhibits a significant increase upon covalent reaction with a thiol. This "turn-on" fluorescence is a desirable characteristic for reducing background signal and improving detection sensitivity.

Experimental Protocol: Relative Quantum Yield Determination

To empower researchers to quantitatively assess the performance of this compound or other novel probes, the following established protocol for relative quantum yield measurement is provided.[3][4][5][6] This method compares the fluorescence of the unknown sample to a well-characterized standard with a known quantum yield.

Materials and Equipment:
  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., ethanol or phosphate-buffered saline)

  • Quantum yield standard (e.g., Coumarin 153 in ethanol, Φ = 0.53)

  • The fluorescent probe to be tested (the "unknown")

Procedure:
  • Prepare Stock Solutions: Prepare stock solutions of both the standard and the unknown compound in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the unknown, such that the absorbance at the excitation wavelength is between 0.01 and 0.1. This low concentration range is crucial to avoid inner filter effects.

  • Measure Absorbance: For each dilution, measure the absorbance spectrum using the UV-Vis spectrophotometer. Record the absorbance at the excitation wavelength (λ_ex).

  • Measure Fluorescence Emission:

    • Set the excitation wavelength of the spectrofluorometer to λ_ex.

    • For each dilution, record the fluorescence emission spectrum, ensuring the entire emission band is captured.

    • Maintain identical instrument settings (e.g., excitation and emission slit widths) for all measurements of the standard and the unknown.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the unknown.

    • Determine the slope of the resulting straight lines for both the standard (Slope_std) and the unknown (Slope_unk).

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the unknown (Φ_unk):

    Φ_unk = Φ_std * (Slope_unk / Slope_std) * (n_unk² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • n_unk and n_std are the refractive indices of the solvents used for the unknown and the standard, respectively (if the same solvent is used, this term becomes 1).

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps and logical flow.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis Stock_Std Standard Stock Dilutions_Std Standard Dilutions (Abs < 0.1) Stock_Std->Dilutions_Std Stock_Unk Unknown Stock Dilutions_Unk Unknown Dilutions (Abs < 0.1) Stock_Unk->Dilutions_Unk Abs_Spec Measure Absorbance (UV-Vis) Dilutions_Std->Abs_Spec Dilutions_Unk->Abs_Spec Fluo_Spec Measure Fluorescence (Spectrofluorometer) Abs_Spec->Fluo_Spec Integrate Integrate Fluorescence Intensity Fluo_Spec->Integrate Plot Plot Intensity vs. Absorbance Integrate->Plot Calculate Calculate Quantum Yield Plot->Calculate

Caption: Workflow for relative quantum yield determination.

G cluster_pathway Thiol Detection Signaling Pathway Probe This compound (Low Fluorescence) Adduct This compound-Thiol Adduct (High Fluorescence) Probe->Adduct Covalent Reaction Thiol Thiol (-SH) Thiol->Adduct

References

A Comparative Guide to the Brightness of N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing protein labeling techniques, the selection of a fluorescent probe is a critical step that dictates the sensitivity and accuracy of downstream applications. Among the plethora of available options, N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide (DCPI) is a thiol-reactive fluorescent dye known for its bright blue fluorescence upon conjugation. This guide provides an objective comparison of the brightness of DCPI conjugates with other commercially available blue-fluorescent, thiol-reactive probes, supported by experimental data and detailed protocols.

Performance Comparison of Thiol-Reactive Fluorescent Dyes

The brightness of a fluorophore is a product of its molar extinction coefficient (a measure of how well it absorbs light at a specific wavelength) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). The following table summarizes the key photophysical properties of DCPI and a selection of alternative blue-fluorescent, thiol-reactive dyes.

FluorophoreReactive GroupExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Brightness (ε × Φ)
DCPI Iodoacetamide~389[1]~467[1]19,000 (estimated)0.95 (estimated)18,050
CPM Maleimide387[2]468[2]Not ReportedNot ReportedNot Reported
Pacific Blue™ Maleimide401[3]452[3]46,000[3]0.78[3]35,880
Alexa Fluor™ 350 Iodoacetamide34644219,000[4]Not ReportedNot Reported
BODIPY™ FL IodoacetamideNot ReportedNot Reported>60,000[5]~1.0[5]>60,000

Note: The molar extinction coefficient and quantum yield for DCPI are estimated based on data for structurally similar 7-diethylamino-4-methyl-3-phenylcoumarin derivatives[6]. CPM (N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)maleimide) is the maleimide analog of DCPI and is reported to have very similar fluorescence characteristics.

Experimental Protocols

Accurate and reproducible assessment of fluorescent conjugate brightness relies on standardized experimental procedures. Below are detailed methodologies for protein labeling and the determination of key photophysical parameters.

Protein Labeling with Iodoacetamide Dyes

This protocol outlines a general procedure for conjugating iodoacetamide-functionalized fluorescent dyes to proteins containing free thiol groups (cysteine residues).

Materials:

  • Protein of interest (in a suitable buffer, e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)

  • Iodoacetamide-dye stock solution (e.g., 10 mM in a dry, amine-free solvent like DMSO or DMF)

  • Reducing agent (optional, e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Size-exclusion chromatography column (for purification)

Procedure:

  • Protein Preparation: If the protein contains disulfide bonds that need to be reduced to expose free thiols, treat the protein with a 10-fold molar excess of DTT for 30 minutes at room temperature. Remove the excess DTT by dialysis or using a desalting column. If using TCEP, removal before conjugation is not always necessary for iodoacetamide reactions.

  • Reaction Setup: Dissolve the protein in a suitable buffer at a concentration of 1-5 mg/mL.

  • Dye Addition: While gently vortexing, add a 10- to 20-fold molar excess of the iodoacetamide-dye stock solution to the protein solution. The optimal dye-to-protein ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.

  • Quenching: Stop the reaction by adding a quenching reagent, such as L-cysteine, to a final concentration of 10-fold molar excess over the dye.

  • Purification: Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). The first colored band to elute will be the fluorescently labeled protein.

Determination of Molar Extinction Coefficient and Degree of Labeling

The concentration of the dye and protein in the conjugate, and thus the degree of labeling (DOL), can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified conjugate solution at the absorbance maximum of the dye (A_dye) and at 280 nm (A_280).

  • Calculate the concentration of the dye using the Beer-Lambert law: [Dye] = A_dye / ε_dye where ε_dye is the molar extinction coefficient of the dye at its absorbance maximum.

  • Calculate the corrected absorbance of the protein at 280 nm by accounting for the dye's contribution at this wavelength: A_protein = A_280 - (A_dye × CF_280) where CF_280 is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum.

  • Calculate the concentration of the protein: [Protein] = A_protein / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the Degree of Labeling (DOL): DOL = [Dye] / [Protein]

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is typically determined relative to a well-characterized standard.

Materials:

  • Fluorescently labeled protein conjugate

  • Quantum yield standard with a known Φ and similar absorbance/emission properties (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength.

  • Record the fluorescence emission spectrum for each solution, ensuring the excitation and emission slit widths are kept constant.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The slopes of these plots will be proportional to the quantum yields.

  • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²) where η is the refractive index of the solvent.

Visualizing the Workflow and Relationships

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

protein_labeling_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein Protein Reduction Reduction (optional) Protein->Reduction Reaction_Mix Incubation (2h, RT, dark) Reduction->Reaction_Mix Iodoacetamide_Dye Iodoacetamide Dye Iodoacetamide_Dye->Reaction_Mix Quenching Quenching Reaction_Mix->Quenching Purification Size-Exclusion Chromatography Quenching->Purification Analysis Spectroscopic Analysis Purification->Analysis

Protein labeling workflow with an iodoacetamide dye.

brightness_comparison cluster_params Photophysical Properties cluster_dyes Compared Dyes Brightness Brightness = ε × Φ DCPI DCPI Pacific_Blue Pacific Blue™ Alexa_350 Alexa Fluor™ 350 BODIPY_FL BODIPY™ FL Extinction_Coeff Molar Extinction Coefficient (ε) Extinction_Coeff->Brightness Light Absorption Quantum_Yield Quantum Yield (Φ) Quantum_Yield->Brightness Emission Efficiency

Factors contributing to fluorophore brightness.

References

"selectivity of N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide for cysteine thiols"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise detection and quantification of specific biothiols is paramount. Cysteine, a crucial amino acid involved in numerous cellular processes, is often a key target. This guide provides a comparative analysis of N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide (DCPIA), a fluorescent probe for cysteine, against other alternatives, supported by experimental data and detailed protocols.

Introduction to Thiol-Reactive Probes

Fluorescent probes are indispensable tools for visualizing and quantifying specific molecules within complex biological systems. For the detection of thiols, particularly the sulfhydryl group of cysteine, probes based on an iodoacetamide reactive group, such as DCPIA, are commonly employed. These probes function by undergoing a nucleophilic substitution reaction with the thiol group, leading to a covalent bond and, in many cases, a significant change in fluorescence.

The primary challenge in this field lies in achieving selectivity for cysteine over other abundant biological thiols like glutathione (GSH) and homocysteine (Hcy), which share structural similarities. This guide will delve into the performance of DCPIA and provide a framework for evaluating its suitability for specific research applications.

DCPIA in Focus: Mechanism and Performance

DCPIA is a coumarin-based fluorescent probe. The coumarin fluorophore provides desirable photophysical properties, while the iodoacetamide group serves as the reactive moiety for thiol conjugation. The reaction between DCPIA and a cysteine thiol is a bimolecular nucleophilic substitution (SN2) reaction. The thiol, in its more nucleophilic thiolate form (S-), attacks the carbon atom attached to the iodine, displacing the iodide ion and forming a stable thioether bond. This covalent modification often leads to an enhancement of the fluorescence quantum yield of the coumarin core, enabling detection.

While iodoacetamide-based probes are known to be effective thiol-alkylating agents, their selectivity among different thiols can vary. The reactivity of the thiol is influenced by its pKa and the surrounding steric and electronic environment.

Comparative Analysis: DCPIA vs. Alternative Probes

To provide a comprehensive understanding of DCPIA's performance, it is essential to compare it with other classes of thiol-reactive probes.

Probe ClassReactive GroupReaction MechanismKey AdvantagesKey Disadvantages
Iodoacetamides (e.g., DCPIA) IodoacetylSN2 AlkylationGenerally stable, good reactivity with thiols.May exhibit cross-reactivity with other nucleophiles (e.g., amines) at higher pH; selectivity among thiols can be limited.
Maleimides MaleimideMichael AdditionHigh reactivity and specificity for thiols at neutral pH.Can undergo hydrolysis, particularly at higher pH; potential for side reactions.
Thiol-Disulfide Exchange Probes DisulfideThiol-Disulfide ExchangeReversible labeling possible.Reaction equilibrium can be influenced by the redox environment.
Acrylamides AcryloylMichael AdditionGood reactivity with thiols.Can also react with other nucleophiles.

Experimental Protocols for Evaluating Probe Selectivity

To empirically determine the selectivity of DCPIA or any other thiol-reactive probe, a standardized experimental protocol is crucial. Below is a detailed methodology for assessing probe selectivity for cysteine over glutathione and homocysteine.

Protocol: Determination of Thiol-Reactive Probe Selectivity

Objective: To quantify the relative reactivity and fluorescence response of a thiol-reactive fluorescent probe (e.g., DCPIA) towards Cysteine (Cys), Glutathione (GSH), and Homocysteine (Hcy).

Materials:

  • Thiol-reactive fluorescent probe (e.g., DCPIA) stock solution in a suitable organic solvent (e.g., DMSO).

  • L-Cysteine hydrochloride monohydrate.

  • Reduced L-Glutathione.

  • DL-Homocysteine.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Spectrofluorometer.

  • 96-well microplates (black, clear bottom for fluorescence measurements).

Procedure:

  • Preparation of Thiol Stock Solutions:

    • Prepare fresh 10 mM stock solutions of Cysteine, Glutathione, and Homocysteine in PBS (pH 7.4). Ensure complete dissolution. Note: Due to the potential for oxidation, it is critical to use freshly prepared thiol solutions.

  • Preparation of Probe Working Solution:

    • Dilute the probe stock solution in PBS (pH 7.4) to a final working concentration (e.g., 10 µM). The optimal concentration should be determined empirically to be within the linear range of the spectrofluorometer.

  • Kinetic Measurement of Fluorescence Enhancement:

    • In a 96-well plate, add the probe working solution to triplicate wells.

    • Initiate the reaction by adding an excess of each thiol stock solution (e.g., 100 µM final concentration) to the respective wells.

    • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the probe over a set time course (e.g., every minute for 30-60 minutes) using a plate-reading spectrofluorometer.

    • Include control wells containing only the probe in PBS to measure background fluorescence and photostability.

  • Dose-Response Measurement:

    • Prepare a serial dilution of each thiol (Cysteine, Glutathione, and Homocysteine) in PBS (pH 7.4) in a 96-well plate.

    • Add the probe working solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time, based on the kinetic data, to allow the reaction to reach a stable endpoint.

    • Measure the end-point fluorescence intensity for each thiol concentration.

  • Data Analysis:

    • Kinetics: Plot the fluorescence intensity as a function of time for each thiol. Determine the initial reaction rates from the linear portion of the curves. The selectivity can be expressed as the ratio of the initial rates (e.g., RateCys / RateGSH).

    • Dose-Response: Plot the fluorescence intensity as a function of thiol concentration. This will allow for the determination of the limit of detection (LOD) and the dynamic range for each thiol.

    • Fluorescence Enhancement: Calculate the fold-change in fluorescence intensity upon reaction with each thiol compared to the probe alone. The selectivity can also be represented by the ratio of fluorescence enhancement (e.g., (FCys - F0) / (FGSH - F0), where F0 is the background fluorescence).

Visualizing Reaction Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key processes.

reaction_pathway cluster_products Products DCPIA DCPIA (N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide) Thioether_Adduct Fluorescent Thioether Adduct DCPIA->Thioether_Adduct SN2 Reaction Cysteine Cysteine Thiol (R-SH) Cysteine->Thioether_Adduct Iodide Iodide Ion (I-) Thioether_Adduct->Iodide

Caption: Reaction of DCPIA with a cysteine thiol.

experimental_workflow prep_reagents Prepare Reagents (Probe, Cys, GSH, Hcy) kinetic_assay Kinetic Assay (Measure Fluorescence vs. Time) prep_reagents->kinetic_assay dose_response Dose-Response Assay (Measure Fluorescence vs. Concentration) prep_reagents->dose_response data_analysis Data Analysis (Calculate Selectivity Ratios) kinetic_assay->data_analysis dose_response->data_analysis conclusion Determine Probe Selectivity data_analysis->conclusion

Iodoacetamide Chemistry for Protein Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in protein analysis and conjugation, the selection of an appropriate labeling chemistry is a critical decision that influences experimental outcomes. Among the various strategies, iodoacetamide-based chemistry stands as a well-established and robust method for modifying proteins, primarily targeting cysteine residues. This guide provides an objective comparison of iodoacetamide chemistry with other alternatives, supported by experimental data and detailed protocols, to facilitate an informed choice for your specific research needs.

Comparison of Thiol-Reactive Chemistries

The specific and stable labeling of cysteine residues is a cornerstone of many proteomics and bioconjugation applications. Iodoacetamide and maleimide chemistries are the most prominent methods for achieving this. Below is a comparative summary of their key characteristics.

FeatureIodoacetamide ChemistryMaleimide Chemistry
Reactive Group HaloacetylMaleimide
Target Residue Primarily Cysteine (thiol group)Primarily Cysteine (thiol group)
Bond Formed Stable Thioether Bond[1]Thioether Bond (via Michael addition)
Reaction pH Optimal at pH 8.0-8.5[2]Optimal at pH 6.5-7.5
Selectivity High for thiols, but can react with histidine or methionine at higher pH and concentrations.[2]Generally more thiol-selective than iodoacetamides.[2]
Reaction Speed Generally slower than maleimides.[1]Faster reaction kinetics compared to iodoacetamides.[1]
Stability of Conjugate Highly stable thioether bond.The resulting thioether bond can undergo hydrolysis (reversal), especially at higher pH.
Common Applications Alkylation of cysteines in proteomics to prevent disulfide bond formation, quantitative proteomics (e.g., SICyLIA), and fluorescent labeling.[3][4][5]Bioconjugation, antibody-drug conjugates (ADCs), and fluorescent labeling.

The Chemical Reaction: Iodoacetamide and Cysteine

The reaction between iodoacetamide and a cysteine residue is a nucleophilic substitution (SN2) reaction. The deprotonated thiol group (thiolate anion) of the cysteine acts as a nucleophile, attacking the carbon atom of the iodoacetamide that is bonded to the iodine. This results in the displacement of the iodide leaving group and the formation of a stable, covalent thioether bond.

Caption: Reaction of iodoacetamide with a protein's cysteine residue.

Experimental Protocol: Iodoacetamide Labeling of a Protein

This protocol provides a general procedure for labeling a protein with a thiol-reactive iodoacetamide probe. It is important to optimize the conditions for each specific protein and label.

Materials:

  • Protein of interest with at least one accessible cysteine residue

  • Iodoacetamide-linked probe (e.g., fluorescent dye, biotin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Labeling Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 8.3

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching reagent: L-cysteine or β-mercaptoethanol

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in PBS at a concentration of 1-5 mg/mL.

    • If the protein has disulfide bonds that need to be reduced to expose thiols for labeling, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Note: If using DTT, it must be removed before adding the iodoacetamide label, as it also contains a thiol group.

  • Label Preparation:

    • Immediately before use, dissolve the iodoacetamide probe in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution. Protect the solution from light.[6]

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.0-8.5 by adding the labeling buffer. The optimal pH for the modification of thiols with iodoacetamide is pH 8 – 8.5.[2]

    • Add a 10- to 20-fold molar excess of the iodoacetamide probe stock solution to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.[2]

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10 mM. Incubate for 15 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted label by passing the reaction mixture over a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.[2]

    • Collect the fractions containing the labeled protein. The labeled protein will typically be the first colored or fluorescent fraction to elute.[2]

  • Determination of Degree of Labeling (DOL):

    • The DOL, which is the molar ratio of the label to the protein, can be determined by measuring the absorbance of the purified labeled protein at two wavelengths: one for the protein (typically 280 nm) and one for the label at its absorbance maximum.

Experimental Workflow

The following diagram illustrates the general workflow for protein labeling using iodoacetamide chemistry.

Iodoacetamide_Workflow A Protein Preparation (Dissolve/Reduce) C Labeling Reaction (pH 8.0-8.5, Dark) A->C B Prepare Iodoacetamide Probe Solution B->C D Quench Reaction (e.g., L-cysteine) C->D E Purification (Desalting Column) D->E F Characterization (e.g., DOL Measurement) E->F

Caption: Experimental workflow for protein labeling with iodoacetamide.

Advantages of Iodoacetamide Chemistry

  • Formation of a Stable Bond: The thioether bond formed between the iodoacetamide and the cysteine thiol is highly stable, making it ideal for applications where the label must remain attached under harsh conditions or for long-term studies.[2]

  • Specificity for Cysteines: While not perfectly specific, iodoacetamide exhibits a strong preference for cysteine residues, especially when the reaction pH is controlled.[7][8] This allows for site-specific labeling in proteins with a limited number of cysteine residues.

  • Utility in Mass Spectrometry: The alkylation of cysteine residues with iodoacetamide is a standard procedure in mass spectrometry-based proteomics.[5] This modification, known as carbamidomethylation, prevents the formation of disulfide bonds, which can complicate protein digestion and peptide analysis.

  • Versatility in Labeling: A wide variety of iodoacetamide-based reagents are commercially available, including fluorescent dyes, biotin, and other tags, enabling a broad range of applications.[2]

Limitations and Considerations

  • Potential for Off-Target Reactions: At higher pH values and concentrations, iodoacetamide can react with other amino acid residues such as histidine, methionine, lysine, and the N-terminus. It is crucial to control the reaction conditions to maximize specificity.

  • Slower Reaction Rate: Compared to maleimides, the reaction of iodoacetamides with thiols is generally slower.[1] This may require longer incubation times to achieve a high degree of labeling.

  • Light Sensitivity: Iodoacetamide and its derivatives are often light-sensitive, requiring that reactions be carried out in the dark to prevent degradation of the reagent.[7][6]

References

Safety Operating Guide

Proper Disposal of N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide, a fluorescent, thiol-reactive probe, is crucial for laboratory safety and environmental protection. This compound is classified as toxic if swallowed and may cause long-lasting harmful effects to aquatic life.[1] Adherence to established protocols for hazardous waste management is mandatory. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this chemical.

I. Hazard Identification and Classification

Before handling, it is essential to be aware of the hazards associated with this compound.

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH301Toxic if swallowed[1][2]
Hazardous to the aquatic environment, long-term hazardH413May cause long lasting harmful effects to aquatic life[1]

Data sourced from PubChem and Sigma-Aldrich.[1][2]

II. Personal Protective Equipment (PPE) and Safety Precautions

Strict adherence to safety protocols is paramount when handling this compound.

A. Required Personal Protective Equipment:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. A fume hood is recommended for handling larger quantities or the powdered form.

B. Safety Precautions:

  • Avoid inhalation of dust or fumes.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.

  • Ensure a safety shower and eyewash station are readily accessible.

III. Step-by-Step Disposal Protocol

This protocol outlines the procedures for disposing of pure N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide and contaminated materials.

A. Disposal of Unused or Expired Compound:

  • Waste Collection:

    • Place the original container with the remaining compound into a larger, sealable, and clearly labeled hazardous waste container.

    • Alternatively, carefully transfer the solid waste into a designated hazardous waste container. Use a chemical-resistant spatula and work in a fume hood to minimize dust generation.

  • Labeling:

    • The hazardous waste container must be labeled with the full chemical name: "N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide", the CAS number (76877-34-4), and the appropriate hazard pictograms (toxic, environmentally hazardous).

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Disposal:

    • Arrange for pickup and disposal by a certified hazardous waste management company. Follow all local, state, and federal regulations for hazardous waste disposal.

B. Disposal of Contaminated Materials (e.g., pipette tips, gloves, paper towels):

  • Segregation:

    • Segregate all materials that have come into direct contact with the compound. This includes gloves, weigh boats, contaminated lab paper, and pipette tips.

  • Waste Collection:

    • Place all contaminated solid waste into a designated, leak-proof hazardous waste bag or container.

  • Labeling:

    • Clearly label the container as "Hazardous Waste" and list the chemical contaminant: "Contaminated with N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide".

  • Disposal:

    • Dispose of the container through your institution's hazardous waste management program.

C. Disposal of Contaminated Solutions:

  • Waste Collection:

    • Collect all aqueous and organic solutions containing the compound in a designated, sealed, and chemically compatible hazardous waste container.

  • Labeling:

    • Label the container with the full chemical name of the compound and all other solvent components and their approximate concentrations. Include the appropriate hazard warnings.

  • Storage and Disposal:

    • Store and dispose of the liquid hazardous waste as described for the solid compound. Do not pour any solutions containing this compound down the drain.[3]

IV. Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to mitigate risks.

  • Evacuate and Secure:

    • Evacuate non-essential personnel from the immediate area.

    • Restrict access to the spill area.

  • Ventilate:

    • Ensure the area is well-ventilated. If the spill is significant, work within a fume hood if possible.

  • Personal Protective Equipment:

    • Wear the appropriate PPE as outlined in Section II.

  • Containment and Cleanup:

    • For solid spills: Carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.

    • For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow). Place the absorbent material into a sealed hazardous waste container.

  • Decontamination:

    • Clean the spill area with an appropriate solvent (e.g., ethanol or acetone) and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting:

    • Report the spill to your institution's Environmental Health and Safety (EHS) department.

Visual Guides

To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps.

cluster_0 Disposal Workflow start Identify Waste Type pure_compound Pure Compound start->pure_compound Solid contaminated_solid Contaminated Solid Waste (Gloves, Tips, etc.) start->contaminated_solid Solid contaminated_liquid Contaminated Liquid Waste (Solutions) start->contaminated_liquid Liquid collect_solid Collect in Labeled Hazardous Waste Container pure_compound->collect_solid contaminated_solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container contaminated_liquid->collect_liquid store Store in Designated Secondary Containment Area collect_solid->store collect_liquid->store dispose Arrange for Professional Hazardous Waste Disposal store->dispose

Caption: Disposal workflow for different waste types.

cluster_1 Spill Response Protocol spill Spill Occurs evacuate Evacuate & Secure Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain & Clean Spill ppe->contain decontaminate Decontaminate Area contain->decontaminate dispose_spill Dispose of Spill Debris as Hazardous Waste decontaminate->dispose_spill report Report to EHS dispose_spill->report

Caption: Step-by-step spill response actions.

References

Personal protective equipment for handling N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical guidance for the handling, use, and disposal of N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide (CAS 76877-34-4), a fluorescent, thiol-reactive probe. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

I. Hazard Identification and Safety Precautions

N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide is classified with the following hazards:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]

  • Hazardous to the aquatic environment, long-term hazard (Category 4): May cause long-lasting harmful effects to aquatic life.[1]

Signal Word: Danger[1]

Precautionary Statements:

  • P273: Avoid release to the environment.[1]

  • P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[1]

Due to the iodoacetamide moiety, this compound is a reactive alkylating agent and should be handled with care to avoid inhalation, ingestion, and skin contact. The coumarin backbone is a common structure in various bioactive compounds.

II. Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile rubber gloves. Inspect gloves prior to use and dispose of them properly after handling.
Body Protection A lab coat or other protective clothing to prevent skin contact.
Respiratory A NIOSH-approved N95 dust mask or higher-level respirator should be used when handling the solid compound to avoid inhalation of dust particles.

III. Quantitative Data

PropertyValue
Molecular Formula C22H23IN2O3
Molecular Weight 490.33 g/mol
Appearance Light yellow to yellow solid/crystals.[2]
Fluorescence λex 389 nm; λem 467 nm in methanol.[1]

IV. Experimental Protocols

General Protocol for Thiol-Reactive Labeling

This compound is a thiol-reactive fluorescent probe used for labeling cysteine residues in proteins and other molecules.[2][3] The following is a general protocol for protein conjugation.

Materials:

  • N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide

  • Protein of interest in a suitable buffer (e.g., phosphate, Tris, or HEPES at pH 7.0-7.5)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reducing agent (e.g., DTT or TCEP), optional

  • Gel filtration column for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein at a concentration of 50–100 µM in a suitable buffer. If necessary, reduce disulfide bonds with a 10-fold molar excess of a reducing agent like DTT or TCEP. If using DTT, remove it by dialysis before adding the labeling reagent.

  • Prepare the Labeling Reagent Stock Solution: Immediately before use, prepare a 1–10 mM stock solution of N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide in anhydrous DMF or DMSO. Protect the solution from light.

  • Conjugation Reaction: While gently stirring the protein solution, add a 10–20 fold molar excess of the labeling reagent stock solution.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted labeling reagent and byproducts by passing the reaction mixture through a gel filtration column.

V. Operational and Disposal Plans

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Protect from light.

Spill Management:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined in Section II.

  • For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.

  • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

Disposal:

  • All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be treated as hazardous chemical waste.

  • Dispose of the waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

VI. Visualizations

safe_handling_workflow Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response ppe Don Appropriate PPE weigh Weigh Compound in Ventilated Area ppe->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve reaction Perform Labeling Reaction dissolve->reaction decontaminate Decontaminate Glassware reaction->decontaminate waste Dispose of Hazardous Waste decontaminate->waste evacuate Evacuate Area contain Contain Spill evacuate->contain cleanup_spill Clean Spill Area contain->cleanup_spill dispose_spill Dispose of Spill Waste cleanup_spill->dispose_spill

Caption: A flowchart illustrating the safe handling workflow for N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide.

logical_relationships Hazard and Mitigation Relationships cluster_hazards Hazards cluster_mitigation Mitigation Measures compound Target Compound acute_tox Acute Toxicity (Oral) compound->acute_tox aqua_tox Aquatic Toxicity compound->aqua_tox reactivity Thiol Reactivity compound->reactivity ppe Appropriate PPE acute_tox->ppe eng_controls Engineering Controls (Fume Hood, etc.) acute_tox->eng_controls waste_mgmt Proper Waste Disposal aqua_tox->waste_mgmt reactivity->ppe careful_handling Careful Handling reactivity->careful_handling

Caption: A diagram showing the relationships between the hazards of the compound and the corresponding mitigation measures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.